Product packaging for 14,15-Leukotriene A4 Methyl Ester(Cat. No.:)

14,15-Leukotriene A4 Methyl Ester

Número de catálogo: B12371624
Peso molecular: 332.5 g/mol
Clave InChI: WZOQRPCNKHTNMT-CSQRZUOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

14,15-Leukotriene A4 Methyl Ester is a useful research compound. Its molecular formula is C21H32O3 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O3 B12371624 14,15-Leukotriene A4 Methyl Ester

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H32O3

Peso molecular

332.5 g/mol

Nombre IUPAC

methyl (5Z,8Z,10E,12E)-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,10,12-tetraenoate

InChI

InChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1

Clave InChI

WZOQRPCNKHTNMT-CSQRZUOSSA-N

SMILES isomérico

CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C/C=C\CCCC(=O)OC

SMILES canónico

CCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 14,15-Leukotriene A4 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14,15-Leukotriene A4 methyl ester (14,15-LTA4-ME) is the esterified form of 14,15-leukotriene A4 (14,15-LTA4), a pivotal intermediate in the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. Unlike the well-characterized 5-LOX pathway that generates pro-inflammatory leukotrienes, the 15-LOX pathway and its products, including the downstream metabolites of 14,15-LTA4 known as eoxins, are an emerging area of research with significant implications for inflammatory diseases and drug development. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, metabolism, and biological functions of 14,15-LTA4-ME and its derivatives. It includes available quantitative data, outlines key experimental methodologies, and presents visual diagrams of the relevant biochemical pathways and experimental workflows to facilitate further investigation into this intriguing class of lipid mediators.

Chemical Properties and Synthesis

14,15-LTA4 methyl ester is a chemically stabilized form of the highly unstable epoxide, 14,15-LTA4. The methyl esterification allows for easier handling and storage in research settings.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms 14,15-LTA4 methyl ester, Eoxin A4 methyl ester
CAS Number 75290-58-3
Molecular Formula C₂₁H₃₂O₃
Molecular Weight 332.48 g/mol
Appearance Typically supplied as a solution in an organic solvent
Storage Store at -80°C for long-term stability
Purity >98% (commercially available)
Synthesis of this compound

The synthesis of 14,15-LTA4-ME can be achieved through both enzymatic and chemical methods. Due to the instability of the epoxide, these are complex multi-step procedures typically performed in specialized laboratories.

Experimental Protocol: General Outline for Enzymatic Synthesis

  • Preparation of 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE): Arachidonic acid is incubated with a purified 15-lipoxygenase enzyme (e.g., from soybean or recombinant human) to produce 15-HpETE.

  • Conversion to 14,15-LTA4: The purified 15-HpETE is then treated with a dehydratase or under specific chemical conditions that facilitate the formation of the epoxide ring, yielding 14,15-LTA4.

  • Esterification: The unstable 14,15-LTA4 is immediately esterified, typically using diazomethane (B1218177) or another suitable methylating agent, to form the more stable 14,15-LTA4 methyl ester.

  • Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Note: The specific reaction conditions, including enzyme concentrations, buffers, temperature, and reaction times, would need to be optimized for each specific setup.

Biosynthesis and Metabolism

14,15-LTA4 is an endogenous product of the 15-lipoxygenase pathway.

Biosynthesis of 14,15-Leukotriene A4 (Eoxin A4)

The biosynthesis is initiated by the action of 15-lipoxygenase on arachidonic acid, which is released from the cell membrane by phospholipase A2.

biosynthesis Arachidonic_Acid Arachidonic Acid 15_HpETE 15(S)-HpETE Arachidonic_Acid->15_HpETE O₂ 14_15_LTA4 14,15-Leukotriene A4 (Eoxin A4) 15_HpETE->14_15_LTA4 H₂O 15_LOX 15-Lipoxygenase Dehydratase Dehydratase activity

Caption: Biosynthesis of 14,15-Leukotriene A4 (Eoxin A4) from arachidonic acid.

Metabolism of 14,15-Leukotriene A4

14,15-LTA4 is a branch point in the 15-LOX pathway and can be metabolized by two key enzymes: LTC4 synthase and LTA4 hydrolase.

  • Metabolism by LTC4 Synthase: 14,15-LTA4 is a substrate for LTC4 synthase, leading to the formation of 14,15-leukotriene C4, also known as Eoxin C4 (EXC4).[2] EXC4 is further metabolized to Eoxin D4 (EXD4) and Eoxin E4 (EXE4) by the action of γ-glutamyl transpeptidase and dipeptidase, respectively.

  • Interaction with LTA4 Hydrolase: In contrast to its role as a substrate for LTC4 synthase, a related compound, 14,15-dehydro-Leukotriene A4, acts as an irreversible inhibitor of LTA4 hydrolase.[2] This prevents the formation of a 14,15-dihydroxy derivative analogous to LTB4.

metabolism cluster_enzymes 14_15_LTA4 14,15-Leukotriene A4 (Eoxin A4) EXC4 Eoxin C4 (14,15-LTC4) 14_15_LTA4->EXC4 + Glutathione 14_15_LTA4->Inhibition EXD4 Eoxin D4 (14,15-LTD4) EXC4->EXD4 - γ-Glutamate EXE4 Eoxin E4 (14,15-LTE4) EXD4->EXE4 - Glycine LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase GGTP γ-Glutamyl Transpeptidase DP Dipeptidase Inhibition->LTA4H Inhibition (by 14,15-dehydro-LTA4)

Caption: Metabolism of 14,15-Leukotriene A4 (Eoxin A4).

Biological Activity and Signaling

The biological functions of 14,15-LTA4 are mediated by its downstream metabolites, the eoxins. Eoxins are emerging as potent lipid mediators with roles in inflammation and vascular biology.

Quantitative Data on Biological Activity

Table 2: Inhibition of LTA4 Hydrolase by 14,15-dehydro-Leukotriene A4

EnzymeInhibitorIC₅₀ (µM)Cell TypeReference
Leukotriene A4 Hydrolase14,15-dehydro-Leukotriene A40.73Human Polymorphonuclear Leucocytes (PMNL)[2]

Table 3: Comparative Vasoactive Properties of Eoxins and Other Mediators

MediatorBiological EffectPotencyReference
Eoxin C4, D4, E4Increased Vascular Permeability~100x more potent than histamine (B1213489)[3]
HistamineIncreased Vascular PermeabilityBaseline[3]
Eoxin Signaling Pathway

The precise signaling pathway for eoxins is still under active investigation, and a specific receptor has not yet been definitively identified. However, based on the known actions of other lipid mediators and the cellular responses to eoxins, a putative signaling cascade can be proposed. Eoxins are known to be potent activators of eosinophils, and their effects on vascular permeability suggest an interaction with endothelial cells.

signaling Eoxin Eoxin (e.g., EXC4) Receptor Putative Eoxin Receptor (GPCR) Eoxin->Receptor G_Protein G-Protein (Gq/11) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Increased Vascular Permeability, Eosinophil Activation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A putative signaling pathway for eoxins.

Experimental Methodologies

Analysis of Eoxins by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol: General Workflow for RP-HPLC Analysis

A detailed, validated protocol for the analysis of 14,15-LTA4 methyl ester and its eoxin metabolites is not universally established. The following represents a general workflow that would require optimization for specific biological matrices.

  • Sample Preparation:

    • Lipid Extraction: Extract lipids from the biological sample (e.g., cell culture supernatant, plasma) using a solid-phase extraction (SPE) C18 cartridge.

    • Hydrolysis (for methyl esters): If analyzing the free acid form, the methyl ester can be hydrolyzed using a mild base (e.g., lithium hydroxide) in an aqueous/organic solvent mixture. This step should be carefully monitored to avoid degradation of the epoxide.

    • Reconstitution: Evaporate the solvent from the extracted and/or hydrolyzed sample under a stream of nitrogen and reconstitute in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with a small percentage of a modifier like acetic acid or trifluoroacetic acid to improve peak shape. The exact gradient will need to be optimized to resolve the different eoxins.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector set at the characteristic absorbance maximum for conjugated trienes (around 280 nm).

  • Quantification:

    • Use authentic standards of the eoxins of interest to determine retention times and generate a standard curve for quantification.

    • An internal standard (e.g., a deuterated analog) should be used to correct for extraction efficiency and injection volume variability.

hplc_workflow Start Biological Sample Extraction Solid-Phase Extraction (C18 Cartridge) Start->Extraction Hydrolysis Alkaline Hydrolysis (optional, for methyl esters) Extraction->Hydrolysis Reconstitution Reconstitution in Mobile Phase Hydrolysis->Reconstitution HPLC RP-HPLC Analysis (C18 Column, UV Detection) Reconstitution->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for the analysis of eoxins by RP-HPLC.

In Vitro Vascular Permeability Assay

Experimental Protocol: Endothelial Cell Monolayer Permeability Assay

This assay measures the ability of eoxins to increase the permeability of a monolayer of endothelial cells to a fluorescent tracer.

  • Cell Culture:

    • Seed human umbilical vein endothelial cells (HUVECs) onto the porous membrane of a transwell insert (e.g., 0.4 µm pore size) in a 24-well plate.

    • Culture the cells until a confluent monolayer is formed, typically 2-3 days. The integrity of the monolayer can be confirmed by measuring the transendothelial electrical resistance (TEER).

  • Treatment:

    • Wash the endothelial monolayer with serum-free media.

    • Add different concentrations of the eoxin to be tested (or 14,15-LTA4-ME, which may be hydrolyzed by cellular esterases) to the upper chamber of the transwell. Include a vehicle control and a positive control (e.g., histamine or VEGF).

    • Incubate for a specified period (e.g., 30 minutes to 4 hours).

  • Permeability Measurement:

    • Add a high molecular weight fluorescein (B123965) isothiocyanate (FITC)-dextran (e.g., 70 kDa) to the upper chamber.

    • Incubate for a defined period (e.g., 1 hour).

    • Collect the media from the lower chamber.

  • Quantification:

    • Measure the fluorescence intensity of the media from the lower chamber using a fluorescence plate reader.

    • An increase in fluorescence in the lower chamber compared to the vehicle control indicates an increase in endothelial permeability.

Implications for Drug Development

The 15-lipoxygenase pathway and its products, the eoxins, represent a relatively untapped area for therapeutic intervention. Given their potent pro-inflammatory and vascular permeability-enhancing effects, targeting the enzymes involved in their synthesis or their downstream receptors could be a novel strategy for treating a range of inflammatory conditions, including allergic asthma and other eosinophil-associated disorders. The finding that a 14,15-LTA4 analog can inhibit LTA4 hydrolase also suggests the potential for developing dual-pathway inhibitors that could modulate both the 5-LOX and 15-LOX pathways. Further research is needed to fully elucidate the biological roles of 14,15-LTA4 and eoxins and to validate them as therapeutic targets.

References

The Biological Role of 14,15-Leukotriene A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Leukotriene A4 (14,15-LTA4) is an unstable epoxide intermediate in the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism. While less characterized than its 5-lipoxygenase-derived isomer, leukotriene A4 (LTA4), emerging evidence highlights the significant biological activities of 14,15-LTA4 and its downstream metabolites, collectively known as eoxins. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and biological functions of 14,15-LTA4, with a focus on its role in modulating endothelial permeability and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows.

Introduction

Leukotrienes are a class of inflammatory mediators derived from the oxidative metabolism of arachidonic acid. The biosynthesis of these potent lipids is initiated by lipoxygenase enzymes, with the 5-lipoxygenase (5-LO) pathway leading to the production of the well-known pro-inflammatory leukotrienes. In contrast, the 15-lipoxygenase (15-LO) pathway generates a distinct set of lipid mediators, including 14,15-LTA4.[1] This highly reactive epoxide serves as the precursor to the eoxin family of molecules (eoxin C4, D4, and E4), which have been implicated in various physiological and pathological processes, most notably the regulation of vascular permeability.[2] Understanding the biological role of the 14,15-LTA4 pathway is crucial for identifying new therapeutic targets for inflammatory diseases.

Biosynthesis and Metabolism of 14,15-Leukotriene A4

The synthesis of 14,15-LTA4 is initiated by the action of 15-lipoxygenase (15-LO) on arachidonic acid, which forms 15-hydroperoxyeicosatetraenoic acid (15-HpETE). Subsequently, a dehydratase activity, which can also be catalyzed by 15-LO, converts 15-HpETE into the unstable epoxide 14,15-LTA4.[1][3]

Once formed, 14,15-LTA4 can be metabolized through several enzymatic routes:

  • Formation of Eoxins: In cells expressing LTC4 synthase, such as eosinophils and mast cells, 14,15-LTA4 is conjugated with glutathione (B108866) to form eoxin C4 (EXC4).[2] EXC4 can be further metabolized by sequential cleavage of the glutathione moiety to eoxin D4 (EXD4) and eoxin E4 (EXE4).[2][4]

  • Enzymatic Hydrolysis: While LTA4 hydrolase does not efficiently convert 14,15-LTA4 to a dihydroxy acid, other epoxide hydrolases may be involved in its metabolism.[4]

  • Non-enzymatic Hydrolysis: Due to its instability, 14,15-LTA4 readily undergoes non-enzymatic hydrolysis to form various inactive dihydroxy products.

The biosynthetic pathway of 14,15-LTA4 and its subsequent conversion to eoxins is depicted in the following diagram.

Biosynthesis of 14,15-Leukotriene A4 and Eoxins Arachidonic_Acid Arachidonic Acid 15-HpETE 15-HpETE Arachidonic_Acid->15-HpETE 15-Lipoxygenase 14,15-LTA4 14,15-LTA4 15-HpETE->14,15-LTA4 Dehydratase EXC4 Eoxin C4 14,15-LTA4->EXC4 LTC4 Synthase + Glutathione EXD4 Eoxin D4 EXC4->EXD4 γ-Glutamyl transpeptidase EXE4 Eoxin E4 EXD4->EXE4 Dipeptidase

Biosynthesis of 14,15-LTA4 and its conversion to eoxins.

Biological Role of 14,15-LTA4 and its Metabolites

The primary and most well-documented biological function of the 14,15-LTA4 pathway is the potent induction of endothelial permeability by its downstream metabolites, the eoxins.

Increased Vascular Permeability

Studies have demonstrated that eoxins (EXC4, EXD4, and EXE4) are powerful mediators of increased vascular permeability.[2] In in vitro models using human endothelial cell monolayers, eoxins were found to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as leukotriene C4 and D4 in inducing permeability.[2] This effect is a hallmark of the inflammatory response, allowing for the extravasation of plasma proteins and leukocytes to sites of injury or infection.

The precise signaling mechanism by which eoxins exert this effect is not yet fully elucidated. However, it is hypothesized to involve the activation of a specific G-protein coupled receptor (GPCR) on the surface of endothelial cells. This receptor activation is thought to lead to an increase in intracellular calcium concentrations, which in turn triggers the reorganization of the endothelial cytoskeleton and the disassembly of cell-cell junctions, ultimately leading to increased paracellular permeability.

The proposed, yet unconfirmed, signaling pathway is illustrated below.

Proposed Signaling Pathway of Eoxins Eoxin Eoxin (EXC4, D4, E4) GPCR Putative G-Protein Coupled Receptor Eoxin->GPCR G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Ca_Mobilization->Cytoskeletal_Rearrangement Junction_Disassembly Junctional Protein Disassembly Ca_Mobilization->Junction_Disassembly Increased_Permeability Increased Endothelial Permeability Cytoskeletal_Rearrangement->Increased_Permeability Junction_Disassembly->Increased_Permeability

A proposed signaling cascade for eoxin-induced endothelial permeability.

Quantitative Data

The following tables summarize the available quantitative data related to the 14,15-LTA4 pathway.

Table 1: Concentrations of 14,15-LTA4 Metabolites in Biological Fluids

MetaboliteBiological FluidConcentration (Median, Range)Reference
Eoxin C4Bronchoalveolar Lavage Fluid1.4 pg/mL (<1.12-6.7 pg/mL)[5]

Table 2: Kinetic Parameters of Enzymes Involved in the 14,15-LTA4 Pathway

EnzymeSubstrateKmVmaxkcat/KmIC50Reference
LTC4 Synthase (human)LTA43.6 µM1.3 µmol/mg/min--[6][7]
LTA4 Hydrolase (human PMNL)14,15-dehydro-LTA4 (inhibitor)---0.73 µM (irreversible)[4]
LTC4 Synthase (mouse)LTA4--2.3 x 10^6 M⁻¹s⁻¹-[1]

Table 3: Potency of Eoxins in Biological Assays

CompoundAssayRelative PotencyReference
Eoxins (C4, D4, E4)Endothelial Permeability~100x Histamine, ~LTC4/LTD4[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 14,15-LTA4 and its metabolites.

Protocol for Endothelial Cell Permeability Assay

This protocol is adapted from established methods for measuring endothelial permeability in vitro.

Objective: To quantify the effect of eoxins on the permeability of a human endothelial cell monolayer.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • FITC-dextran (e.g., 40 kDa)

  • Eoxins (EXC4, EXD4, EXE4)

  • Histamine (positive control)

  • Vehicle control (e.g., PBS)

  • Fluorescence plate reader

Procedure:

  • Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed. This typically takes 2-3 days.

  • Starve the cells in serum-free medium for 4-6 hours prior to the experiment.

  • Replace the medium in the upper and lower chambers with fresh serum-free medium.

  • Add the desired concentration of eoxins, histamine, or vehicle control to the upper chamber.

  • Add FITC-dextran to the upper chamber at a final concentration of 1 mg/mL.

  • Incubate the plates at 37°C for a defined period (e.g., 1, 2, 4 hours).

  • At each time point, collect a sample from the lower chamber.

  • Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

  • Calculate the permeability coefficient or express the data as the amount of FITC-dextran that has passed through the monolayer.

The workflow for this assay is outlined in the diagram below.

Endothelial Permeability Assay Workflow Start Seed HUVECs on Transwell Inserts Culture Culture to Confluency Start->Culture Starve Starve Cells Culture->Starve Treat Add Eoxins/Controls and FITC-Dextran Starve->Treat Incubate Incubate at 37°C Treat->Incubate Sample Collect Samples from Lower Chamber Incubate->Sample Measure Measure Fluorescence Sample->Measure Analyze Analyze Data Measure->Analyze

Workflow for the in vitro endothelial permeability assay.
Protocol for Measurement of Intracellular Calcium Mobilization

This protocol provides a general framework for assessing changes in intracellular calcium levels in response to eoxin stimulation.

Objective: To determine if eoxins induce an increase in intracellular calcium in endothelial cells.

Materials:

  • Human endothelial cells

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Eoxins (EXC4, EXD4, EXE4)

  • ATP or other known calcium-mobilizing agonist (positive control)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Plate endothelial cells on glass-bottom dishes or in a 96-well plate and grow to 80-90% confluency.

  • Prepare the calcium indicator loading solution by diluting the dye (e.g., 2-5 µM Fura-2 AM) in HBSS containing 0.02% Pluronic F-127.

  • Wash the cells once with HBSS.

  • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • For experiments investigating the source of calcium, incubate a subset of cells in calcium-free HBSS.

  • Place the dish or plate in the fluorescence imaging system.

  • Establish a baseline fluorescence reading for 1-2 minutes.

  • Add the eoxin or control agonist and continue to record the fluorescence signal for several minutes.

  • Analyze the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

Conclusion

14,15-Leukotriene A4 is an important intermediate in the 15-lipoxygenase pathway, leading to the formation of eoxins, a class of potent lipid mediators. The primary established biological role of eoxins is the induction of endothelial permeability, a key event in inflammation. While the precise signaling mechanisms remain to be fully elucidated, the available data strongly suggest the involvement of a G-protein coupled receptor and subsequent intracellular calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological significance of the 14,15-LTA4 pathway and its potential as a therapeutic target in inflammatory diseases. Further research is warranted to identify the eoxin receptor and delineate the downstream signaling events to fully understand the role of this pathway in health and disease.

References

The 14,15-Lipoxygenase Pathway and Its Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways involved in the generation of 14,15-oxygenated arachidonic acid metabolites. Initially, it is crucial to distinguish between two key enzymatic pathways that can be associated with "14,15" oxygenation of arachidonic acid: the 15-Lipoxygenase (15-LOX) pathway and the Cytochrome P450 (CYP) Epoxygenase pathway . This guide will delve into both, clarifying their distinct mechanisms, metabolites, and biological functions, with a focus on providing actionable data and protocols for researchers in the field.

Section 1: The 15-Lipoxygenase (15-LOX) Pathway

The 15-lipoxygenase (15-LOX) pathway involves the action of the enzyme 15-lipoxygenase on arachidonic acid, a polyunsaturated fatty acid. This enzymatic reaction leads to the production of several biologically active lipid mediators, with 15-hydroxyeicosatetraenoic acid (15-HETE) being a key metabolite. These metabolites play significant roles in inflammation, cancer, and cardiovascular diseases.

Biosynthesis of 15-LOX Metabolites

The primary substrate for 15-LOX is arachidonic acid, which is released from the cell membrane phospholipids (B1166683) by the action of phospholipase A2. 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[1] This unstable intermediate is then rapidly reduced to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE).[1]

cluster_0 Cell Membrane Arachidonic Acid (in membrane phospholipids) Arachidonic Acid (in membrane phospholipids) Phospholipase A2 Phospholipase A2 Arachidonic Acid (in membrane phospholipids)->Phospholipase A2 Arachidonic Acid (free) Arachidonic Acid (free) Phospholipase A2->Arachidonic Acid (free) 15-Lipoxygenase (15-LOX) 15-Lipoxygenase (15-LOX) Arachidonic Acid (free)->15-Lipoxygenase (15-LOX) 15-HpETE 15-HpETE 15-Lipoxygenase (15-LOX)->15-HpETE Peroxidases Peroxidases 15-HpETE->Peroxidases 15-HETE 15-HETE Peroxidases->15-HETE

Figure 1: Biosynthesis of 15-HETE via the 15-LOX pathway.

Biological Functions of 15-HETE

15-HETE exhibits a wide range of biological activities, which can be context-dependent, exhibiting both pro- and anti-inflammatory as well as pro- and anti-tumorigenic effects.

  • Inflammation: 15-HETE's role in inflammation is complex. It can act as a pro-resolving mediator, inhibiting neutrophil migration across cytokine-activated endothelium.[2] However, it is also found at elevated levels in inflammatory conditions such as asthma and chronic bronchitis.[3] In some contexts, it can contribute to the inflammatory cascade.[4]

  • Cancer: The role of 15-LOX and 15-HETE in cancer is also multifaceted. Some studies suggest a tumor-suppressor role for 15-LOX-1, particularly in colon cancer, by promoting anti-tumorigenic events like cell differentiation and apoptosis.[5] In contrast, other studies have implicated 15-LOX in promoting cancer progression.[6][7] Reduced levels of 15-HETE have been observed in smokers with non-small cell lung carcinoma, and its restoration can inhibit tumor growth.[8]

  • Cardiovascular Disease: The 15-LOX pathway is involved in cardiovascular homeostasis and disease.[9] 15-HETE has been found to be the predominant eicosanoid in atherosclerotic aortas and may play a role in atherogenesis.[10] It can also be upregulated in response to hypoxia and may contribute to pulmonary hypertension.[3] In patients with ischemic heart disease, 15-HETE levels are significantly higher in ischemic heart tissue.[11]

Quantitative Data on 15-HETE Levels

The concentration of 15-HETE in biological samples can vary significantly depending on the tissue, physiological state, and disease condition.

Biological MatrixCondition15-HETE ConcentrationReference
Human PlasmaPulmonary Arterial Hypertension (High)≥256 pg/mL[12]
Human PlasmaPulmonary Arterial Hypertension (Low)<256 pg/mL[12]
Human Whole Blood (Zymosan-stimulated, 4h)In vitro stimulation5.19 ± 0.4 ng/mL[13]
Human Whole Blood (Zymosan-stimulated, 24h)In vitro stimulation20.91 ± 1 ng/mL (15(S)-HETE)[13]
Human Whole Blood (Zymosan-stimulated, 24h)In vitro stimulation8.44 ± 0.6 ng/mL (15(R)-HETE)[13]
Human Bronchial Epithelial Cells (Arachidonic Acid stimulated)Cell Culture258 ± 76 ng / 10^7 cells[13]
Human Heart TissueIschemicSignificantly higher than non-ischemic[11]
Human Pancreatic CancerPancreatic Cancer vs. Other Pancreatic DiseasesSignificantly lower in cancer[14]

Section 2: The Cytochrome P450 (CYP) Epoxygenase Pathway

Distinct from the lipoxygenase pathway, the CYP epoxygenase pathway metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs). Specifically, enzymes like CYP2J2 and CYP2C isoforms catalyze the formation of four regioisomeric EETs, including 14,15-EET.[15][16] These EETs are then rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), such as 14,15-DHET.[7][17]

Biosynthesis of 14,15-EET and 14,15-DHET

Arachidonic acid is converted by CYP epoxygenases (e.g., CYP2J2) to 14,15-EET. This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) to form 14,15-DHET.[7][9]

Arachidonic Acid Arachidonic Acid CYP Epoxygenase (e.g., CYP2J2) CYP Epoxygenase (e.g., CYP2J2) Arachidonic Acid->CYP Epoxygenase (e.g., CYP2J2) 14,15-EET 14,15-EET CYP Epoxygenase (e.g., CYP2J2)->14,15-EET Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) 14,15-EET->Soluble Epoxide Hydrolase (sEH) 14,15-DHET 14,15-DHET Soluble Epoxide Hydrolase (sEH)->14,15-DHET

Figure 2: Biosynthesis of 14,15-EET and 14,15-DHET.

Biological Functions of 14,15-EET and 14,15-DHET

14,15-EET and its metabolite 14,15-DHET have distinct biological activities, often with 14,15-EET being the more active compound.

  • Cardiovascular System: 14,15-EET is a potent vasodilator and plays a role in regulating blood pressure.[18] It exhibits anti-inflammatory effects in the vasculature. Overexpression of CYP2J2, leading to increased EETs, has been shown to be protective against angiotensin II-induced abdominal aortic aneurysm in mice.[5]

  • Inflammation: 14,15-EET generally possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory prostaglandins (B1171923) like PGE2.[10]

  • Cancer: The role of the CYP2J2-EET axis in cancer is complex. Increased levels of 14,15-EET have been associated with the aggressiveness of human breast cancer.[16] Overexpression of CYP2J2 and subsequent EET production has been linked to cancer progression.[15]

Quantitative Data on 14,15-EET and 14,15-DHET Levels
Biological MatrixCondition14,15-EET/DHET ConcentrationReference
Human Breast Cancer TissueCancer4145.9 ng/mg protein (14,15-EET)[16]
Adjacent Noncancerous TissueControl1634.4 ng/mg protein (14,15-EET)[16]
Human PlasmaCoronary Heart Disease2.53 ± 1.60 ng/mL (14,15-DHET)[19]
Human PlasmaHealthy Controls1.65 ± 1.54 ng/mL (14,15-DHET)[19]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the 14,15-lipoxygenase and CYP epoxygenase pathways.

Spectrophotometric Assay for 15-Lipoxygenase Activity

This protocol is adapted from standard methods for determining lipoxygenase activity by measuring the formation of hydroperoxides.[20][21][22][23]

Principle: Lipoxygenase activity is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide products of linoleic or arachidonic acid.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 6.0-7.4, depending on the specific enzyme and conditions)

  • Linoleic acid or arachidonic acid (substrate)

  • Enzyme extract or purified 15-lipoxygenase

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a quartz cuvette, combine the phosphate buffer and the substrate solution (e.g., 10 µL of a 10 mM sodium linoleate (B1235992) stock solution in a final volume of 1 mL).

  • Blank measurement: Use a reaction mixture without the enzyme extract to zero the spectrophotometer at 234 nm.

  • Initiate the reaction: Add a small volume of the enzyme extract (e.g., 2 µL) to the reaction mixture and mix gently by inversion.

  • Monitor absorbance: Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 2-5 minutes).

  • Calculate enzyme activity: The rate of change in absorbance over time is used to calculate the enzyme activity, expressed as µmoles of hydroperoxide formed per minute per mL of enzyme. The molar extinction coefficient for the conjugated diene is approximately 25,000 M⁻¹cm⁻¹.

Prepare Reaction Mixture Prepare Reaction Mixture Blank Measurement Blank Measurement Prepare Reaction Mixture->Blank Measurement Initiate Reaction Initiate Reaction Blank Measurement->Initiate Reaction Monitor Absorbance at 234 nm Monitor Absorbance at 234 nm Initiate Reaction->Monitor Absorbance at 234 nm Calculate Enzyme Activity Calculate Enzyme Activity Monitor Absorbance at 234 nm->Calculate Enzyme Activity

Figure 3: Workflow for spectrophotometric 15-LOX activity assay.

Extraction of Eicosanoids from Biological Tissues

This protocol provides a general method for the extraction of eicosanoids from tissues for subsequent analysis by LC-MS/MS.[24][25]

Materials:

  • Homogenizer (e.g., bead beater)

  • 80% Methanol (B129727) (degassed, pre-chilled to -80°C)

  • Chloroform (B151607) (degassed, pre-chilled)

  • Deionized water (degassed, pre-chilled)

  • Centrifuge

  • Vacuum concentrator (SpeedVac)

  • Internal standards (deuterated eicosanoids)

Procedure:

  • Tissue Homogenization: Transfer a weighed amount of frozen tissue (~50-100 mg) to a bead beating tube. Add 400 µL of cold 80% methanol containing internal standards and homogenize for 30 seconds.

  • Initial Extraction: Centrifuge at 100 x g for 5 minutes at 4°C. Collect the supernatant.

  • Repeat Extraction: Repeat the homogenization and centrifugation steps twice more, pooling the supernatants.

  • Phase Separation: To the pooled supernatant, add cold degassed water and chloroform to achieve a final methanol:chloroform:water ratio of 2:2:1. Vortex thoroughly.

  • Separation and Collection: Centrifuge at 16,100 x g for 15 minutes at 4°C. Carefully collect the upper aqueous phase containing the eicosanoids.

  • Drying: Dry the collected aqueous phase using a vacuum concentrator without heat.

  • Reconstitution: Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., 40 µL of degassed water or mobile phase) for LC-MS/MS analysis.

Quantification of 15-HETE and 14,15-EET/DHET by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of eicosanoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][26][27][28][29]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% acetic acid or formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid or formic acid).

    • The gradient is optimized to separate the different eicosanoid isomers.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed to the ESI source of the mass spectrometer, typically operating in negative ion mode for eicosanoids.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • MRM Transitions (examples):

      • 15-HETE: Precursor ion (m/z) 319 -> Product ion (m/z) 175 or 115

      • 14,15-EET: Precursor ion (m/z) 319 -> Product ion (m/z) 127

      • 14,15-DHET: Precursor ion (m/z) 337 -> Product ion (m/z) 221

  • Quantification:

    • A standard curve is generated using known concentrations of authentic standards for each analyte.

    • The peak area of the analyte is normalized to the peak area of its corresponding deuterated internal standard.

    • The concentration of the analyte in the sample is determined by comparing its normalized peak area to the standard curve.

Sample Injection Sample Injection Chromatographic Separation (C18 column) Chromatographic Separation (C18 column) Sample Injection->Chromatographic Separation (C18 column) Electrospray Ionization (Negative Mode) Electrospray Ionization (Negative Mode) Chromatographic Separation (C18 column)->Electrospray Ionization (Negative Mode) Mass Spectrometry (MRM) Mass Spectrometry (MRM) Electrospray Ionization (Negative Mode)->Mass Spectrometry (MRM) Quantification (Standard Curve & Internal Standards) Quantification (Standard Curve & Internal Standards) Mass Spectrometry (MRM)->Quantification (Standard Curve & Internal Standards)

Figure 4: General workflow for LC-MS/MS analysis of eicosanoids.

Section 4: Conclusion

The 14,15-oxygenated metabolites of arachidonic acid, derived from both the 15-lipoxygenase and CYP epoxygenase pathways, are critical signaling molecules with profound implications for human health and disease. A clear understanding of their distinct biosynthetic pathways, biological functions, and accurate quantification is paramount for advancing research in areas such as inflammation, cancer, and cardiovascular medicine. This technical guide provides a foundational resource for researchers, offering structured data, detailed experimental protocols, and clear visual representations of the key pathways to facilitate further investigation into these important lipid mediators.

References

The Discovery of 14,15-Leukotriene A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are a family of inflammatory mediators derived from the enzymatic oxidation of arachidonic acid. While the classical leukotrienes produced via the 5-lipoxygenase pathway are well-characterized for their roles in inflammation and allergic responses, a parallel pathway initiated by 15-lipoxygenase (15-LOX) gives rise to a distinct set of bioactive lipids. A pivotal and highly unstable intermediate in this latter pathway is 14,15-leukotriene A4 (14,15-LTA4). This technical guide provides a comprehensive overview of the discovery, biosynthesis, and metabolism of 14,15-LTA4, with a focus on the experimental evidence and methodologies that have elucidated its role in eicosanoid biology.

Biosynthesis of 14,15-Leukotriene A4

The biosynthesis of 14,15-LTA4 originates from arachidonic acid and is primarily catalyzed by the enzyme 15-lipoxygenase (ALOX15). The process involves a two-step enzymatic reaction within the same enzyme.

First, 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid at the C-15 position, forming 15-hydroperoxyeicosatetraenoic acid (15-HPETE). Subsequently, the same enzyme facilitates the abstraction of a hydrogen atom and the subsequent cyclization to form the unstable epoxide, 14,15-LTA4.[1] This dual enzymatic activity of 15-lipoxygenase is crucial for the production of this specific leukotriene isomer.

dot

ArachidonicAcid Arachidonic Acid ALOX15_1 15-Lipoxygenase (ALOX15) ArachidonicAcid->ALOX15_1 HPETE_15 15-HPETE ALOX15_1->HPETE_15 ALOX15_2 15-Lipoxygenase (LTA4 Synthase activity) HPETE_15->ALOX15_2 LTA4_14_15 14,15-Leukotriene A4 ALOX15_2->LTA4_14_15

Caption: Biosynthesis of 14,15-Leukotriene A4 from Arachidonic Acid.

Metabolism of 14,15-Leukotriene A4

Due to its inherent instability, 14,15-LTA4 is rapidly converted into more stable downstream metabolites through both enzymatic and non-enzymatic pathways.

Enzymatic Conversion:

  • Leukotriene C4 Synthase (LTC4S): In the presence of glutathione, LTC4 synthase can conjugate 14,15-LTA4 to form 14,15-leukotriene C4 (14,15-LTC4).

  • Epoxide Hydrolases: While LTA4 hydrolase, the enzyme responsible for converting LTA4 to LTB4, does not appear to act on 14,15-LTA4, other epoxide hydrolases may be involved in its metabolism to form dihydroxy derivatives.[2]

Non-Enzymatic Hydrolysis:

In aqueous environments, 14,15-LTA4 readily undergoes non-enzymatic hydrolysis to form various dihydroxyeicosatetraenoic acids (diHETEs).

dot

LTA4_14_15 14,15-Leukotriene A4 LTC4S LTC4 Synthase (+ Glutathione) LTA4_14_15->LTC4S EpoxideHydrolase Epoxide Hydrolases LTA4_14_15->EpoxideHydrolase NonEnzymatic Non-enzymatic Hydrolysis LTA4_14_15->NonEnzymatic LTC4_14_15 14,15-Leukotriene C4 LTC4S->LTC4_14_15 DiHETEs_enzymatic Dihydroxy Metabolites EpoxideHydrolase->DiHETEs_enzymatic DiHETEs_nonenzymatic Dihydroxy Metabolites (diHETEs) NonEnzymatic->DiHETEs_nonenzymatic

Caption: Major metabolic pathways of 14,15-Leukotriene A4.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions and stability of 14,15-LTA4 and its derivatives.

ParameterValueEnzyme SourceSubstrateReference
IC50 0.73 µMHuman Polymorphonuclear Leucocyte LTA4 Hydrolase14,15-dehydro-LTA4[3]

Table 1: Inhibition of LTA4 Hydrolase by a 14,15-LTA4 Analog. This table shows the half-maximal inhibitory concentration (IC50) of 14,15-dehydro-leukotriene A4, an analog of 14,15-LTA4, on LTA4 hydrolase activity.

ParameterValueEnzyme SourceSubstrateReference
Apparent Km 1.6 µMHuman Platelet LTC4 Synthase14,15-dehydro-LTA4
Apparent Vmax 200 pmol/min per 10^8 plateletsHuman Platelet LTC4 Synthase14,15-dehydro-LTA4

Table 2: Kinetic Parameters for the Metabolism of 14,15-dehydro-LTA4 by LTC4 Synthase. This table presents the apparent Michaelis constant (Km) and maximum reaction velocity (Vmax) for the conversion of 14,15-dehydro-LTA4 by LTC4 synthase in human platelets.

ConditionHalf-lifeReference
Phosphate (B84403) buffer (pH 7.4) Instantaneous hydrolysis
Tris buffer with bovine serum albumin Significantly prolonged[4]

Table 3: Stability of 14,15-Leukotriene A4. This table highlights the inherent instability of 14,15-LTA4 in aqueous buffer and the stabilizing effect of albumin.

Experimental Protocols

Enzymatic Synthesis of 14,15-Leukotriene A4 from 15-HPETE

This protocol is based on the method described for the conversion of 15-HPETE to 14,15-LTA4 using purified reticulocyte 15-lipoxygenase.[1]

Materials:

  • Purified 15-lipoxygenase (reticulocyte or recombinant)

  • 15-HPETE (substrate)

  • Anaerobic chamber or nitrogen/argon gas supply

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acidic methanol (B129727) (for trapping and identification)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a solution of 15-HPETE in an appropriate solvent (e.g., ethanol) and evaporate the solvent under a stream of nitrogen.

  • Resuspend the 15-HPETE in the reaction buffer.

  • Deoxygenate the substrate solution and the purified 15-lipoxygenase solution by bubbling with nitrogen or argon gas.

  • Initiate the reaction by adding the purified 15-lipoxygenase to the 15-HPETE solution under anaerobic conditions.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.

  • To identify the formation of the unstable 14,15-LTA4, trap the product by adding acidic methanol to the reaction mixture. This will convert 14,15-LTA4 to more stable methoxy (B1213986) derivatives.

  • Analyze the reaction products by reversed-phase HPLC to separate and quantify the methoxy derivatives of 14,15-LTA4 and any remaining 15-HPETE.

dot

cluster_prep Substrate & Enzyme Preparation cluster_reaction Enzymatic Reaction (Anaerobic) cluster_analysis Product Analysis Prep_15HPETE Prepare 15-HPETE solution Deoxygenate Deoxygenate solutions Prep_15HPETE->Deoxygenate Prep_Enzyme Prepare purified 15-Lipoxygenase Prep_Enzyme->Deoxygenate Mix Mix 15-HPETE and 15-Lipoxygenase Deoxygenate->Mix Incubate Incubate at 37°C Mix->Incubate Trap Trap 14,15-LTA4 with acidic methanol Incubate->Trap HPLC Analyze by RP-HPLC Trap->HPLC

Caption: Experimental workflow for the enzymatic synthesis of 14,15-LTA4.

Purification of Recombinant Human 15-Lipoxygenase

A general protocol for the purification of recombinant human 15-lipoxygenase expressed in a baculovirus/insect cell system.[5]

Materials:

  • Insect cells expressing recombinant human 15-lipoxygenase

  • Lysis buffer

  • Anion-exchange chromatography column (e.g., Mono Q)

  • Chromatography system

Procedure:

  • Harvest the insect cells expressing the recombinant protein.

  • Lyse the cells to release the cytosolic proteins.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the clarified lysate onto an equilibrated anion-exchange chromatography column.

  • Wash the column with a low-salt buffer to remove unbound proteins.

  • Elute the bound 15-lipoxygenase using a salt gradient.

  • Collect the fractions containing the purified enzyme and assess purity by SDS-PAGE.

Conclusion

The discovery of 14,15-leukotriene A4 has unveiled a significant branch of the eicosanoid biosynthetic pathway, initiated by 15-lipoxygenase. Although its inherent instability has made it a challenging molecule to study, the development of specific analytical techniques and the characterization of its enzymatic synthesis and metabolism have provided valuable insights into its potential biological roles. Further research into the downstream metabolites of 14,15-LTA4 and their physiological effects will be crucial for understanding its significance in health and disease and for the development of novel therapeutic strategies targeting the 15-lipoxygenase pathway.

References

An In-Depth Technical Guide to 14,15-Leukotriene A4 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14,15-Leukotriene A4 methyl ester (14,15-LTA4-ME), a critical intermediate in the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. This document details its chemical structure, physicochemical properties, and synthesis. Furthermore, it elucidates its role in biological signaling pathways and provides detailed experimental protocols for its analysis and use in research. This guide is intended to be a valuable resource for researchers in the fields of inflammation, lipid biochemistry, and drug development.

Introduction

Leukotrienes are a family of inflammatory mediators derived from the oxidative metabolism of arachidonic acid. While the 5-lipoxygenase pathway leading to the well-characterized cysteinyl leukotrienes and LTB4 is extensively studied, the 15-lipoxygenase (15-LOX) pathway and its intermediates, such as 14,15-Leukotriene A4 (14,15-LTA4), are of growing interest due to their distinct biological activities. 14,15-LTA4 methyl ester is the more stable, esterified form of the highly reactive 14,15-LTA4 epoxide, making it a crucial tool for in vitro and in vivo studies.[1] This guide aims to consolidate the current knowledge on 14,15-LTA4 methyl ester, providing a technical resource for its synthesis, characterization, and application in experimental settings.

Chemical Structure and Physicochemical Properties

This compound is a C21 fatty acid methyl ester containing a conjugated triene system and an epoxide ring at the 14,15-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H32O3[2]
Molecular Weight 332.48 g/mol [2]
CAS Number 75290-58-3[3]
Appearance Supplied as a solution[2]
Purity Typically >97%[4]
Storage Conditions -80°C in an inert solvent[4]
Solubility Soluble in organic solvents such as hexane, acetone (B3395972), DMF, DMSO, and ethanol. Insoluble and unstable in aqueous buffers like PBS (pH 7.2).[4]
Stability The methyl ester is more stable than the free acid, which is highly unstable. Decomposes rapidly under acidic conditions.[4]

Synthesis of this compound

The synthesis of 14,15-LTA4 methyl ester is a multi-step process that can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Diagram 1: Generalized Chemical Synthesis Workflow

G Arachidonic_Acid Arachidonic Acid C11_epoxydienal C11-epoxydienal Intermediate Arachidonic_Acid->C11_epoxydienal Multi-step synthesis Wittig_Reaction Wittig Reaction C11_epoxydienal->Wittig_Reaction C9_phosphonium_salt C9-phosphonium salt C9_phosphonium_salt->Wittig_Reaction LTA4_ME 14,15-Leukotriene A4 Methyl Ester Wittig_Reaction->LTA4_ME Purification Purification (HPLC) LTA4_ME->Purification

Caption: Generalized workflow for the chemical synthesis of 14,15-LTA4 methyl ester.

Enzymatic Synthesis

14,15-LTA4 can be synthesized enzymatically from 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by the action of a purified 15-lipoxygenase from rabbit reticulocytes.[5] This enzyme exhibits a dual function, first converting arachidonic acid to 15-HPETE and then catalyzing the formation of the epoxide ring to yield 14,15-LTA4.[5] The resulting free acid can then be esterified to the methyl ester using standard chemical methods, such as reaction with diazomethane (B1218177) or methanolic HCl.

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation of 14,15-LTA4 methyl ester.

Table 2: Spectroscopic Data for this compound and Related Compounds

Data TypeDescriptionReference
UV/Vis Spectroscopy The conjugated triene system of LTA4 methyl ester exhibits a characteristic UV absorbance maximum at 279 nm.[4]
Mass Spectrometry (MS) Electron impact mass spectrometry of fatty acid epoxide methyl esters typically shows a molecular ion peak and characteristic fragmentation patterns resulting from cleavage at the oxirane ring.[6][7]
Nuclear Magnetic Resonance (NMR) While specific NMR data for 14,15-LTA4 methyl ester is not widely published, related epoxyeicosatrienoic acid (EET) analogues show characteristic signals for the epoxide protons and the olefinic protons of the triene system in their 1H NMR spectra. 13C NMR would show characteristic shifts for the sp2 carbons of the double bonds and the sp3 carbons of the epoxide ring.[1]

Biological Signaling Pathways

14,15-LTA4 is a key intermediate in the 15-lipoxygenase pathway, which is an alternative route for arachidonic acid metabolism distinct from the more commonly studied 5-lipoxygenase and cyclooxygenase pathways.

Diagram 2: The 15-Lipoxygenase Pathway

G AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HPETE15 15-HPETE LOX15->HPETE15 LTA4_synthase 15-LOX (LTA4 synthase activity) HPETE15->LTA4_synthase LTA4_14_15 14,15-Leukotriene A4 Hydrolysis Non-enzymatic Hydrolysis LTA4_14_15->Hydrolysis LTC4_synthase LTC4 Synthase LTA4_14_15->LTC4_synthase LTA4_synthase->LTA4_14_15 DHETs 14,15-DiHETs Hydrolysis->DHETs LTC4_14_15 14,15-Leukotriene C4 LTC4_synthase->LTC4_14_15

Caption: Biosynthesis of 14,15-Leukotriene A4 via the 15-lipoxygenase pathway.

The pathway is initiated by the action of 15-lipoxygenase on arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE).[5] The same enzyme, exhibiting LTA4 synthase activity, then converts 15-HPETE to the unstable epoxide 14,15-LTA4.[5] 14,15-LTA4 can then be hydrolyzed, either enzymatically or non-enzymatically, to form 14,15-dihydroxyeicosatetraenoic acids (14,15-DiHETs).[3] Alternatively, it can be conjugated with glutathione (B108866) by LTC4 synthase to form 14,15-LTC4.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving 14,15-LTA4 methyl ester.

Protocol for the Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4

Due to the inherent instability of the free acid, 14,15-LTA4 is typically generated immediately prior to use by the alkaline hydrolysis of its more stable methyl ester.

Materials:

  • 14,15-LTA4 methyl ester solution in an organic solvent (e.g., hexane)

  • Degassed acetone

  • 0.25 M Sodium Hydroxide (NaOH) solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a hydrolysis solution by mixing degassed acetone and 0.25 M NaOH in a 4:1 (v/v) ratio. Cool the solution to 0°C.

  • In a separate vial, evaporate the solvent from a known amount of 14,15-LTA4 methyl ester under a gentle stream of inert gas to obtain a dry residue.

  • Immediately add the pre-chilled hydrolysis solution to the dried 14,15-LTA4 methyl ester. A typical ratio is 4 mL of hydrolysis solution per 1 mg of the methyl ester.

  • Allow the reaction to proceed at room temperature (22°C) for 40 minutes under an inert atmosphere.

  • The resulting solution contains the sodium salt of 14,15-LTA4 and is stable for approximately one hour at room temperature or up to 12 hours at 0°C.

  • This stock solution can be diluted directly into aqueous buffers for biological assays. The stability of 14,15-LTA4 in aqueous media can be enhanced by the addition of albumin.

Protocol for the Analysis of Leukotrienes by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the separation and quantification of leukotrienes from biological samples.

Diagram 3: Experimental Workflow for Leukotriene Analysis by RP-HPLC

G Sample_Prep Sample Preparation (Cellular incubation, termination, acidification) Extraction Lipid Extraction (Ethyl acetate) Sample_Prep->Extraction Evaporation Evaporation (Nitrogen stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile phase) Evaporation->Reconstitution HPLC RP-HPLC Analysis (C18 column, UV detection) Reconstitution->HPLC Quantification Quantification (Standard curve) HPLC->Quantification

Caption: Workflow for the analysis of leukotrienes by RP-HPLC.

Materials:

  • Biological sample (e.g., cell culture supernatant)

  • Ice-cold methanol (B129727)

  • Internal standard (e.g., Prostaglandin B2)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • HPLC grade solvents (methanol, acetonitrile, water)

  • Acetic acid

Procedure:

  • Sample Preparation:

    • Terminate cellular incubations by adding two volumes of ice-cold methanol.

    • Add a known amount of an internal standard for quantification.

    • Acidify the sample to approximately pH 3 with 1 M HCl.

  • Lipid Extraction:

    • Extract the lipids from the acidified sample twice with two volumes of ethyl acetate.

    • Pool the organic phases.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid residue in a small, known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol in water/acetonitrile containing 0.1% acetic acid. The specific gradient will depend on the specific leukotrienes being analyzed.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 280 nm, which is the absorbance maximum for conjugated trienes like leukotrienes.

  • Quantification:

    • Generate a standard curve for each leukotriene of interest using known concentrations of authentic standards.

    • Calculate the concentration of each leukotriene in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion

This compound is an indispensable tool for investigating the biological roles of the 15-lipoxygenase pathway. Its relative stability compared to the free acid allows for its use in a variety of experimental settings to probe the enzymatic machinery and cellular responses associated with this less-explored branch of arachidonic acid metabolism. This technical guide provides a foundational resource for researchers, offering key data and protocols to facilitate further exploration into the physiological and pathological significance of 14,15-LTA4 and its downstream metabolites. Further research, particularly in obtaining detailed spectroscopic characterization and elucidating the full range of its biological activities, will be crucial in advancing our understanding of this important signaling molecule.

References

14,15-Leukotriene A4 in Immune Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

14,15-Leukotriene A4 (14,15-LTA4) is an ephemeral, epoxide-containing lipid mediator derived from the 15-lipoxygenase (15-LOX) pathway of arachidonic acid metabolism. While its direct signaling activities remain largely uncharacterized due to its inherent instability, 14,15-LTA4 serves as a critical biosynthetic intermediate, giving rise to downstream metabolites with significant roles in modulating immune responses. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of 14,15-LTA4, the signaling pathways of its key downstream products, and their effects on various immune cells. Due to the scarcity of research on 14,15-LTA4 itself, this document focuses on the well-documented biological activities of its derivatives as a proxy for its functional significance in immune cell signaling. Detailed experimental protocols and quantitative data for these related compounds are provided to facilitate further research in this area.

Biosynthesis of 14,15-Leukotriene A4

The generation of 14,15-LTA4 is a multi-step enzymatic process initiated by the release of arachidonic acid (AA) from the cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Once in the cytoplasm, AA is metabolized by the 15-lipoxygenase (15-LOX) enzyme.

The key steps in the biosynthesis are:

  • Oxygenation: 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).

  • Dehydration and Epoxidation: The unstable 15-HpETE is then rapidly converted by 15-LOX into the unstable epoxide, 14,15-Leukotriene A4.

This pathway is distinct from the more extensively studied 5-LOX pathway, which generates 4,5-LTA4, the precursor to potent pro-inflammatory mediators like Leukotriene B4 (LTB4) and the cysteinyl leukotrienes.

Cellular Sources of 14,15-Leukotriene A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene A4 (14,15-LTA4), also known as Eoxin A4, is a highly reactive epoxide intermediate in the biosynthesis of a class of lipid mediators known as eoxins.[1] Unlike the well-characterized 5-lipoxygenase (5-LO) pathway that produces pro-inflammatory leukotrienes such as LTB4 and the cysteinyl leukotrienes, 14,15-LTA4 is a product of the 15-lipoxygenase (15-LO) pathway.[2] This guide provides a comprehensive overview of the primary cellular sources of 14,15-LTA4, quantitative data on its production, detailed experimental protocols for its study, and the signaling pathways governing its biosynthesis.

Primary Cellular Sources of 14,15-LTA4

The synthesis of 14,15-LTA4 is predominantly associated with cells expressing high levels of 15-lipoxygenase-1 (15-LO-1). The primary cellular sources identified to date include eosinophils, mast cells, and nasal polyps.

  • Eosinophils: Human eosinophils are a major source of 14,15-LTA4 and its downstream metabolites, the eoxins.[3] They contain abundant amounts of 15-LO-1, the key enzyme responsible for the initial oxygenation of arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE), the precursor to 14,15-LTA4.[3][4]

  • Mast Cells: Cord blood-derived human mast cells have been shown to produce eoxin C4 (14,15-LTC4), indicating their capacity to synthesize the precursor 14,15-LTA4.[3]

  • Nasal Polyps: Surgically removed nasal polyps from allergic individuals have also been identified as a source of eoxin C4, suggesting the presence of 15-LO-1 expressing cells within this tissue that can generate 14,15-LTA4.[3][5]

Quantitative Production of 14,15-LTC4 (Eoxin C4)

Direct quantification of the unstable 14,15-LTA4 is technically challenging. Therefore, quantitative data is often reported for its more stable downstream metabolite, 14,15-LTC4 (Eoxin C4).

Cell/Tissue TypeStimulusProduct MeasuredMean Concentration ± SEMReference
Human EosinophilsCalcium Ionophore A23187 (1 µg/ml, 15 min)LTC419.1 ± 4.2 ng/10⁶ cells[6]
Human Eosinophils (from asthmatics)Calcium Ionophore A23187 (1 µg/ml, 15 min)LTC441.6 ± 3.0 ng/10⁶ cells (hypodense)[6]
Human Eosinophils (from normals)Calcium Ionophore A23187 (1 µg/ml, 15 min)LTC479.0 ± 6.7 ng/10⁶ cells (hypodense)[6]
Human EosinophilsPlatelet Activating Factor (10⁻⁵ M)LTC40.74 ± 0.08 ng/10⁶ eosinophils[7]
Human EosinophilsIgG-Aspergillus fumigatus immune complexesLTC47.72 ± 1.7 pmol/10⁶ cells[8]
Mouse Bone Marrow-Derived Mast Cellsc-kit Ligand (>50 ng/ml, 10 min)LTC4~15 ng/10⁶ cells[9]
Human Eosinophils (from hypereosinophilic donors)Ionophore A23187 (5.0 µM, 15 min)LTC469 ± 28 ng/10⁶ cells[10]
Human Eosinophils (from normal donors)Ionophore A23187LTC438 ± 3 ng/10⁶ cells[10]
Human Eosinophils (from moderate asthmatics)Ionophore A23187 (2 µM)LTC45.7 ± 1.3 pg x 10³/250,000 cells[11]
Cord Blood-Derived Eosinophils (14 days in vitro)Ionophore (20 µM)Cysteinyl Leukotrienes23.9 ± 6.0 pmol/10⁶ cells[12]
Cord Blood-Derived Eosinophils (28 days in vitro)Ionophore (20 µM)Cysteinyl Leukotrienes94.6 ± 9.0 pmol/10⁶ cells[12]

Signaling Pathways for 14,15-LTA4 Biosynthesis

The production of 14,15-LTA4 is initiated by the activation of 15-LO-1. Various stimuli can trigger the signaling cascades leading to its synthesis in eosinophils.

IL-5 Signaling Pathway

Interleukin-5 (IL-5) is a key cytokine involved in eosinophil maturation, survival, and activation.[13][14] It primes eosinophils for enhanced responses to other stimuli. The IL-5 receptor activation leads to the activation of Janus kinase (JAK) and spleen tyrosine kinase (Syk), which in turn can activate downstream pathways like the Ras-MAPK pathway, potentially leading to the activation of phospholipases that release arachidonic acid for 15-LO-1 to act upon.[14]

IL5_signaling IL5 IL-5 IL5R IL-5 Receptor IL5->IL5R JAK JAK IL5R->JAK Syk Syk IL5R->Syk Ras_MAPK Ras-MAPK Pathway JAK->Ras_MAPK Syk->Ras_MAPK PLA2 Phospholipase A2 Ras_MAPK->PLA2 Activation AA Arachidonic Acid PLA2->AA Release from membrane Fifteen_LO1 15-LO-1 AA->Fifteen_LO1 Fifteen_HpETE 15-HpETE Fifteen_LO1->Fifteen_HpETE Fourteen_Fifteen_LTA4 14,15-LTA4 Fifteen_HpETE->Fourteen_Fifteen_LTA4 Dehydration

IL-5 signaling pathway leading to 14,15-LTA4 synthesis.
PGD2 Signaling Pathway

Prostaglandin D2 (PGD2) can also stimulate eosinophils. PGD2 binds to its receptors (DP1 and DP2/CRTH2), which are G-protein coupled receptors.[15] Activation of these receptors can lead to an increase in intracellular calcium and activation of protein kinase C, which are known to be involved in the activation of phospholipase A2 and subsequent arachidonic acid metabolism.

PGD2_signaling PGD2 PGD2 DP_R DP1/DP2 Receptors PGD2->DP_R G_Protein G-Protein DP_R->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation PLA2 Phospholipase A2 Ca_PKC->PLA2 Activation AA Arachidonic Acid PLA2->AA Release Fifteen_LO1 15-LO-1 AA->Fifteen_LO1 Fourteen_Fifteen_LTA4 14,15-LTA4 Fifteen_LO1->Fourteen_Fifteen_LTA4

PGD2 signaling pathway for 14,15-LTA4 production.
LTC4 Signaling Pathway

Leukotriene C4 can act in an autocrine or paracrine manner to further stimulate eosinophils.[16] Binding of LTC4 to its receptors (CysLT1R) can trigger intracellular signaling cascades, including the activation of extracellular signal-regulated kinases (ERKs), which can contribute to the activation of cPLA2 and subsequent 14,15-LTA4 synthesis.[17]

LTC4_signaling LTC4 LTC4 CysLT1R CysLT1 Receptor LTC4->CysLT1R G_Protein G-Protein CysLT1R->G_Protein ERK_Pathway ERK Pathway G_Protein->ERK_Pathway cPLA2 cPLA2 ERK_Pathway->cPLA2 Phosphorylation & Activation AA Arachidonic Acid cPLA2->AA Release Fifteen_LO1 15-LO-1 AA->Fifteen_LO1 Fourteen_Fifteen_LTA4 14,15-LTA4 Fifteen_LO1->Fourteen_Fifteen_LTA4

Autocrine/paracrine signaling of LTC4 leading to 14,15-LTA4.

Experimental Protocols

Isolation of Human Eosinophils from Peripheral Blood

This protocol describes a common method for isolating eosinophils from human peripheral blood using density gradient centrifugation followed by negative selection.[3][18]

Eosinophil_Isolation start Start: Whole Blood Collection (EDTA anticoagulant) dextran (B179266) Dextran Sedimentation (to remove erythrocytes) start->dextran ficoll Ficoll-Paque Density Gradient Centrifugation dextran->ficoll granulocytes Collect Granulocyte Layer ficoll->granulocytes lysis Hypotonic Lysis of Remaining Erythrocytes (Optional) granulocytes->lysis neg_selection Negative Selection (Antibody cocktail against CD2, CD14, CD16, CD19, CD56, Glycophorin A) lysis->neg_selection mag_beads Incubation with Magnetic Colloid neg_selection->mag_beads column Passage through Magnetic Separation Column mag_beads->column end Collect Purified Eosinophils (unlabeled fraction) column->end

Workflow for the isolation of human eosinophils.

Detailed Steps:

  • Blood Collection: Draw peripheral blood into tubes containing EDTA.

  • Erythrocyte Sedimentation: Mix blood with dextran solution and allow erythrocytes to sediment.

  • Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient and centrifuge to separate mononuclear cells from granulocytes.

  • Granulocyte Collection: Aspirate and discard the upper layers, and collect the granulocyte pellet.

  • Erythrocyte Lysis (Optional): If significant red blood cell contamination remains, perform a brief hypotonic lysis.

  • Negative Selection: Incubate the granulocyte suspension with an antibody cocktail that targets non-eosinophilic cells.

  • Magnetic Labeling: Add magnetic colloid to the cell suspension to label the antibody-bound cells.

  • Magnetic Separation: Pass the cell suspension through a column placed in a magnetic field. The labeled, non-eosinophilic cells will be retained in the column.

  • Eosinophil Collection: The unlabeled cells that pass through the column are the purified eosinophils.

Analysis of 14,15-LTC4 by RP-HPLC and Tandem Mass Spectrometry

This protocol outlines the general steps for the detection and quantification of 14,15-LTC4 from cell culture supernatants.[4][19]

HPLC_MS_Workflow start Start: Cell Culture Supernatant extraction Solid Phase Extraction (SPE) (e.g., C18 cartridge) start->extraction elution Elution with Organic Solvent (e.g., Methanol) extraction->elution drying Evaporation to Dryness (under Nitrogen) elution->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc Reverse-Phase HPLC Separation (C18 column) reconstitution->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms end Quantification of 14,15-LTC4 ms->end

Workflow for 14,15-LTC4 analysis by RP-HPLC-MS/MS.

Detailed Steps:

  • Sample Preparation:

    • Collect cell culture supernatants after stimulation.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the lipid mediators and remove interfering substances.

    • Elute the analytes from the SPE cartridge with an organic solvent like methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • RP-HPLC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., a mixture of methanol, water, and acetic acid) to separate the different leukotriene isomers.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in the negative ion mode.

    • Perform MS/MS analysis using multiple reaction monitoring (MRM) for specific detection and quantification of 14,15-LTC4, based on its specific precursor and product ion transitions.

Conclusion

Eosinophils, mast cells, and nasal polyps are the primary cellular sources of 14,15-LTA4, a key intermediate in the 15-lipoxygenase pathway. The production of its downstream metabolite, eoxin C4, can be induced by various inflammatory stimuli. The detailed protocols and signaling pathways outlined in this guide provide a framework for researchers to further investigate the role of the 14,15-LTA4/eoxin pathway in health and disease, and to explore its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 14,15-Leukotriene A4 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 14,15-leukotriene A4 methyl ester (14,15-LTA4-ME) in in vitro enzyme assays. The primary applications involve the investigation of the leukotriene pathway, specifically focusing on the enzymes Leukotriene A4 Hydrolase (LTA4H) and Leukotriene C4 Synthase (LTC4S). Due to the inherent instability of the free acid, 14,15-LTA4, the more stable methyl ester is a convenient precursor for generating the active compound immediately prior to use.

Overview of 14,15-LTA4 Methyl Ester in In Vitro Assays

14,15-LTA4 is an epoxide intermediate in the biosynthesis of leukotrienes, a class of inflammatory mediators. In vitro assays using 14,15-LTA4 are crucial for studying the activity and inhibition of enzymes involved in its metabolism, such as LTA4H and LTC4S. 14,15-LTA4 methyl ester is a more stable, synthetic precursor that can be hydrolyzed to the active 14,15-LTA4 free acid for use in these assays.

Key Applications:

  • Substrate for LTC4 Synthase: 14,15-LTA4 can be used to characterize the activity of LTC4 synthase, which conjugates it with glutathione (B108866) to form 14,15-LTC4. The methyl ester form is also a direct substrate for LTC4 synthase.

  • Inhibitor of LTA4 Hydrolase: The closely related analogue, 14,15-dehydro-LTA4, has been shown to be an irreversible inhibitor of LTA4 hydrolase. It is anticipated that 14,15-LTA4 exhibits similar inhibitory properties. LTA4H converts LTA4 to the potent chemoattractant, LTB4.

Data Presentation

The following table summarizes quantitative data for the interaction of LTA4 analogues with key enzymes in the leukotriene pathway.

CompoundEnzymeAssay TypeCell/SystemKey ParameterValue
14,15-dehydro-LTA4Leukotriene A4 Hydrolase (LTA4H)InhibitionHuman Polymorphonuclear Leukocytes (PMNL)IC500.73 µM[1][2]
Leukotriene A4 (LTA4)Leukotriene C4 Synthase (LTC4S)KineticsRecombinant HumanKm3.6 µM[3][4]
Leukotriene A4 (LTA4)Leukotriene C4 Synthase (LTC4S)KineticsRecombinant HumanVmax1.3 µmol/mg/min[3][4]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4

This protocol is essential for preparing the active 14,15-LTA4 free acid from its more stable methyl ester form for use in assays where the free acid is required, such as LTA4H inhibition studies.

Materials:

Procedure:

  • Prepare a hydrolysis solution of 8 ml degassed acetone and 2 ml of 0.25 M NaOH. Cool the solution to 0°C in an ice bath.[5][6]

  • In a separate glass vial, evaporate the hexane from the 14,15-LTA4 methyl ester solution to complete dryness under a gentle stream of nitrogen.

  • Immediately add 4 ml of the cold hydrolysis solution for every 1 mg of 14,15-LTA4 methyl ester.[5][6]

  • Incubate the reaction mixture under an inert atmosphere (nitrogen or argon) at 22°C for 40 minutes.[5][6]

  • The resulting basic solution of 14,15-LTA4 is stable for approximately 60 minutes at room temperature and up to 12 hours at 0°C.[5][6]

  • This stock solution can be diluted directly into aqueous buffers for subsequent assays. The stability of 14,15-LTA4 in aqueous media can be enhanced by the inclusion of albumin.[5][6]

Protocol 2: In Vitro Assay for LTA4 Hydrolase Inhibition using 14,15-LTA4 in Human Neutrophils

This protocol is adapted from studies using the closely related 14,15-dehydro-LTA4 and is designed to assess the inhibitory effect of 14,15-LTA4 on LTA4H activity in a cellular context.

Materials:

  • Human Polymorphonuclear Leukocytes (PMNLs), isolated and resuspended in Phosphate Buffered Saline (PBS)

  • 14,15-LTA4 (prepared as in Protocol 3.1)

  • Leukotriene A4 (LTA4)

  • Ice-cold methanol

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • RP-HPLC system with a UV detector

Procedure:

  • Isolate human PMNLs and resuspend them in PBS at a concentration of approximately 10^7 cells/ml.

  • Pre-incubate the PMNL suspension for 10 minutes with varying concentrations of 14,15-LTA4 (e.g., 0.1 µM to 10 µM) or a vehicle control.[1]

  • Wash the cells twice with PBS to remove excess inhibitor.

  • Resuspend the cells and incubate with 1 µM LTA4 for 10 minutes to initiate the enzymatic reaction.[1]

  • Terminate the reaction by adding 2 volumes of ice-cold methanol.[1]

  • Centrifuge the samples to pellet the cell debris.

  • Extract the supernatant using a C18 SPE cartridge.

  • Analyze the extracted samples by RP-HPLC to quantify the production of LTA4H metabolites (LTB4 and its ω-oxidation products).[1]

  • Calculate the percent inhibition at each concentration of 14,15-LTA4 and determine the IC50 value.

Protocol 3: In Vitro Assay for LTC4 Synthase Activity using 14,15-LTA4 Methyl Ester with Human Platelets

This protocol utilizes 14,15-LTA4 methyl ester as a direct substrate to measure the activity of LTC4 synthase in human platelets.

Materials:

  • Washed human platelets

  • 14,15-LTA4 methyl ester

  • Reduced glutathione (GSH)

  • Ice-cold methanol

  • RP-HPLC system with a UV detector

Procedure:

  • Prepare a suspension of washed human platelets at a concentration of 10^8 cells/ml.

  • Incubate the platelet suspension for 1 minute with varying concentrations of 14,15-LTA4 methyl ester (e.g., 0.1 µM to 10 µM) in the presence of GSH.[1]

  • Terminate the reaction by adding 2 volumes of ice-cold methanol.

  • Centrifuge the samples to pellet the platelets.

  • Directly analyze an aliquot of the supernatant by RP-HPLC to quantify the formation of 14,15-LTC4.[1]

  • Kinetic parameters (Km and Vmax) can be determined by plotting the rate of product formation against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling_Pathway cluster_LTA4H LTA4 Hydrolase Pathway cluster_LTC4S LTC4 Synthase Pathway 14_15_LTA4 14,15-LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) 14_15_LTA4->LTA4H Inhibition 14_15_LTB4 14,15-LTB4 (anticipated product) LTA4H->14_15_LTB4 Hydrolysis 14_15_LTA4_ME 14,15-LTA4 Methyl Ester LTC4S Leukotriene C4 Synthase (LTC4S) 14_15_LTA4_ME->LTC4S GSH Glutathione (GSH) GSH->LTC4S 14_15_LTC4 14,15-LTC4 LTC4S->14_15_LTC4 Conjugation

Caption: Enzymatic conversion of 14,15-LTA4 and its methyl ester.

Experimental_Workflow cluster_Preparation Substrate Preparation cluster_Assay In Vitro Assay cluster_Analysis Analysis Start 14,15-LTA4 Methyl Ester (in Hexane) Hydrolysis Alkaline Hydrolysis (Acetone/NaOH) Start->Hydrolysis Active_LTA4 14,15-LTA4 (Free Acid) in aqueous buffer Hydrolysis->Active_LTA4 Incubation Incubate with Cells or Enzyme (e.g., Neutrophils, Platelets) Active_LTA4->Incubation Termination Terminate Reaction (ice-cold Methanol) Incubation->Termination Extraction Sample Preparation (e.g., SPE) Termination->Extraction HPLC RP-HPLC Analysis (Quantification of Metabolites) Extraction->HPLC Data Data Analysis (IC50, Km, Vmax) HPLC->Data

Caption: General workflow for in vitro assays with 14,15-LTA4 methyl ester.

References

Application Note: Quantification of 14,15-Leukotriene A4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 (LTA4) is a highly unstable epoxide and a key intermediate in the biosynthesis of potent inflammatory mediators. The 15-lipoxygenase (15-LOX) pathway can lead to the formation of 14,15-leukotriene A4 (14,15-LTA4), a less common but biologically significant isomer of LTA4. Due to its inherent instability, direct quantification of 14,15-LTA4 in biological matrices presents a significant analytical challenge. This application note provides a detailed protocol for the quantification of 14,15-LTA4 using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates a crucial derivatization step to stabilize the analyte for accurate and reproducible measurements.

Signaling Pathway

The formation of 14,15-LTA4 is initiated by the action of 15-lipoxygenase on arachidonic acid. This pathway is distinct from the more common 5-lipoxygenase pathway that produces 5,6-LTA4.[1] The subsequent metabolism of 14,15-LTA4 can lead to the formation of various dihydroxyeicosatetraenoic acids (diHETEs).

15-Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid 15-HPETE 15(S)-HpETE Arachidonic_Acid->15-HPETE 15-Lipoxygenase 14_15_LTA4 14,15-LTA4 15-HPETE->14_15_LTA4 Dehydrase 14_15_diHETEs 14,15-diHETEs 14_15_LTA4->14_15_diHETEs Epoxide Hydrolase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Cells or Plasma) Extraction Solid Phase Extraction (SPE) Sample_Collection->Extraction Derivatization Derivatization (e.g., with Methanol/HCl) Extraction->Derivatization Evaporation Evaporation to Dryness Derivatization->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Application Notes and Protocols for 14,15-Leukotriene A4 Methyl Ester as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene A4 methyl ester (14,15-LTA4-Me) is a chemically stable precursor to the biologically active 14,15-leukotriene A4 (14,15-LTA4). As the free acid, LTA4 and its analogs are highly unstable, making the methyl ester the preferred form for storage and handling[1]. Prior to its use in enzymatic assays, the methyl ester must be hydrolyzed to the free acid, 14,15-LTA4. This document provides detailed protocols for the preparation of 14,15-LTA4 and its application as a substrate for studying enzymes involved in the eicosanoid pathway, particularly leukotriene C4 (LTC4) synthase. Additionally, its role as a potential inhibitor of leukotriene A4 (LTA4) hydrolase is discussed. These protocols and data are essential for researchers investigating inflammatory pathways and for the development of novel therapeutic agents targeting these enzymes.

Biochemical Properties and Applications

14,15-LTA4 is an analog of the endogenous LTA4. The position of the epoxide at the 14,15-position, as opposed to the 5,6-position in LTA4, confers distinct substrate specificities. Based on studies with the closely related analog, 14,15-dehydro-leukotriene A4, it is established that the geometry at the methyl terminus of LTA4 analogs does not significantly affect metabolism by human platelet LTC4 synthase[2]. However, the double bond at the C-14,15 position is crucial for the catalytic activity of LTA4 hydrolase, and its alteration, as in 14,15-dehydro-LTA4, leads to inhibition of this enzyme[2].

Primary Applications:

  • Substrate for Leukotriene C4 (LTC4) Synthase: 14,15-LTA4 is expected to be a specific substrate for LTC4 synthase, leading to the formation of 14,15-leukotriene C4. This makes it a valuable tool for characterizing LTC4 synthase activity and for screening potential inhibitors.

  • Inhibitor of Leukotriene A4 (LTA4) Hydrolase: Due to the altered position of the epoxide, 14,15-LTA4 is not a substrate for LTA4 hydrolase but instead acts as an inhibitor[2]. This allows for the investigation of LTA4 hydrolase inhibition and the development of selective inhibitors.

  • Probing Lipoxygenase Activity: LTA4 analogs can be further metabolized by other lipoxygenases, such as 15-lipoxygenase, to form lipoxins. 14,15-LTA4 can be used to explore these alternative metabolic pathways.

Data Presentation

The following tables summarize the kinetic parameters for the interaction of a close structural analog, 14,15-dehydro-LTA4, with key enzymes in the leukotriene pathway. This data provides a strong basis for the expected behavior of 14,15-LTA4.

Table 1: Kinetic Parameters of 14,15-Dehydro-LTA4 with Human Platelet LTC4 Synthase

SubstrateApparent Km (µM)Apparent Vmax (pmol/min per 108 platelets)
14,15-dehydro-LTA41.6200
LTA4 (for comparison)2.0200

Data from Sala et al. (1997). The kinetics for 14,15-dehydro-LTA4 are nearly identical to the native substrate, LTA4.

Table 2: Inhibitory Activity of 14,15-Dehydro-LTA4 against Human Polymorphonuclear Leucocyte (PMNL) LTA4 Hydrolase

InhibitorIC50 (µM)
14,15-dehydro-LTA40.73

Data from Sala et al. (1997), indicating irreversible inhibition.

Signaling Pathways and Experimental Workflows

Leukotriene_Metabolism Metabolic Fate of 14,15-LTA4 cluster_prep Substrate Preparation cluster_pathways Enzymatic Pathways 14_15_LTA4_Me 14,15-LTA4 Methyl Ester (Stable Precursor) 14_15_LTA4 14,15-LTA4 (Active Substrate) 14_15_LTA4_Me->14_15_LTA4 Alkaline Hydrolysis LTC4S LTC4 Synthase 14_15_LTA4->LTC4S Substrate LTA4H LTA4 Hydrolase 14_15_LTA4->LTA4H Inhibitor LOX Lipoxygenases (e.g., 15-LOX) 14_15_LTA4->LOX Potential Substrate 14_15_LTC4 14,15-LTC4 LTC4S->14_15_LTC4 Product Lipoxins Lipoxins LOX->Lipoxins Products Experimental_Workflow General Experimental Workflow start Start: 14,15-LTA4-Me hydrolysis 1. Hydrolysis to 14,15-LTA4 (free acid) start->hydrolysis enzyme_assay 2. Enzymatic Incubation (e.g., with LTC4 Synthase) hydrolysis->enzyme_assay quenching 3. Reaction Quenching enzyme_assay->quenching extraction 4. Solid-Phase Extraction (Optional) quenching->extraction analysis 5. RP-HPLC Analysis extraction->analysis quantification 6. Peak Identification & Quantification analysis->quantification end End: Data Analysis quantification->end

References

Application Note: Utilizing 14,15-LTA4 Methyl Ester for Selective Analysis of Leukotriene C4 Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent pro-inflammatory lipid mediators implicated in various inflammatory diseases, including asthma. The study of LTC4 synthase activity is crucial for the development of novel anti-inflammatory therapeutics. A major challenge in these studies is the overlapping activity of LTA4 hydrolase, which converts the common substrate, Leukotriene A4 (LTA4), into LTB4, thus complicating the specific analysis of LTC4 synthase. 14,15-Leukotriene A4 (14,15-LTA4) and its more stable methyl ester derivative (14,15-LTA4-ME) serve as a specific substrate for LTC4 synthase, as it is not metabolized by LTA4 hydrolase.[1] This specificity allows for a focused and unambiguous assessment of LTC4 synthase activity.

Advantages of 14,15-LTA4 Methyl Ester

  • Specificity: 14,15-LTA4 is not a substrate for LTA4 hydrolase, eliminating the production of LTB4 analogs and allowing for the exclusive study of LTC4 synthase activity.[1]

  • Enhanced Stability: The methyl ester form of leukotrienes is more stable than the free acid, which is prone to rapid non-enzymatic hydrolysis in aqueous solutions.[2] This stability leads to more consistent and reproducible experimental results.

  • Comparable Activity: Human platelet LTC4 synthase metabolizes 14,15-dehydro-LTA4 with apparent kinetics that are virtually identical to the natural substrate, LTA4.[1][3] Furthermore, LTA4 methyl ester has been shown to be as active as the LTA4 sodium salt in cell-free assays.[2]

  • Reduced Background: The use of the methyl ester can result in lower blank readings in enzymatic assays compared to the free acid form.[2]

Data Presentation

The following table summarizes the kinetic parameters of LTC4 synthase with its natural substrate, LTA4, and the analog, 14,15-dehydro-LTA4, using human platelets as the enzyme source.

SubstrateApparent Michaelis Constant (Km)Apparent Maximum Velocity (Vmax)Source
LTA4 2 µM200 pmol/min per 108 platelets[3]
14,15-dehydro-LTA4 1.6 µM200 pmol/min per 108 platelets[3]

Signaling Pathway

The enzymatic conversion of 14,15-LTA4 methyl ester by LTC4 synthase involves the conjugation of glutathione (B108866) (GSH) to the substrate, leading to the formation of 14,15-LTC4 methyl ester.

LTC4 Synthase Pathway with 14,15-LTA4-ME cluster_0 Substrates cluster_1 Enzyme cluster_2 Product 14_15_LTA4_ME 14,15-LTA4 Methyl Ester LTC4S LTC4 Synthase 14_15_LTA4_ME->LTC4S GSH Glutathione (GSH) GSH->LTC4S 14_15_LTC4_ME 14,15-LTC4 Methyl Ester LTC4S->14_15_LTC4_ME

Enzymatic conversion of 14,15-LTA4-ME by LTC4 Synthase.

Experimental Protocols

This section provides a detailed protocol for the assay of LTC4 synthase activity using 14,15-LTA4 methyl ester as the substrate and washed human platelets as the enzyme source.

Materials and Reagents
  • 14,15-LTA4 methyl ester

  • Reduced Glutathione (GSH)

  • Washed human platelets (or other cellular preparations containing LTC4 synthase)

  • Phosphate Buffered Saline (PBS)

  • Methanol (HPLC grade)

  • Internal standard for HPLC (e.g., Prostaglandin B1)

  • HPLC system with a UV detector and a C18 reverse-phase column

Protocol for LTC4 Synthase Activity Assay
  • Preparation of Washed Human Platelets:

    • Isolate platelets from whole blood using standard centrifugation techniques.

    • Wash the platelet pellet with PBS to remove contaminating plasma proteins and other blood cells.

    • Resuspend the final platelet pellet in PBS at a concentration of 108 cells/mL.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 108 washed human platelets with GSH to a final concentration of 1 mM.

    • Pre-incubate the mixture for 1 minute at 37°C.

    • Initiate the reaction by adding 14,15-LTA4 methyl ester to the desired final concentration (e.g., a range of 0.1-10 µM for kinetic studies).

    • Incubate for 1 minute at 37°C.[3]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold methanol.[3]

    • Add an internal standard (e.g., Prostaglandin B1) for accurate quantification.

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., a methanol/water/acetic acid mixture) to separate the product.

    • Monitor the elution profile using a UV detector set to 279 nm, which is the maximum absorbance for the 14,15-dehydro-LTC4 chromophore.[3]

    • Identify the 14,15-LTC4 methyl ester peak based on its retention time relative to a standard (if available) and its characteristic UV spectrum.

    • Quantify the product by integrating the peak area and comparing it to the internal standard.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining LTC4 synthase activity.

LTC4 Synthase Assay Workflow prep Preparation of Washed Human Platelets (10^8 cells/mL) pre_incubate Pre-incubation with GSH (1 mM) for 1 min at 37°C prep->pre_incubate reaction Initiate Reaction with 14,15-LTA4-ME (0.1-10 µM) Incubate for 1 min at 37°C pre_incubate->reaction termination Terminate Reaction with 2 volumes of ice-cold Methanol reaction->termination analysis RP-HPLC Analysis (UV detection at 279 nm) termination->analysis quantification Quantification of 14,15-LTC4 Methyl Ester analysis->quantification

Workflow for LTC4 synthase activity assay.

Conclusion

The use of 14,15-LTA4 methyl ester provides a robust and specific method for studying the activity of LTC4 synthase. Its inability to be processed by LTA4 hydrolase, coupled with its comparable kinetic profile to the natural substrate, makes it an invaluable tool for researchers in the field of inflammation and for professionals involved in the development of drugs targeting the leukotriene pathway. The detailed protocol and workflow provided herein offer a standardized approach to facilitate reproducible and accurate measurements of LTC4 synthase activity.

References

Application Notes and Protocols for Reconstitution of 14,15-LTA4 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Leukotriene A4 (14,15-LTA4) is a bioactive lipid mediator synthesized via the 15-lipoxygenase (15-LO) pathway.[1] It serves as a precursor to other signaling molecules and is implicated in various physiological and pathological processes. Due to the inherent instability of the free acid form, 14,15-LTA4 is commercially available as a more stable methyl ester.[2] This document provides detailed protocols for the reconstitution of 14,15-LTA4 methyl ester to its biologically active free acid form for use in experimental settings.

Data Presentation

Storage and Stability
CompoundFormStorage TemperatureStability of Stock SolutionStability of Free Acid in Aqueous Buffer (pH 7.4)
14,15-LTA4 Methyl EsterSolution in organic solvent-80°C≥ 1 yearN/A
14,15-LTA4 (free acid)ReconstitutedUse Immediately~60 minutes at room temperature, ~12 hours at 0°C in basic solution[3]Extremely unstable; hydrolyzes instantaneously in phosphate (B84403) buffer at pH 7.4[4]. Half-life can be significantly prolonged by the addition of albumin[4][5].
Physicochemical Properties
PropertyValue
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
UV max (in Methanol)~280 nm

Experimental Protocols

Protocol 1: Reconstitution of 14,15-LTA4 Methyl Ester to 14,15-LTA4 Free Acid

This protocol is adapted from the alkaline hydrolysis of LTA3 methyl ester and should be performed immediately before the experiment.[3]

Materials:

  • 14,15-LTA4 methyl ester in an organic solvent (e.g., hexane (B92381) with 1% triethylamine)

  • Degassed acetone (B3395972), HPLC grade

  • 0.25 M Sodium Hydroxide (NaOH), prepared with degassed water

  • 0.25 M Hydrochloric Acid (HCl), prepared with degassed water

  • Inert gas (Nitrogen or Argon)

  • Ice bath

  • Microcentrifuge tubes

Methodology:

  • Evaporation of Solvent: In a microcentrifuge tube, evaporate the desired amount of 14,15-LTA4 methyl ester solution to dryness under a gentle stream of inert gas.

  • Preparation of Hydrolysis Solution: Prepare the hydrolysis solution by mixing 8 parts of degassed acetone with 2 parts of 0.25 M NaOH. Cool the solution to 0°C in an ice bath.[3]

  • Hydrolysis: Immediately add the cold hydrolysis solution to the dried 14,15-LTA4 methyl ester. A recommended ratio is 400 µL of hydrolysis solution per 100 µg of the methyl ester.[3]

  • Incubation: Allow the reaction to proceed under an inert atmosphere at 22°C for 40 minutes.[3]

  • Neutralization (Optional but Recommended): To stop the reaction and prepare for biological assays, neutralize the solution by adding an equimolar amount of 0.25 M HCl. This step should be performed on ice to minimize the degradation of the newly formed 14,15-LTA4 free acid.

  • Immediate Use: The resulting 14,15-LTA4 free acid solution is now ready for immediate use in experiments. Do not store the free acid in aqueous solutions.

Protocol 2: General Cell-Based Assay with Reconstituted 14,15-LTA4

This protocol provides a general workflow for treating cultured cells with freshly prepared 14,15-LTA4.

Materials:

  • Cultured cells (e.g., endothelial cells, leukocytes)

  • Cell culture medium, serum-free or low-serum

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Freshly reconstituted 14,15-LTA4 free acid (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits, antibodies for Western blotting)

Methodology:

  • Cell Preparation: Seed and culture cells to the desired confluency in appropriate culture vessels. Prior to treatment, it is recommended to switch to a serum-free or low-serum medium to avoid interference from serum components.

  • Preparation of Treatment Medium: Prepare the treatment medium by diluting the freshly reconstituted 14,15-LTA4 free acid to the desired final concentration. To enhance stability, it is highly recommended to add BSA to the medium (e.g., 1 mg/mL) before adding the 14,15-LTA4.[5]

  • Cell Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared treatment medium containing 14,15-LTA4 to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 10 minutes to several hours). The optimal incubation time will depend on the specific cell type and the endpoint being measured and should be determined empirically.

  • Termination of Experiment: After incubation, terminate the experiment by removing the treatment medium.

  • Downstream Analysis: Process the cells for the intended downstream analysis. This may include:

    • Analysis of signaling pathway activation: Lyse the cells for Western blotting to detect phosphorylated proteins (e.g., ERK, Akt).

    • Measurement of cytokine/chemokine release: Collect the supernatant for analysis by ELISA.

    • Gene expression analysis: Lyse the cells for RNA extraction and subsequent qPCR analysis.

Visualizations

G cluster_prep Preparation of 14,15-LTA4 Free Acid cluster_assay Cell-Based Assay Workflow LTA4_ME 14,15-LTA4 Methyl Ester (in organic solvent) Dry_LTA4_ME Dry 14,15-LTA4 Methyl Ester LTA4_ME->Dry_LTA4_ME Evaporation Hydrolysis Alkaline Hydrolysis (NaOH in Acetone, 22°C, 40 min) Dry_LTA4_ME->Hydrolysis Neutralization Neutralization (HCl on ice) Hydrolysis->Neutralization Free_LTA4 14,15-LTA4 Free Acid (Use Immediately) Neutralization->Free_LTA4 Treatment Treat Cells with 14,15-LTA4 in BSA-containing medium Free_LTA4->Treatment Add to medium Cells Cultured Cells Cells->Treatment Incubation Incubate Treatment->Incubation Analysis Downstream Analysis (ELISA, WB, qPCR) Incubation->Analysis

Caption: Workflow for the preparation and experimental use of 14,15-LTA4.

G cluster_metabolism Enzymatic Metabolism cluster_signaling Downstream Signaling (Hypothesized) AA Arachidonic Acid LO15 15-Lipoxygenase (15-LO) AA->LO15 LTA4_14_15 14,15-LTA4 LO15->LTA4_14_15 LTC4S LTC4 Synthase LTA4_14_15->LTC4S LTA4H LTA4 Hydrolase LTA4_14_15->LTA4H Inhibits DHETs 14,15-DiHETs (Non-enzymatic hydrolysis) LTA4_14_15->DHETs Spontaneous LTC4_14_15 14,15-LTC4 LTC4S->LTC4_14_15 Receptor Putative Receptor(s) (e.g., CysLT Receptors for 14,15-LTC4) LTC4_14_15->Receptor Inhibition Inhibition Signaling Intracellular Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) Receptor->Signaling Response Cellular Response (e.g., Increased Vascular Permeability) Signaling->Response

References

Troubleshooting & Optimization

Stability of 14,15-LTA4 methyl ester in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 14,15-Leukotriene A4 (14,15-LTA4) methyl ester in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using 14,15-LTA4 methyl ester instead of the free acid in experiments?

A1: The free acid form, 14,15-LTA4, is biologically active but chemically unstable in aqueous solutions, undergoing rapid hydrolysis of its epoxide group.[1] The methyl ester is a more stable precursor that can be stored for extended periods and hydrolyzed to the active free acid immediately before use.[1][2]

Q2: How should 14,15-LTA4 methyl ester be stored to ensure maximum stability?

A2: For long-term stability (up to a year or more), it is recommended to store 14,15-LTA4 methyl ester at -80°C in an organic solvent such as hexane, typically containing a small amount of an antioxidant or a weak base like triethylamine (B128534) to prevent degradation.[2]

Q3: What are the main factors that affect the stability of 14,15-LTA4 methyl ester in aqueous solutions?

A3: The stability of 14,15-LTA4 methyl ester in aqueous solutions is primarily affected by pH, temperature, and the presence of nucleophiles. Acidic conditions and strong alkaline conditions can lead to the hydrolysis of the epoxide and/or the methyl ester. Elevated temperatures will accelerate these degradation processes.

Q4: What are the degradation products of 14,15-LTA4 in aqueous media?

A4: The primary degradation of the active free acid, 14,15-LTA4, in aqueous media occurs through the non-enzymatic hydrolysis of the epoxide ring, leading to the formation of biologically inactive 14,15-dihydroxy-eicosatetraenoic acids (14,15-diHETEs).

Q5: Can proteins in the experimental medium affect the stability of the active 14,15-LTA4?

A5: Yes, proteins such as bovine serum albumin (BSA) have been shown to significantly prolong the half-life of LTA4 in aqueous buffers, likely by binding to the molecule and protecting the unstable epoxide group from hydrolysis.[3][4]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biological activity observed. Degradation of the active 14,15-LTA4 free acid after hydrolysis of the methyl ester.Ensure the hydrolysis of the methyl ester is performed immediately before adding it to your experimental system. Minimize the time the free acid spends in aqueous buffer before use. Consider adding BSA to your assay medium if it is compatible with your experimental design.[3]
Inconsistent results between experiments. Variability in the concentration of the active 14,15-LTA4 due to inconsistent hydrolysis or degradation.Standardize your hydrolysis protocol, ensuring consistent timing, temperature, and reagent concentrations. Prepare fresh working solutions for each experiment.
Precipitate forms when adding the compound to aqueous buffer. 14,15-LTA4 methyl ester is poorly soluble in aqueous solutions.The compound is typically supplied in an organic solvent. Ensure that the final concentration of the organic solvent in your aqueous medium is low enough to be tolerated by your experimental system and does not cause precipitation.

Stability Data

Table 1: Expected Stability of 14,15-LTA4 (Free Acid) in Aqueous Solution

Condition Expected Half-Life Primary Degradation Pathway
Phosphate Buffer (pH 7.4), 37°CVery short (seconds to minutes)Non-enzymatic hydrolysis of the epoxide
Phosphate Buffer with Albumin (pH 7.4), 37°CIncreased (minutes to hours)Non-enzymatic hydrolysis of the epoxide
Acidic Buffer (pH < 6)Very shortAcid-catalyzed hydrolysis of the epoxide
Basic Buffer (pH > 8, for hydrolysis)Short (minutes)Base-catalyzed hydrolysis of the methyl ester and epoxide

Disclaimer: The half-life values are estimates based on qualitative data and the behavior of similar compounds. Actual stability should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol for Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4 (Free Acid)

This protocol is adapted from standard methods for the alkaline hydrolysis of leukotriene methyl esters.[3]

Materials:

  • 14,15-LTA4 methyl ester solution in an organic solvent (e.g., hexane).

  • Acetone (B3395972), HPLC grade.

  • Sodium hydroxide (B78521) (NaOH) solution, 0.25 M.

  • Inert gas (Argon or Nitrogen).

  • Ice bath.

Procedure:

  • Prepare a hydrolysis solution of 4:1 (v/v) acetone and 0.25 M NaOH. Degas the solution with an inert gas and cool it on an ice bath.

  • In a separate vial, dispense the required amount of 14,15-LTA4 methyl ester solution.

  • Evaporate the organic solvent under a gentle stream of inert gas, leaving a thin film of the methyl ester.

  • Immediately add the pre-chilled hydrolysis solution to the vial containing the methyl ester. A typical ratio is 4 mL of hydrolysis solution per 1 mg of the methyl ester.

  • Incubate the reaction on ice for approximately 40-60 minutes under an inert atmosphere.

  • The resulting solution contains the 14,15-LTA4 free acid and should be used immediately in biological experiments.

Protocol for Assessing the Stability of 14,15-LTA4 in Aqueous Buffer

Objective: To determine the rate of degradation of 14,15-LTA4 in an aqueous buffer using HPLC-UV analysis.

Materials:

  • Freshly prepared 14,15-LTA4 free acid solution (from the hydrolysis protocol).

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).

  • HPLC system with a UV detector and a C18 reversed-phase column.

Procedure:

  • Bring the aqueous buffer to the desired temperature (e.g., 37°C).

  • At time zero, add a small volume of the freshly prepared 14,15-LTA4 free acid solution to the pre-warmed buffer and mix gently.

  • At specified time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the degradation by adding the aliquot to a vial containing ice-cold quenching solution.

  • Analyze the quenched samples by HPLC-UV. Monitor the disappearance of the 14,15-LTA4 peak (typically around 270-280 nm) and the appearance of degradation product peaks.

  • Calculate the half-life of 14,15-LTA4 under the tested conditions by plotting the natural logarithm of the peak area of 14,15-LTA4 against time.

Visualizations

LTA4_Metabolism cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway AA Arachidonic Acid LTA4 14,15-LTA4 AA->LTA4 15-Lipoxygenase diHETEs 14,15-diHETEs (Inactive) LTA4:e->diHETEs:w Spontaneous LTC4_analogs 14,15-LTC4 analogs LTA4:e->LTC4_analogs:w GSH LTA4_hydrolase LTA4 Hydrolase (inhibited) LTC4_synthase LTC4 Synthase Hydrolysis Aqueous Hydrolysis Experimental_Workflow start Start: 14,15-LTA4 Methyl Ester in Organic Solvent hydrolysis Alkaline Hydrolysis (Acetone/NaOH, on ice) start->hydrolysis free_acid 14,15-LTA4 (Free Acid) *Use Immediately* hydrolysis->free_acid incubation Incubate in Aqueous Buffer (e.g., pH 7.4, 37°C) free_acid->incubation sampling Sample at Time Points incubation->sampling quench Quench Reaction (e.g., cold Acetonitrile) sampling->quench analysis HPLC-UV or LC-MS Analysis quench->analysis end Determine Half-Life analysis->end

References

Technical Support Center: 14,15-Leukotriene A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 14,15-Leukotriene A4 (14,15-LTA4). The information is designed to help you prevent its degradation and ensure the integrity of your research.

Troubleshooting Guides & FAQs

This section addresses common issues and questions in a Q&A format to help you navigate the complexities of working with the highly unstable 14,15-LTA4.

Issue 1: Rapid Degradation of 14,15-LTA4 in Aqueous Buffers

  • Question: My 14,15-LTA4 seems to degrade almost instantly upon reconstitution in my standard phosphate (B84403) buffer (pH 7.4). How can I prevent this?

  • Answer: 14,15-LTA4 is extremely unstable in neutral aqueous solutions and undergoes rapid hydrolysis.[1] To counteract this, it is crucial to incorporate a stabilizing agent. Bovine Serum Albumin (BSA) has been shown to significantly increase the stability of 14,15-LTA4. The rate of degradation is inversely proportional to the albumin concentration.[1] We recommend preparing all aqueous solutions of 14,15-LTA4 in a buffer containing at least 1 mg/mL of fatty-acid-free BSA.

Issue 2: Inconsistent Results and Loss of Biological Activity

  • Question: I'm observing inconsistent results in my cell-based assays, and the biological activity of my 14,15-LTA4 appears to be diminished. What could be the cause?

  • Answer: Loss of bioactivity is often linked to the degradation of 14,15-LTA4. Besides hydrolysis, enzymatic degradation can occur in biological systems. Key enzymes to consider are:

    • Soluble Epoxide Hydrolase (sEH): This enzyme converts epoxides like 14,15-LTA4 into their corresponding diols (14,15-dihydroxy-eicosatrienoic acids or 14,15-DHETs), which are generally less active.

    • Leukotriene A4 Hydrolase (LTA4H): While 14,15-dehydro-LTA4 has been reported to be a poor substrate for LTA4H, it can act as an inhibitor.[2][3] The interaction of 14,15-LTA4 itself with LTA4H should be considered, as it could lead to the formation of LTB4-like metabolites or sequestration of the enzyme.[4]

    To minimize enzymatic degradation, consider using specific enzyme inhibitors in your experimental setup. For sEH, various commercially available inhibitors can be used.

Issue 3: Difficulty in Preparing and Handling 14,15-LTA4 for Experiments

  • Question: What is the best practice for preparing and handling 14,15-LTA4 to maintain its integrity?

  • Answer: Due to its instability, proper handling is critical. 14,15-LTA4 is often supplied as a methyl ester, which is more stable than the free acid.[5][6] The free acid should be prepared immediately before use by hydrolysis of the methyl ester.

    Key Handling Recommendations:

    • Storage: Store the methyl ester at -80°C in an organic solvent containing an antioxidant.[7]

    • Preparation of Free Acid: Hydrolyze the methyl ester on ice using a dilute base, and immediately neutralize with a slight excess of acid.

    • Use Immediately: Use the freshly prepared free acid solution without delay.

    • Stabilizing Buffers: Dilute the free acid in a buffer containing fatty-acid-free BSA (e.g., 1 mg/mL).

Quantitative Data on 14,15-LTA4 Stability

The stability of 14,15-LTA4 is highly dependent on the experimental conditions. The following tables summarize the key factors influencing its degradation.

Table 1: Effect of Bovine Serum Albumin (BSA) on the Half-Life of LTA4 in Aqueous Buffer (pH 7.4)

BSA Concentration (mg/mL)Half-life (seconds)
014[8]
1500[8]

Table 2: General Stability of Leukotriene A4 Analogs Under Various Conditions

ConditionStabilityRecommendation
pH Highly unstable at neutral pH (7.4).[1]Use buffers with a slightly acidic pH (e.g., 6.5) if compatible with the experiment, or use stabilizing agents like BSA.
Temperature Degradation rate increases with temperature.Always handle on ice. Store stock solutions at -80°C.
Solvent More stable in organic solvents.Store stock solutions in organic solvents like ethanol (B145695) or hexane (B92381) with an antioxidant.
Form The methyl ester is more stable than the free acid.[6]Store as the methyl ester and hydrolyze to the free acid immediately before use.

Experimental Protocols

Protocol 1: Preparation of Stabilized 14,15-LTA4 Free Acid Solution

Objective: To prepare a solution of 14,15-LTA4 free acid with enhanced stability for use in biological assays.

Materials:

  • 14,15-LTA4 methyl ester solution in an organic solvent

  • Nitrogen gas

  • Ice bath

  • 0.1 M Sodium Hydroxide (NaOH), ice-cold

  • 0.1 M Hydrochloric Acid (HCl), ice-cold

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

Procedure:

  • Prepare Stabilizing Buffer: Dissolve fatty-acid-free BSA in the desired assay buffer to a final concentration of 1-5 mg/mL. Keep this buffer on ice.

  • Evaporate Solvent: In a glass vial, evaporate the desired amount of 14,15-LTA4 methyl ester solution to dryness under a gentle stream of nitrogen gas. Perform this step on ice to prevent degradation.

  • Hydrolysis: Add a small volume of ice-cold 0.1 M NaOH to the dried methyl ester. The exact volume will depend on the amount of methyl ester. Gently vortex for 1-2 minutes on ice to facilitate hydrolysis to the free acid.

  • Neutralization: Immediately neutralize the solution by adding a slight molar excess of ice-cold 0.1 M HCl.

  • Dilution: Immediately dilute the neutralized 14,15-LTA4 free acid solution with the ice-cold stabilizing buffer (from Step 1) to the desired final concentration.

  • Use Immediately: Use the prepared stabilized 14,15-LTA4 solution in your experiment without delay.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of 14,15-LTA4 and its Metabolites

Objective: To extract 14,15-LTA4 and its degradation products from a biological matrix for quantification by LC-MS/MS.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Ice-cold methanol (B129727)

  • Internal standard (e.g., a deuterated analog of a related leukotriene)

  • Ethyl acetate (B1210297)

  • Nitrogen gas evaporator

  • LC-MS grade mobile phase solvents

Procedure:

  • Quench Reaction: Stop the experimental reaction by adding 2 volumes of ice-cold methanol to the sample. This will precipitate proteins and quench enzymatic activity.

  • Add Internal Standard: Add a known amount of the internal standard to each sample for accurate quantification.

  • Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., formic acid). This ensures that the acidic lipids are in their protonated form for efficient extraction.

  • Liquid-Liquid Extraction: Add 2 volumes of ethyl acetate to the sample. Vortex vigorously for 1 minute and then centrifuge to separate the phases.

  • Collect Organic Phase: Carefully collect the upper organic phase containing the lipids.

  • Repeat Extraction: Repeat the extraction (steps 4 and 5) one more time and combine the organic phases.

  • Evaporation: Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a small, known volume of the initial LC-MS mobile phase. The sample is now ready for injection into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

14,15-LTA4 Metabolic Pathway

The metabolic fate of 14,15-LTA4 can proceed through several enzymatic and non-enzymatic routes, leading to the formation of various bioactive and inactive products.

14,15-LTA4 Metabolic Pathway Metabolic Fate of 14,15-LTA4 Arachidonic_Acid Arachidonic Acid LTA4_14_15 14,15-LTA4 Arachidonic_Acid->LTA4_14_15 15-Lipoxygenase DHET_14_15 14,15-DHETs (inactive diols) LTA4_14_15->DHET_14_15 Soluble Epoxide Hydrolase (sEH) Eoxins Eoxins (e.g., EXA4, EXC4) LTA4_14_15->Eoxins Eoxin Synthase? LTB4_like 14,15-LTB4-like metabolites LTA4_14_15->LTB4_like LTA4 Hydrolase? Hydrolysis_Products Non-enzymatic Hydrolysis Products LTA4_14_15->Hydrolysis_Products Non-enzymatic (aqueous environment)

Caption: Metabolic pathways of 14,15-Leukotriene A4.

Experimental Workflow for Studying 14,15-LTA4 Degradation

This workflow outlines the key steps for investigating the stability of 14,15-LTA4 under various experimental conditions.

14,15-LTA4 Degradation Workflow Workflow for 14,15-LTA4 Degradation Analysis Prep_LTA4 Prepare 14,15-LTA4 Free Acid Incubate Incubate under Test Conditions (e.g., +/- BSA, pH, Temp) Prep_LTA4->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots Quench Quench Reaction & Add Internal Standard Aliquots->Quench Extract Solid Phase or Liquid-Liquid Extraction Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis & Half-life Calculation Analyze->Data

Caption: Experimental workflow for 14,15-LTA4 degradation studies.

References

Technical Support Center: 14,15-LTA4 Methyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 14,15-LTA4 methyl ester hydrolysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between 14,15-LTA4 free acid and 14,15-LTA4 methyl ester?

A1: 14,15-LTA4 free acid is the biologically active form but is highly unstable, particularly in aqueous solutions at neutral pH.[1][2] The 14,15-LTA4 methyl ester is a more stable precursor that can be stored for extended periods (≥ 1 year at -80°C).[3][4] The methyl ester is not biologically active and must be converted to the free acid via hydrolysis immediately before use in experiments.[1]

Q2: Why is hydrolysis of the methyl ester necessary?

A2: Hydrolysis is the chemical process that removes the methyl group from the ester, converting it into the carboxylic acid. This de-protection step is essential to generate the biologically active 14,15-LTA4 free acid required for biological assays.[1]

Q3: What are the primary causes of low bioactivity in my experiment?

A3: The most common reason for low or no bioactivity is the chemical instability of the 14,15-LTA4 free acid.[1] It is highly susceptible to rapid non-enzymatic hydrolysis of its epoxide ring in aqueous solutions, which converts it into inactive diols.[1][5] To mitigate this, it is crucial to prepare the free acid immediately before use and minimize its time in aqueous buffers.[1]

Q4: How can I improve the stability of the generated 14,15-LTA4 free acid?

A4: The stability of 14,15-LTA4 can be increased by adding stabilizing agents like human or bovine serum albumin (BSA) to the buffer solution.[2][6] Albumin has been shown to increase the half-life of LTA4 by protecting it from rapid non-enzymatic degradation.[2] Additionally, performing the hydrolysis on ice and immediately neutralizing the reaction to a slightly acidic pH can help preserve the integrity of the newly formed free acid.[1]

Q5: Which solvent is best for the hydrolysis reaction?

A5: Studies have shown that performing the alkaline hydrolysis in acetone (B3395972) yields larger amounts of LTA4 compared to methanol (B129727).[6] Using methanol as a solvent can lead to the formation of biologically inactive methoxy (B1213986) isomers as side products.[1][6] Therefore, acetone is the recommended solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrolysis of 14,15-LTA4 methyl ester.

Problem Possible Cause Recommended Solution
Low yield of 14,15-LTA4 free acid 1. Incomplete Hydrolysis: The reaction may not have gone to completion.Ensure optimal reaction conditions. A reaction time of 60 minutes is recommended for alkaline hydrolysis in acetone.[1][6] The initial concentration of the methyl ester can also affect the yield; a concentration of 0.25 mg/ml in acetone has been shown to provide maximum LTA4 concentration.[6]
2. Degradation of Product: The newly formed free acid is unstable and may have degraded during or after the reaction.Perform the entire hydrolysis procedure on an ice bath to minimize thermal degradation.[1] Immediately after the reaction is complete, neutralize the solution with an equimolar amount of acid (e.g., HCl) to a slightly acidic pH.[1] Use the hydrolyzed product without any delay.[1]
Inconsistent results in cell-based assays 1. LTA4 Degradation in Media: The free acid is rapidly degrading in the aqueous cell culture medium.Minimize the time between adding the freshly hydrolyzed LTA4 to the media and the start of the assay.[1] Consider incorporating a stabilizing agent like bovine serum albumin (BSA) into your assay medium, if it is compatible with your experimental design.[1]
2. Interaction with Media Components: Certain components in the cell culture media may accelerate the degradation of LTA4.If possible, conduct a pilot study to evaluate the stability of 14,15-LTA4 in your specific culture medium.[1]
Formation of unexpected side products 1. Solvent-Related Side Reactions: Using an alcohol like methanol as the hydrolysis solvent can lead to nucleophilic attack on the epoxide, forming inactive methoxy isomers.Use an aprotic solvent like acetone for the hydrolysis reaction.[1][6] Acetone is preferred as it does not participate in side reactions and has been shown to improve the yield of the desired product.[6]

Experimental Protocols

Protocol: Alkaline Hydrolysis of 14,15-LTA4 Methyl Ester

This protocol describes the conversion of the stable methyl ester to the active free acid using alkaline hydrolysis in acetone.

Materials:

  • 14,15-LTA4 methyl ester solution (e.g., in hexane)

  • Acetone, HPLC grade

  • Sodium Hydroxide (NaOH) solution, 0.1 M

  • Hydrochloric Acid (HCl) solution, 0.1 M

  • Ice bath

  • Inert gas (e.g., nitrogen or argon)

Methodology:

  • Transfer the desired amount of 14,15-LTA4 methyl ester solution to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of inert gas.

  • Place the tube in an ice bath.

  • Re-dissolve the dried ester in ice-cold acetone. For optimal yield, aim for a concentration of approximately 0.25 mg/mL.[6]

  • Add an appropriate volume of 0.1 M NaOH to initiate the hydrolysis. A 4:1 acetone:NaOH mixture has been used successfully.[5]

  • Incubate the reaction on ice for 60 minutes.[6]

  • Neutralize the reaction by adding an equimolar amount of 0.1 M HCl. It is critical to perform this step on ice to prevent the degradation of the 14,15-LTA4 free acid.[1]

  • The resulting 14,15-LTA4 free acid solution is now ready for immediate use. Do not store the free acid. [1]

Data Summary

Table 1: Factors Affecting 14,15-LTA4 Stability and Hydrolysis Yield
ParameterConditionEffectReference
Solvent AcetoneHigher yield of LTA4 compared to methanol.[6]
MethanolFormation of inactive methoxy isomer side products.[1][6]
Temperature Reaction on iceMinimizes degradation of the LTA4 free acid.[1]
pH Neutral (aqueous buffer)Rapid non-enzymatic hydrolysis and inactivation.[1][2]
Neutralization post-hydrolysisStabilizes the newly formed free acid.[1]
Additives Bovine Serum Albumin (BSA)Significantly prolongs the half-life of LTA4.[2][6]
Reaction Time 60 minutes (in acetone)Time to achieve maximum LTA4 concentration.[6]
Initial Concentration 0.25 mg/mL (in acetone)Concentration for maximum LTA4 yield.[6]

Visualizations

Caption: Experimental workflow for the alkaline hydrolysis of 14,15-LTA4 methyl ester.

troubleshooting_tree start Low Bioactivity or Inconsistent Results cause1 Degradation of LTA4 Free Acid? start->cause1 cause2 Incomplete Hydrolysis? start->cause2 cause1->cause2 No sol1a Prepare fresh LTA4 immediately before use cause1->sol1a Yes sol1b Perform hydrolysis and neutralization on ice cause1->sol1b Yes sol1c Add stabilizer (e.g., BSA) to assay buffer cause1->sol1c Yes sol2a Use acetone as solvent, avoid methanol cause2->sol2a Yes sol2b Ensure 60 min reaction time cause2->sol2b Yes sol2c Optimize initial ester concentration (~0.25 mg/mL) cause2->sol2c Yes

Caption: Troubleshooting decision tree for common hydrolysis issues.

signaling_pathway cluster_synthesis cluster_experiment cluster_fate AA Arachidonic Acid HPETE 15-HPETE AA->HPETE 15-Lipoxygenase LTA4 14,15-LTA4 (Unstable Intermediate) HPETE->LTA4 LTA4_ME 14,15-LTA4 Methyl Ester (Stable Precursor) LTA4_ME->LTA4 Alkaline Hydrolysis Diols Inactive Diols (e.g., 14,15-diHETE) LTA4->Diols Non-enzymatic Hydrolysis BioAssay Biological System (e.g., Cells, Enzymes) LTA4->BioAssay Introduction to Assay Response Biological Response BioAssay->Response

Caption: Relationship between 14,15-LTA4 methyl ester and its active free acid form.

References

Technical Support Center: 14,15-LTA4 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with 14,15-Leukotriene A4 methyl ester (14,15-LTA4-Me).

Frequently Asked Questions (FAQs)

Q1: What is 14,15-LTA4 methyl ester and why is it used in research?

A1: 14,15-Leukotriene A4 (14,15-LTA4) is a biologically active lipid mediator involved in inflammatory responses. However, in its free acid form, it is highly unstable in aqueous solutions, making it difficult to handle and store. The methyl ester form (14,15-LTA4-Me) is a more stable precursor that can be stored for longer periods.[1][2] For use in biological experiments, the methyl ester must be hydrolyzed to the free acid immediately before use.[1][2]

Q2: What are the recommended storage conditions for 14,15-LTA4 methyl ester?

A2: 14,15-LTA4 methyl ester is typically supplied in an organic solvent, such as hexane (B92381) containing a small amount of triethylamine (B128534) to improve stability.[2] It should be stored at -80°C to ensure its stability for up to a year.[2] It is also light-sensitive and should be protected from light.

Q3: In which solvents is 14,15-LTA4 methyl ester soluble?

A3: 14,15-LTA4 methyl ester is a lipophilic compound and is soluble in various organic solvents. It is insoluble and unstable in aqueous buffers like PBS (pH 7.2).[2]

Quantitative Solubility Data

Solvent14,15-LTA4 Methyl EsterHeptadecanoic Acid Methyl Ester (C17:0)Palmitic Acid Methyl Ester (C16:0)
Acetone (B3395972)>50 µg/mL--
DMF>50 µg/mL~25 mg/mL~20 mg/mL
DMSO>50 µg/mL~10 mg/mL~20 mg/mL
Ethanol>50 µg/mL~25 mg/mL~20 mg/mL
HexaneSoluble (often supplied in)--
PBS (pH 7.2)Insoluble & UnstableSparingly solubleSparingly soluble

Data for Heptadecanoic and Palmitic Acid methyl esters are provided as estimations for similar long-chain fatty acid methyl esters.

Troubleshooting Guides

Issue 1: Difficulty Dissolving 14,15-LTA4 Methyl Ester

Problem: The compound is not fully dissolving in the chosen solvent, or a film/precipitate is observed.

Possible Cause Recommended Solution
Incorrect Solvent Choice Ensure you are using a dry, organic solvent such as DMSO, ethanol, or DMF. Avoid aqueous buffers for initial stock preparation.
Low-Quality or "Wet" Solvent Use anhydrous (dry) solvents, as water contamination can significantly reduce the solubility of lipophilic compounds.
Concentration Exceeds Solubility Limit Prepare a more dilute stock solution. If a high concentration is necessary, gentle warming (to 37°C) or brief sonication may aid dissolution. Always check for stability at higher temperatures.
Compound has Degraded If the compound appears discolored or has been stored improperly, it may have degraded, affecting its solubility. Use a fresh vial if degradation is suspected.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer/Media

Problem: A clear stock solution of 14,15-LTA4 (post-hydrolysis) or the methyl ester forms a precipitate when added to cell culture media or an aqueous assay buffer.

Possible Cause Recommended Solution
"Crashing Out" of Solution This occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. To mitigate this: • Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in a mix of your organic solvent and the aqueous buffer. • Add dropwise while vortexing: Slowly add the stock solution to the pre-warmed (37°C) aqueous buffer while gently mixing to ensure rapid dispersion.
Final Solvent Concentration is Too High High concentrations of organic solvents (e.g., >1% DMSO) can be toxic to cells and may also affect the solubility of other media components. Aim to keep the final solvent concentration in your assay below 0.5%, and ideally below 0.1%.
Interaction with Media Components Salts, proteins, or other components in the media can sometimes interact with the compound, causing precipitation. If possible, test the solubility in a simpler buffer (e.g., PBS with and without serum) to identify potential interactions. The addition of bovine serum albumin (BSA) to the buffer can help stabilize the hydrolyzed 14,15-LTA4.[3]
Temperature Effects Adding a cold stock solution to a warmer buffer can sometimes induce precipitation. Ensure both the stock and the buffer are at a similar temperature before mixing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 14,15-LTA4 Methyl Ester in DMSO
  • Determine the required mass: The molecular weight of 14,15-LTA4 methyl ester is approximately 332.48 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.32 mg of the compound.

  • Weigh the compound: Carefully weigh out the required amount of 14,15-LTA4 methyl ester in a suitable vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4 (Free Acid)

This protocol is adapted from established methods for LTA4 methyl ester hydrolysis. The resulting 14,15-LTA4 free acid is unstable and must be used immediately.

  • Prepare the Hydrolysis Solution:

    • In a glass tube, combine 8 mL of degassed acetone and 2 mL of 0.25 M NaOH.

    • Cool the solution to 0°C on an ice bath.

  • Prepare the 14,15-LTA4 Methyl Ester:

    • If your 14,15-LTA4 methyl ester is in a solvent like hexane, evaporate the solvent from the desired amount of the compound under a gentle stream of nitrogen gas until just dry.

  • Perform the Hydrolysis:

    • Immediately add 4 mL of the cold hydrolysis solution for every 1 mg of 14,15-LTA4 methyl ester.

    • Allow the reaction to proceed under an inert atmosphere (nitrogen or argon) at 22°C for 40-60 minutes.[3]

  • Use the Hydrolyzed Solution:

    • The resulting basic solution of 14,15-LTA4 is stable for approximately 60 minutes at room temperature or up to 12 hours at 0°C.

    • Dilutions of this stock solution can be made directly into aqueous buffers. The stability of 14,15-LTA4 in aqueous media is increased by the presence of albumin.[3]

    • Solutions not used within 12 hours (if stored at 0°C) should be discarded.

Visualizations

Signaling Pathway: Formation of 14,15-LTA4 from Arachidonic Acid

Arachidonic_Acid_Metabolism AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HPETE15 15-HPETE LOX15->HPETE15 Oxygenation LTA4_14_15 14,15-LTA4 HPETE15->LTA4_14_15 Dehydration LTA4H LTA4 Hydrolase LTA4_14_15->LTA4H LTC4S LTC4 Synthase LTA4_14_15->LTC4S DHET_14_15 14,15-diHETE LTA4H->DHET_14_15 Hydrolysis LTC4_14_15 14,15-LTC4 LTC4S->LTC4_14_15 Glutathione Conjugation

Caption: Biosynthesis of 14,15-LTA4 from arachidonic acid via the 15-lipoxygenase pathway.

Experimental Workflow: From Stock to Cell-Based Assay

Experimental_Workflow start Start: 14,15-LTA4-Me in Hexane/Triethylamine evaporate Evaporate Solvent (Nitrogen Stream) start->evaporate hydrolyze Hydrolyze with Acetone/NaOH (0°C) evaporate->hydrolyze hydrolyzed_stock 14,15-LTA4 (Free Acid) Stock Solution hydrolyze->hydrolyzed_stock dilute Serially Dilute Hydrolyzed Stock into Media (Vortex Gently) hydrolyzed_stock->dilute prepare_media Prepare Pre-warmed (37°C) Cell Culture Media/Buffer (with Albumin if possible) prepare_media->dilute final_solution Final Working Solution (Use Immediately) dilute->final_solution add_to_cells Add to Cells final_solution->add_to_cells end Incubate and Analyze add_to_cells->end

Caption: Workflow for preparing 14,15-LTA4 for use in cell-based assays.

References

Technical Support Center: Use of BSA to Stabilize 14,15-Leukotriene A4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bovine Serum Albumin (BSA) to stabilize 14,15-Leukotriene A4 (14,15-LTA4). 14,15-LTA4 is a highly unstable epoxide intermediate in the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism. Its inherent instability in aqueous solutions presents significant challenges for in vitro studies. The information below, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure the successful use of 14,15-LTA4 in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 14,15-LTA4 sample inactive or showing variable results?

A1: The most common reason for loss of 14,15-LTA4 bioactivity is its rapid hydrolysis in aqueous buffers, especially at neutral or physiological pH.[1] This epoxide is highly susceptible to non-enzymatic degradation into biologically inactive dihydroxy fatty acids. To maintain its activity, it is crucial to handle 14,15-LTA4 appropriately and use a stabilizing agent like BSA.

Q2: How does BSA stabilize 14,15-LTA4?

A2: BSA is thought to stabilize 14,15-LTA4 by sequestering the lipophilic leukotriene molecule within a hydrophobic microenvironment, protecting it from hydrolysis.[1] The stability of 14,15-LTA4 is directly influenced by the concentration of BSA; a higher concentration of BSA leads to a longer half-life of the leukotriene.[1]

Q3: What is the expected half-life of 14,15-LTA4 with and without BSA?

Q4: Can I use other types of albumin to stabilize 14,15-LTA4?

A4: Yes, human serum albumin has also been shown to stabilize 14,15-LTA4.[1] The stabilizing effect may vary quantitatively between albumins from different species.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or low biological activity of 14,15-LTA4 Rapid degradation of 14,15-LTA4 due to insufficient stabilization.Increase the concentration of BSA in your buffer. Ensure the BSA is of high purity and fatty-acid-free. Prepare the 14,15-LTA4/BSA solution immediately before use and keep it on ice.
Sub-optimal pH of the buffer.Maintain the pH of the buffer within the optimal range for BSA stability and 14,15-LTA4 activity. BSA is most stable around pH 7.[2] Extreme pH values can lead to BSA denaturation and loss of its stabilizing capacity.
Inappropriate storage of 14,15-LTA4 stock solution.Store the 14,15-LTA4 methyl ester stock solution in an organic solvent (e.g., ethanol) at -80°C. Avoid repeated freeze-thaw cycles.
Precipitation observed in the 14,15-LTA4/BSA solution Poor solubility of 14,15-LTA4.Ensure the organic solvent from the 14,15-LTA4 stock is sufficiently evaporated before adding the BSA-containing buffer. Gently mix the solution to ensure proper incorporation of the leukotriene into the BSA.
BSA aggregation.Use high-quality, fatty-acid-free BSA. Prepare BSA solutions with gentle mixing to avoid denaturation. Avoid exposing the BSA solution to high temperatures.
High background signal in assays Non-enzymatic degradation products of 14,15-LTA4 interfering with the assay.Prepare fresh 14,15-LTA4/BSA solutions for each experiment to minimize the accumulation of degradation products. Include a "BSA only" control to assess any background signal from the albumin itself.

Quantitative Data

The stability of 14,15-LTA4 is highly dependent on the concentration of BSA. The following table summarizes the expected relationship based on available data.

BSA Concentration Relative Stability of 14,15-LTA4 Expected Half-Life Trend
0 mg/mLVery LowInstantaneous hydrolysis[1]
Low (e.g., <0.1 mg/mL)LowShort
Moderate (e.g., 0.1-1 mg/mL)ModerateIncreased
High (e.g., >1 mg/mL)HighSignificantly prolonged[1]

Experimental Protocols

Protocol for Preparation of Stabilized 14,15-LTA4 Solution

This protocol describes the preparation of a 14,15-LTA4 solution stabilized with BSA for use in cell-based assays or enzymatic reactions.

Materials:

  • 14,15-LTA4 methyl ester stock solution (in ethanol)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4, chilled on ice

  • Argon or Nitrogen gas

  • Glass vials

  • Micropipettes

Procedure:

  • Prepare BSA Solution:

    • On the day of the experiment, prepare a stock solution of BSA in chilled PBS (e.g., 10 mg/mL).

    • Gently swirl the solution to dissolve the BSA completely. Avoid vigorous shaking or vortexing to prevent protein denaturation.

    • Keep the BSA solution on ice.

  • Prepare 14,15-LTA4:

    • In a glass vial, add the desired amount of 14,15-LTA4 methyl ester stock solution.

    • Evaporate the ethanol (B145695) under a gentle stream of argon or nitrogen gas. It is crucial to remove all the organic solvent.

  • Stabilize 14,15-LTA4 with BSA:

    • Immediately add the chilled BSA solution to the dried 14,15-LTA4.

    • Gently swirl the vial to ensure the 14,15-LTA4 is fully dissolved and incorporated into the BSA solution.

    • The final concentration of BSA should be optimized for your specific application, typically ranging from 0.1 to 1 mg/mL.

  • Use Immediately:

    • Use the freshly prepared 14,15-LTA4/BSA solution in your experiment without delay. Keep the solution on ice for the duration of the experiment.

Visualizations

experimental_workflow Experimental Workflow for 14,15-LTA4 Stabilization cluster_prep Preparation cluster_stabilization Stabilization cluster_application Application start Start prep_bsa Prepare Fatty-Acid-Free BSA Solution in Chilled Buffer start->prep_bsa prep_lta4 Evaporate Solvent from 14,15-LTA4 Methyl Ester Stock start->prep_lta4 mix Immediately Add Chilled BSA Solution to Dried 14,15-LTA4 prep_bsa->mix prep_lta4->mix gentle_mix Gently Mix to Dissolve and Stabilize mix->gentle_mix use Use Stabilized 14,15-LTA4 Solution Immediately in Experiment gentle_mix->use end End use->end

Caption: Workflow for the preparation and stabilization of 14,15-LTA4 with BSA.

signaling_pathway Biosynthesis and Metabolism of 14,15-LTA4 AA Arachidonic Acid LO15 15-Lipoxygenase (15-LO) AA->LO15 LTA4_14_15 14,15-Leukotriene A4 (14,15-LTA4) Hydrolysis Non-enzymatic Hydrolysis Products LTA4_14_15->Hydrolysis Spontaneous in Aqueous Solution LTC4S LTC4 Synthase LTA4_14_15->LTC4S LTC4_14_15 14,15-Leukotriene C4 (14,15-LTC4) LO15->LTA4_14_15 LTC4S->LTC4_14_15

Caption: Biosynthesis and primary metabolic pathways of 14,15-Leukotriene A4.

References

Technical Support Center: 14,15-Leukotriene A4 (14,15-LTA4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 14,15-Leukotriene A4 (14,15-LTA4) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 14,15-LTA4?

A1: The primary degradation products of 14,15-LTA4 are a pair of vicinal diols known as 14,15-dihydroxyeicosatrienoic acids (14,15-DHETs).[1][2][3][4] These are formed through the hydrolysis of the unstable epoxide ring of the 14,15-LTA4 molecule. This conversion can occur both non-enzymatically in aqueous solutions and enzymatically, catalyzed by soluble epoxide hydrolase (sEH).[1][2][3][4]

Q2: How stable is 14,15-LTA4 in solution?

A2: 14,15-LTA4 is highly unstable in aqueous solutions, particularly at neutral or physiological pH, where it hydrolyzes rapidly.[1] Its stability is significantly influenced by pH and the presence of proteins like albumin. For instance, in a phosphate (B84403) buffer at pH 7.4, 14,15-LTA4 hydrolyzes almost instantaneously.[1]

Q3: How can I improve the stability of 14,15-LTA4 during my experiments?

A3: To enhance the stability of 14,15-LTA4, you can add bovine serum albumin (BSA) or human serum albumin (HSA) to your buffer solutions.[1] Albumin binds to 14,15-LTA4, protecting it from rapid hydrolysis. The degradation of 14,15-LTA4 in the presence of albumin follows first-order kinetics, with the rate of decomposition being inversely proportional to the albumin concentration.[1] It is also recommended to prepare the free acid form of 14,15-LTA4 from its more stable methyl ester precursor immediately before use and to perform experiments at low temperatures (e.g., on ice) whenever possible.

Q4: What is the difference between enzymatic and non-enzymatic degradation of 14,15-LTA4?

A4: Both pathways lead to the formation of 14,15-DHETs, but the mechanisms differ.

  • Non-enzymatic hydrolysis: This occurs spontaneously in aqueous environments and typically results in a mixture of stereoisomers of 14,15-DHETs.

  • Enzymatic hydrolysis: This is a specific reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH), which stereoselectively converts 14,15-LTA4 into a specific 14,15-DHET isomer.[2][3][4]

Troubleshooting Guides

Issue 1: Inconsistent or no biological activity of 14,15-LTA4 in cell-based assays.
  • Possible Cause: Degradation of 14,15-LTA4 prior to or during the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare 14,15-LTA4 free acid from the methyl ester immediately before your experiment. Do not store the free acid in aqueous solutions.

    • Control Temperature: Keep all solutions containing 14,15-LTA4 on ice as much as possible to slow down hydrolysis.

    • Use Stabilizers: If compatible with your experimental design, add purified BSA or HSA to your cell culture media or buffer to a final concentration of 0.1-1%.

    • Minimize Incubation Time: Reduce the pre-incubation time of 14,15-LTA4 in aqueous buffers before adding it to the cells.

    • pH Control: Ensure the pH of your buffers is optimal for stability. For short-term handling, a slightly acidic pH may slow hydrolysis, but this needs to be compatible with your biological system.

    • Verify with a Control: Include a positive control in your assay that is known to be stable under your experimental conditions to ensure the cells are responsive.

Issue 2: Difficulty in detecting and quantifying 14,15-LTA4 and its degradation products by LC-MS/MS.
  • Possible Cause: Low abundance, poor ionization, or chromatographic issues.

  • Troubleshooting Steps:

    • Sample Preparation: Use a robust extraction method like solid-phase extraction (SPE) to concentrate your analytes and remove interfering substances from the sample matrix.

    • Internal Standards: Incorporate deuterated internal standards for both 14,15-LTA4 and 14,15-DHETs to correct for extraction losses and matrix effects.

    • Chromatography:

      • Use a high-quality C18 column with a suitable gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of formic acid (e.g., 0.1%) to improve peak shape and separation.

      • Ensure your LC system is clean and properly maintained to avoid peak tailing or splitting.

    • Mass Spectrometry:

      • Optimize the MS parameters (e.g., collision energy, cone voltage) for each analyte using pure standards to achieve the best sensitivity.

      • Use Multiple Reaction Monitoring (MRM) for quantification, selecting the most abundant and specific transitions for 14,15-LTA4 and 14,15-DHETs.

    • Derivatization: If sensitivity for 14,15-LTA4 is still low, consider derivatization to a more stable and easily ionizable compound before LC-MS analysis.

Data Presentation

Table 1: Factors Influencing the Stability of 14,15-LTA4

ParameterConditionEffect on StabilityReference
pH Neutral (7.4)Highly unstable, rapid hydrolysis[1]
AcidicGenerally more stable than at neutral pH
Temperature Room TemperatureRapid degradation
4°C (on ice)Slower degradation, recommended for handling
Albumin 0.1% - 1% (w/v)Significantly increased stability[1]

Experimental Protocols

Protocol 1: Non-Enzymatic Hydrolysis of 14,15-LTA4

Objective: To induce and analyze the non-enzymatic degradation of 14,15-LTA4.

Materials:

  • 14,15-LTA4 methyl ester

  • Phosphate buffer (50 mM, pH 7.4)

  • Methanol

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., d8-14,15-DHET)

  • Solid Phase Extraction (SPE) cartridges (C18)

Methodology:

  • Prepare the 14,15-LTA4 free acid from the methyl ester immediately before the experiment by saponification.

  • Dilute the freshly prepared 14,15-LTA4 free acid in cold phosphate buffer (pH 7.4) to the desired final concentration.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding 2 volumes of ice-cold methanol containing the internal standard.

  • Acidify the samples to pH ~3.5 with formic acid.

  • Perform solid-phase extraction (SPE) to purify and concentrate the analytes.

  • Elute the analytes with methanol or acetonitrile.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • Analyze the formation of 14,15-DHETs over time using a validated LC-MS/MS method.

Protocol 2: sEH-Mediated Hydrolysis of 14,15-LTA4

Objective: To measure the enzymatic conversion of 14,15-LTA4 to 14,15-DHET by soluble epoxide hydrolase (sEH).

Materials:

  • Recombinant sEH enzyme

  • 14,15-LTA4

  • Tris-HCl buffer (50 mM, pH 7.4) containing 0.1 mg/mL BSA

  • Internal standard (e.g., d8-14,15-DHET)

  • Methanol, Acetonitrile, Formic acid

  • SPE cartridges (C18)

Methodology:

  • Pre-warm the Tris-HCl buffer with BSA to 37°C.

  • In a microcentrifuge tube, add the recombinant sEH enzyme to the pre-warmed buffer.

  • Initiate the reaction by adding 14,15-LTA4 to the enzyme mixture. The final substrate concentration should be in the low micromolar range.

  • Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes, depending on enzyme activity).

  • Terminate the reaction by adding 2 volumes of ice-cold methanol containing the internal standard.

  • Proceed with sample acidification, SPE, and LC-MS/MS analysis as described in Protocol 1 to quantify the amount of 14,15-DHET formed.

  • Include a control reaction without the sEH enzyme to measure the extent of non-enzymatic hydrolysis under the same conditions.

Visualizations

degradation_pathway cluster_non_enzymatic Non-Enzymatic Hydrolysis cluster_enzymatic Enzymatic Hydrolysis LTA4 14,15-Leukotriene A4 (14,15-LTA4) DHETs 14,15-Dihydroxyeicosatrienoic acids (14,15-DHETs) LTA4->DHETs Spontaneous sEH Soluble Epoxide Hydrolase (sEH) Aqueous Environment\n(e.g., Buffer pH 7.4) Aqueous Environment (e.g., Buffer pH 7.4) sEH->DHETs troubleshooting_workflow cluster_stability Stability Troubleshooting cluster_detection Detection Troubleshooting (LC-MS) start Experiment with 14,15-LTA4 Shows Poor Results check_stability Is 14,15-LTA4 degradation a likely cause? start->check_stability check_detection Are detection methods for products optimized? check_stability->check_detection No prep_fresh Prepare 14,15-LTA4 free acid fresh check_stability->prep_fresh Yes optimize_spe Optimize Solid Phase Extraction (SPE) check_detection->optimize_spe Yes end_bad Consult Further Expertise check_detection->end_bad No use_ice Handle on ice prep_fresh->use_ice add_albumin Add Albumin (e.g., BSA) use_ice->add_albumin check_pH Verify buffer pH add_albumin->check_pH end_good Problem Resolved check_pH->end_good use_is Use Internal Standards optimize_spe->use_is optimize_lc Optimize LC separation use_is->optimize_lc optimize_ms Optimize MS parameters optimize_lc->optimize_ms optimize_ms->end_good

References

Technical Support Center: Optimizing HPLC Separation of Leukotriene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of leukotriene isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating leukotriene isomers by HPLC?

A1: The primary challenge lies in their structural similarity. Leukotrienes, such as LTB₄ and its isomers (6-trans-LTB₄ and 12-epi-6-trans-LTB₄), as well as cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), are closely related eicosanoids derived from arachidonic acid.[1][2] Their similar chemical structures and physicochemical properties, including polarity and mass, result in co-elution or poor resolution under suboptimal chromatographic conditions. Achieving baseline separation is crucial for accurate quantification, especially when using UV detection, and requires careful optimization of the stationary phase, mobile phase composition, and gradient elution.[3]

Q2: What type of HPLC column is most effective for leukotriene separation?

A2: Reversed-phase (RP) columns, particularly C18 phases, are the most commonly used and effective for separating leukotriene isomers.[2][4] For challenging separations, such as LTB₄ from its isomers, specialized RP columns like those with polar-embedded groups (e.g., Phenomenex Synergi Hydro-RP) can provide enhanced selectivity and resolution.[3] For separating enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns are a popular choice for this purpose.[5][6]

Q3: Why is mobile phase pH important for separating leukotrienes?

A3: Mobile phase pH is critical because leukotrienes are carboxylic acids.[7] Their ionization state is pH-dependent, which significantly impacts their retention on a reversed-phase column.[8] Operating at a slightly acidic pH (typically between 3.0 and 6.0) suppresses the ionization of the carboxyl group, increasing hydrophobicity and retention, which often leads to better separation from other components.[4] Careful pH control is essential for reproducible retention times and optimal peak shape.[9]

Q4: Is a gradient or isocratic elution better for leukotriene analysis?

A4: Gradient elution is generally superior for analyzing a mixture of leukotrienes.[10][11] Leukotriene isomers and their metabolites span a range of polarities. An isocratic method optimized for one compound may lead to excessively long retention times for others or poor resolution for early-eluting peaks. A gradient, which involves changing the mobile phase composition over time (e.g., by increasing the organic solvent percentage), allows for the effective separation of a wider range of analytes in a single run with improved peak shapes and reduced analysis time.[10][12]

Q5: What are the typical detection methods for leukotrienes after HPLC separation?

A5: The two primary detection methods are UV/Diode-Array Detection (DAD) and Mass Spectrometry (MS).

  • UV/DAD: Leukotrienes possess a conjugated triene system that allows for UV detection, typically around 270-280 nm.[13] This method is robust but may lack the sensitivity and specificity required for complex biological samples.

  • Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of leukotrienes.[14][15] It allows for detection at picogram levels and can distinguish between isomers with identical retention times if they produce different fragment ions.[3][14]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks for LTB₄ and its isomers are not baseline-separated.

  • Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) overlap.

Possible Causes & Solutions:

Cause Solution
Suboptimal Mobile Phase Optimize the mobile phase composition. Small changes in the organic solvent (methanol vs. acetonitrile) or the percentage of organic modifier can significantly alter selectivity.[10] Systematically vary the solvent ratio. Also, ensure the mobile phase pH is optimal; for leukotrienes, a slightly acidic pH (e.g., 5.0-6.0) is often effective.[4]
Inadequate Gradient Profile Adjust the gradient slope. A shallower gradient provides more time for isomers to separate.[10] Focus on decreasing the rate of organic solvent increase during the elution window of the target isomers.[12]
Incorrect Column Choice Select a high-resolution column. Use a column with a smaller particle size (e.g., <3 µm) for higher efficiency. If using a standard C18, consider switching to a C18 with a different selectivity, such as one with a polar-embedded phase, which can improve separation of polar analytes.[3]
Column Temperature Optimize the column temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[11] Test temperatures between 25°C and 40°C in small increments to see if resolution improves.
Issue 2: Peak Tailing or Asymmetric Peaks

Symptoms:

  • Chromatographic peaks are not symmetrical, showing a "tail."

Possible Causes & Solutions:

Cause Solution
Secondary Interactions Modify the mobile phase. Peak tailing for acidic compounds like leukotrienes can be caused by interactions with residual silanols on the silica-based column. Lowering the mobile phase pH (e.g., to ~3.0) can suppress this interaction. Alternatively, use a highly end-capped, high-purity silica (B1680970) column or a column with a polar-embedded phase.[16]
Column Contamination/Overload Clean the column and reduce sample load. Flush the column with a strong solvent (check manufacturer's instructions).[17] Ensure the sample concentration is within the column's linear range. Overloading can lead to peak distortion.[16]
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[18] If possible, reconstitute the final sample extract in the starting mobile phase conditions.
System Dead Volume Check fittings and connections. Poorly connected tubing or fittings can create dead volume, leading to peak broadening and tailing.[19] Ensure all connections are secure and use tubing with appropriate internal diameter.
Issue 3: Inconsistent Retention Times

Symptoms:

  • The retention time for the same analyte varies between runs.

Possible Causes & Solutions:

Cause Solution
Mobile Phase Preparation Ensure consistent mobile phase preparation. Prepare fresh mobile phase daily. If using buffers, ensure the pH is measured and adjusted accurately each time.[9] Inconsistencies in solvent composition are a common cause of retention time shifts.[18]
Pump or Gradient Mixer Issues Check the HPLC pump performance. Air bubbles in the pump head can cause flow rate fluctuations.[18][19] Degas the mobile phase thoroughly. If the problem persists, the pump seals may need replacement. Verify the gradient proportioning valve is functioning correctly.[16]
Column Equilibration Allow for sufficient column equilibration. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.[16] A typical equilibration time is 5-10 column volumes.
Temperature Fluctuations Use a column thermostat. Fluctuations in ambient laboratory temperature can affect retention times. A column oven provides a stable temperature environment.[11]

Experimental Protocols & Data

Protocol 1: General Reversed-Phase HPLC Method for LTB₄ and Isomers

This protocol is a representative method for separating LTB₄ from its key isomers.

  • Sample Preparation: Leukotrienes are extracted from biological matrices (e.g., plasma, cell culture supernatant) using solid-phase extraction (SPE).[12][14] The final extract is evaporated to dryness under nitrogen and reconstituted in the initial mobile phase.

  • HPLC System & Column:

    • Column: Phenomenex Synergi Hydro-RP, 100 x 3 mm, 2.5 µm particle size.[3]

    • Mobile Phase A: Water/Acetonitrile/Acetic Acid (75:25:0.02, v/v/v), pH adjusted to 5.7.

    • Mobile Phase B: Methanol/Acetonitrile (90:10, v/v).

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 270 nm or MS/MS.[3]

  • Gradient Program:

    • Start with a percentage of Mobile Phase B suitable for retaining the analytes, then gradually increase the percentage of B to elute the compounds according to their hydrophobicity. A shallow gradient is key for resolving isomers.

Quantitative Data: HPLC Parameters for Leukotriene Separation

The following table summarizes typical parameters used in published methods for separating various leukotrienes.

Analyte(s)Column TypeMobile Phase CompositionElution ModeReference
LTB₄, 20-OH-LTB₄, 20-COOH-LTB₄Reversed-Phase C18Methanol/Water/Acetic Acid (gradient)Gradient[12]
LTC₄, LTD₄, LTE₄, LTB₄Reversed-Phase C18 (Nucleosil 100, 5 µm)Methanol/Water/Acetic Acid (72:28:0.02, v/v/v) pH 6.0Gradient[4]
LTB₄ and 3 isomersSynergi Hydro-RP (2.5 µm)Acetonitrile/Water/Formic Acid (UFLC-MS/MS)Gradient[3]
Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄)UHPLC-MS/MS(Specifics not detailed in abstract)Gradient[14]

Visualizations

Leukotriene Biosynthesis Pathway

This diagram illustrates the enzymatic conversion of arachidonic acid into the main classes of leukotrienes.

G Simplified Leukotriene Biosynthesis Pathway cluster_ltb4 cluster_cyslt AA Arachidonic Acid FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 O2 LTA4_H LTA4 Hydrolase LTA4->LTA4_H LTC4_S LTC4 Synthase LTA4->LTC4_S LTB4 Leukotriene B4 (LTB4) and isomers LTA4_H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_S->LTC4 + Glutathione GGT γ-GT LTC4->GGT LTD4 Leukotriene D4 (LTD4) GGT->LTD4 - Glutamate DP DP LTD4->DP LTE4 Leukotriene E4 (LTE4) DP->LTE4 - Glycine

Caption: Simplified Leukotriene Biosynthesis Pathway.

HPLC Troubleshooting Workflow

This flowchart provides a logical approach to diagnosing and solving common HPLC issues encountered during leukotriene analysis.

G start Problem Observed (e.g., Poor Resolution, Tailing) check_mp 1. Check Mobile Phase - Correct composition? - Freshly prepared? - Correct pH? - Degassed? start->check_mp check_pump 2. Check Pump & System - Stable pressure? - No leaks? - System purged? check_mp->check_pump If OK check_column 3. Check Column - Correct column installed? - Sufficiently equilibrated? - Past its lifetime? check_pump->check_column If OK check_method 4. Review Method Parameters - Gradient too steep? - Temperature optimal? - Correct wavelength? check_column->check_method If OK optimize 5. Systematically Optimize - Adjust gradient slope - Modify mobile phase pH/solvent ratio - Test different temperature check_method->optimize If OK resolved Problem Resolved optimize->resolved

Caption: Logical workflow for troubleshooting HPLC separation issues.

References

Technical Support Center: Mass Spectrometry of 14,15-LTA4 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 14,15-Leukotriene A4 (14,15-LTA4) methyl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is 14,15-LTA4 methyl ester, and why is its analysis challenging?

14,15-Leukotriene A4 (14,15-LTA4) methyl ester is the methylated form of 14,15-LTA4, a biologically active lipid mediator. Like other leukotrienes, it is inherently unstable due to its reactive epoxide group and conjugated triene system, making it susceptible to hydrolysis and rearrangement. This instability presents a significant challenge for its analysis by mass spectrometry, requiring careful sample handling and optimized analytical methods.

Q2: What are the common ionization techniques for analyzing 14,15-LTA4 methyl ester?

The most common ionization techniques are Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Electron Ionization (EI): Typically used with GC-MS, EI is a "hard" ionization technique that can lead to extensive fragmentation. This can be useful for structural elucidation but may result in a weak or absent molecular ion.

  • Electrospray Ionization (ESI): A "soft" ionization technique commonly used with LC-MS/MS, ESI is less likely to cause in-source fragmentation, often preserving the molecular ion (e.g., as [M+H]⁺ or [M+Na]⁺).

  • Atmospheric Pressure Chemical Ionization (APCI): Also used with LC-MS/MS, APCI is suitable for less polar molecules and can be an alternative to ESI.

Q3: Why is derivatization often necessary for the analysis of 14,15-LTA4 methyl ester?

Due to the instability of the epoxide ring, 14,15-LTA4 is often derivatized to a more stable compound before analysis. Common derivatization strategies include:

  • Hydrolysis and Derivatization of Diols: The epoxide can be hydrolyzed to form a vicinal diol (14,15-dihydroxy-eicosatetraenoic acid or 14,15-DHET). The resulting hydroxyl groups can then be derivatized, for example, by silylation (e.g., with BSTFA to form trimethylsilyl (B98337) ethers) to increase volatility for GC-MS analysis.

  • Methanolysis: Reaction with acidic methanol (B129727) can open the epoxide ring to form stable methoxy-hydroxy derivatives.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for the Molecular Ion - In-source fragmentation (especially with EI).- Degradation of the analyte prior to analysis.- Inefficient ionization.- Use a soft ionization technique like ESI or APCI.- If using GC-EI-MS, consider derivatization to a more stable compound.- Ensure samples are fresh and have been stored properly at low temperatures under an inert atmosphere.- Optimize ionization source parameters (e.g., temperature, voltages).
Poor Chromatographic Peak Shape - Analyte degradation on the column.- Inappropriate column choice.- Non-optimized mobile/stationary phase.- Use a well-maintained, high-quality column.- For GC-MS, ensure the injection port and liner are clean and deactivated.- For LC-MS, optimize the mobile phase composition and gradient.- Consider derivatization to improve thermal stability for GC analysis.
Complex and Difficult-to-Interpret Mass Spectrum - Presence of isomers with similar fragmentation patterns.- Contamination from the sample matrix.- In-source reactions or rearrangements.- Employ high-resolution chromatography (e.g., capillary GC with a polar stationary phase or UHPLC) to separate isomers.- Perform thorough sample clean-up (e.g., solid-phase extraction) to remove interfering substances.- Optimize MS/MS parameters (e.g., collision energy) to generate more specific fragment ions.
Non-Reproducible Results - Inconsistent sample preparation and handling.- Analyte instability.- Instrument variability.- Standardize all sample preparation steps and minimize exposure to air and light.- Prepare samples immediately before analysis.- Use an internal standard (e.g., a deuterated analog) to correct for variations.- Regularly perform instrument calibration and performance checks.

Predicted Mass Spectrometry Fragmentation

Key Fragmentation Pathways:

  • Cleavage Alpha to the Carbonyl Group: A common fragmentation for methyl esters is the cleavage of the bond between the carbonyl carbon and the adjacent carbon, or the loss of the methoxy (B1213986) group.

  • Fragmentation at the Epoxide Ring: The epoxide ring is a reactive site prone to cleavage. This can lead to the formation of characteristic fragment ions that help to locate the position of the original epoxide.

  • McLafferty Rearrangement: For fatty acid methyl esters, a characteristic rearrangement can occur, leading to a prominent ion at m/z 74.

  • Loss of Neutral Molecules: Neutral losses of water (H₂O) and methanol (CH₃OH) from the molecular ion are also common.

Predicted Key Fragment Ions for 14,15-LTA4 Methyl Ester (Molecular Weight: 332.48 g/mol )

m/z (Predicted)Proposed Fragment Structure/Origin
332[M]⁺ (Molecular Ion)
301[M - OCH₃]⁺
203Fragment from cleavage at the C13-C14 bond
189Fragment from cleavage at the C15-C16 bond
163Further fragmentation product
74McLafferty Rearrangement product

Note: The relative intensities of these ions will depend on the ionization method and energy used.

Experimental Protocols

1. Sample Preparation and Derivatization for GC-MS Analysis:

  • Hydrolysis: To stabilize the molecule, the epoxide of 14,15-LTA4 methyl ester can be hydrolyzed to the corresponding diol (14,15-DHET methyl ester). This can be achieved by treatment with a mild acid.

  • Extraction: The lipid is extracted from the aqueous medium using a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297).

  • Derivatization: The hydroxyl groups of the diol are converted to trimethylsilyl (TMS) ethers to increase volatility. This is typically done by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 60°C for 30 minutes.

  • Analysis: The derivatized sample is then injected into the GC-MS.

2. LC-MS/MS Analysis:

  • Extraction: For LC-MS/MS analysis, the 14,15-LTA4 methyl ester can be extracted from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Chromatography: Separation is typically achieved using a C18 reversed-phase column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative studies, targeting the transition from the precursor ion (the molecular ion or a prominent adduct) to one or more specific product ions.

Visualizations

Fragmentation_Pathway M 14,15-LTA4 Methyl Ester [M]⁺ m/z 332 F1 [M - OCH₃]⁺ m/z 301 M->F1 - OCH₃ F2 Fragment at C13-C14 m/z 203 M->F2 Epoxide Ring Opening & C-C Cleavage F3 Fragment at C15-C16 m/z 189 M->F3 Epoxide Ring Opening & C-C Cleavage F4 McLafferty Rearrangement m/z 74 M->F4 Rearrangement

Caption: Predicted fragmentation pathway of 14,15-LTA4 methyl ester.

Experimental_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_GC Sample containing 14,15-LTA4 Me-ester Hydrolysis Hydrolysis to Diol Sample_GC->Hydrolysis Extraction_GC Liquid-Liquid Extraction Hydrolysis->Extraction_GC Derivatization Silylation (e.g., BSTFA) Extraction_GC->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Sample_LC Sample containing 14,15-LTA4 Me-ester Extraction_LC Solid-Phase Extraction Sample_LC->Extraction_LC LCMS_Analysis LC-MS/MS Analysis Extraction_LC->LCMS_Analysis

Caption: Typical experimental workflows for the analysis of 14,15-LTA4 methyl ester.

Avoiding non-enzymatic hydrolysis of 14,15-LTA4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the non-enzymatic hydrolysis of 14,15-Leukotriene A4 (14,15-LTA4) during experimental procedures.

Troubleshooting Guide: Preventing Degradation

This section addresses common issues encountered during the handling and use of 14,15-LTA4.

Question: My 14,15-LTA4 seems to be inactive or fully hydrolyzed upon analysis. What are the likely causes?

Answer: Rapid non-enzymatic hydrolysis is the most common cause of 14,15-LTA4 inactivation. The allylic epoxide moiety in the molecule is highly susceptible to hydrolysis, especially in aqueous solutions. The primary factors leading to degradation are improper temperature, pH, and solvent conditions. 14,15-LTA4 hydrolyzes almost instantaneously in standard phosphate (B84403) buffer at pH 7.4.[1] The related compound, LTA4, has a half-life of only about 3 seconds at 37°C in PBS at pH 7.4, highlighting the extreme instability of this class of molecules.[2]

Question: How can I confirm that non-enzymatic hydrolysis is occurring in my experiment?

Answer: Non-enzymatic hydrolysis of 14,15-LTA4 will yield stable dihydroxy products (14,15-diHETEs). You can use analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect these degradation products.[3] Comparing the chromatographic profile of your experimental sample to a standard of 14,15-LTA4 that has been intentionally hydrolyzed (by addition to an acidic aqueous buffer) can help confirm their presence.

Question: I need to perform my experiment in an aqueous buffer. How can I minimize hydrolysis?

Answer: While challenging, you can take several steps:

  • Work Quickly and at Low Temperatures: All manipulations involving aqueous solutions of 14,15-LTA4 should be performed at 0-4°C (on ice) to slow the rate of hydrolysis.

  • Prepare Freshly: Dilute the stock solution of 14,15-LTA4 into your aqueous buffer immediately before adding it to your experimental system. Do not prepare aqueous solutions for storage.

  • Optimize pH: Avoid acidic conditions which catalyze rapid epoxide ring-opening.[2] While neutral pH is also problematic, slightly basic conditions may offer marginal improvements in stability, though this must be balanced with experimental requirements.

  • Use a Stabilizing Agent: If compatible with your experiment, the addition of albumin (human or bovine) can significantly stabilize 14,15-LTA4 in aqueous solutions.[1] The stability increases in proportion to the albumin concentration.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store my stock solution of 14,15-LTA4?

  • A1: 14,15-LTA4 should be stored in an organic solvent, such as ethanol (B145695), at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] Check the manufacturer's certificate of analysis for specific recommendations. Keep the container tightly sealed to prevent evaporation and exposure to air and moisture.

Q2: What solvents are recommended for making dilutions?

  • A2: For intermediate dilutions, use high-purity, anhydrous organic solvents like ethanol, DMSO, or dimethylformamide, preferably purged with an inert gas.[5] When preparing for biological experiments, the final dilution into an aqueous buffer should be done just before use.[5]

Q3: What is the primary mechanism of non-enzymatic hydrolysis?

  • A3: The instability is due to the conjugated triene epoxide moiety. In aqueous environments, particularly under acidic conditions, the epoxide can be protonated. This leads to the opening of the epoxide ring to form a delocalized carbocation, which is then attacked by water (a nucleophile) to form stable dihydroxy products.[2]

Q4: Can I use standard plastic labware with 14,15-LTA4?

  • A4: It is advisable to use high-quality polypropylene (B1209903) tubes or glass vials to minimize adsorption of the lipid to surfaces. For critical applications, silanized glassware is recommended.

Data Presentation

Table 1: Factors Affecting Leukotriene A4 (LTA4) Stability

(Note: Quantitative data for 14,15-LTA4 is scarce due to its extreme instability. Data for the closely related LTA4 is provided as a proxy to emphasize the critical handling requirements.)

ParameterConditionApproximate Half-Life of LTA4Implication for 14,15-LTA4
Temperature 37°C (in PBS, pH 7.4)~3 seconds[2]Hydrolysis is extremely rapid at physiological temperature.
0-4°CSignificantly increased (exact value not cited)Crucial to perform all aqueous work on ice.
pH Acidic (e.g., < 7.0)Very short (rapidly hydrolyzed)[2]Avoid acidic buffers.
Neutral (e.g., 7.4)Very short (~3 seconds at 37°C)[2]Neutral aqueous buffers do not prevent hydrolysis.
Solvent Anhydrous EthanolStable (≥1 year at -20°C)[5]Ideal for long-term storage.
Aqueous Buffer (PBS)Extremely short[2]Use for final dilution only; add to experiment immediately.
Additives Albumin (in buffer)Stabilized; half-life increases with concentration[1]Consider adding albumin if compatible with the assay.

Experimental Protocols

Protocol: Handling and Dilution of 14,15-LTA4 for Biological Assays

This protocol provides a step-by-step method for preparing 14,15-LTA4 for addition to a biological experiment while minimizing degradation.

Materials:

  • 14,15-LTA4 stock solution (in ethanol)

  • Anhydrous ethanol (for intermediate dilution)

  • Ice-cold aqueous experimental buffer (pH > 7.0, deoxygenated)

  • Inert gas (Argon or Nitrogen)

  • Hamilton syringe or high-precision positive displacement pipette

  • Polypropylene or silanized glass vials

Procedure:

  • Pre-cool all materials: Place your experimental buffer, vials, and pipette tips on ice for at least 20 minutes before use.

  • Equilibrate Stock Solution: Transfer the vial of 14,15-LTA4 stock from the freezer to an ice bath. Allow it to equilibrate to 0-4°C for 5-10 minutes. Do not allow it to warm to room temperature.

  • Prepare Intermediate Dilution (if necessary): a. Under a gentle stream of inert gas, open the stock vial. b. Using a pre-chilled syringe, withdraw the required volume of the stock solution. c. Dispense it into a pre-chilled vial containing the appropriate volume of cold, anhydrous ethanol. Mix gently. This step is only for achieving a working concentration in an organic solvent.

  • Prepare Final Aqueous Dilution: a. Immediately before addition to your assay, perform the final dilution. b. Add the required volume of the 14,15-LTA4 solution (from stock or intermediate dilution) to the pre-chilled vial containing the ice-cold aqueous buffer. c. Gently and quickly mix by pipetting up and down 1-2 times. Do not vortex.

  • Immediate Use: Add the freshly prepared aqueous solution of 14,15-LTA4 to your experimental system without delay.

Visualizations

Diagrams of Pathways and Workflows

G cluster_hydrolysis Non-Enzymatic Hydrolysis Pathway LTA4 14,15-LTA4 (Unstable Epoxide) Products 14,15-diHETEs (Stable, Inactive Products) LTA4->Products Hydrolysis H2O H₂O (Aqueous Buffer) H2O->Products Proton H⁺ (Acidic pH) Proton->Products Catalyzes

Caption: Chemical pathway of 14,15-LTA4 non-enzymatic hydrolysis.

G cluster_workflow Recommended Experimental Workflow Start Start: 14,15-LTA4 in Ethanol at -80°C Step1 Equilibrate stock on ice (0-4°C) Start->Step1 Step2 Prepare final dilution in ice-cold aqueous buffer Step1->Step2 Work quickly Step3 IMMEDIATELY add to pre-chilled experimental system Step2->Step3 < 1 minute End Experiment in Progress Step3->End

Caption: Workflow to minimize 14,15-LTA4 hydrolysis during experiments.

G cluster_troubleshooting Troubleshooting Logic for 14,15-LTA4 Inactivity Problem Problem: No biological activity observed Check1 Was the final dilution prepared in ice-cold buffer and used immediately? Problem->Check1 Check2 Was the buffer pH acidic (pH < 7.0)? Check1->Check2 Yes Sol1 Root Cause: Hydrolysis during preparation. Solution: Strict adherence to cold chain and immediate use protocol. Check1->Sol1 No Check3 Was the stock solution stored correctly (-20°C or -80°C in organic solvent)? Check2->Check3 No Sol2 Root Cause: Acid-catalyzed hydrolysis. Solution: Use a non-acidic buffer (pH ≥ 7.2). Check2->Sol2 Yes Sol3 Root Cause: Degraded stock solution. Solution: Use a fresh vial of 14,15-LTA4. Check3->Sol3 No Success Problem Resolved Check3->Success Yes

Caption: A logical guide to troubleshooting 14,15-LTA4 experimental failure.

References

Low bioactivity issues with 14,15-LTA4 methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 14,15-LTA4 methyl ester.

Frequently Asked Questions (FAQs)

Q1: Why is my 14,15-LTA4 methyl ester not showing biological activity?

A1: The most common reason for a lack of bioactivity is that the 14,15-LTA4 methyl ester must first be hydrolyzed to its free acid form, 14,15-LTA4, to be biologically active.[1] The methyl ester is a more stable precursor designed for storage.[1] Additionally, the free acid is highly unstable in aqueous solutions and must be used immediately after preparation.[2][3]

Q2: How should I store and handle 14,15-LTA4 methyl ester?

A2: 14,15-LTA4 methyl ester should be stored at -80°C in an organic solvent such as hexane, containing a small amount of an antioxidant like triethylamine. Under these conditions, it should be stable for at least one year. Before use, it is crucial to bring the vial to room temperature and briefly centrifuge it to ensure any liquid entrapped in the cap is collected at the bottom.

Q3: What is the expected biological activity of 14,15-LTA4?

A3: 14,15-Leukotriene A4 (14,15-LTA4) is a specific substrate for leukotriene C4 (LTC4) synthase, which converts it to 14,15-leukotriene C4 (14,15-LTC4).[4] Importantly, it is not a substrate for leukotriene A4 (LTA4) hydrolase; in fact, it acts as an irreversible inhibitor of this enzyme.[4] Therefore, assays designed to measure the formation of LTB4-like metabolites from 14,15-LTA4 will not yield a product.[4]

Q4: How quickly does the active 14,15-LTA4 free acid degrade?

A4: The free acid of LTA4 is extremely unstable in aqueous solutions, with a half-life that can be as short as a few seconds under physiological conditions.[3][5] Its stability is affected by pH, temperature, and the presence of proteins. Bovine serum albumin (BSA) and inclusion in liposomes have been shown to significantly prolong the half-life of LTA4.[6][7]

Troubleshooting Guide

Issue 1: No or Low Product Formation in Bioassay
Possible Cause Recommended Solution
Incomplete or Failed Hydrolysis Ensure the complete evaporation of the storage solvent before adding the hydrolysis solution. Use a fresh solution of sodium hydroxide. Verify the molar ratio of NaOH to the methyl ester.
Degradation of 14,15-LTA4 Free Acid Perform the hydrolysis immediately before adding the compound to your assay. Keep the hydrolyzed stock on ice at all times. Minimize the time the free acid is in an aqueous buffer before enzymatic conversion.
Incorrect Assay Setup Confirm that your assay is designed to detect the product of LTC4 synthase (i.e., 14,15-LTC4) and not LTA4 hydrolase. 14,15-LTA4 will inhibit LTA4 hydrolase.[4]
Enzyme Inactivity Use a positive control (e.g., LTA4) to confirm that your LTC4 synthase is active. Ensure optimal assay conditions (pH, temperature, co-factors) for your enzyme.
Reagent Issues Check the expiration dates of all reagents. Equilibrate all reagents to the assay temperature before use (except for enzymes, which should be kept on ice).[8]
Issue 2: High Variability Between Experimental Replicates
Possible Cause Recommended Solution
Inconsistent Hydrolysis Prepare a single batch of hydrolyzed 14,15-LTA4 for all replicates in an experiment.
Pipetting Inaccuracy Use calibrated pipettes and ensure consistent, careful pipetting, especially with small volumes. Avoid introducing bubbles into the wells.[8]
Cell-Based Assay Variability Ensure uniform cell density and health across all wells. Pre-screen for any potential interactions between your cell culture media and 14,15-LTA4.[2]
Sample Degradation During Assay Consider adding a stabilizing agent like BSA to your assay buffer if it is compatible with your experimental design.[7]

Quantitative Data Summary

Table 1: Stability of LTA4 Analogs

Compound Condition Half-life Reference
LTA4 Free AcidAqueous Buffer (pH 7.4, 37°C)< 3 seconds[5]
LTA4 Free AcidAqueous Buffer with E-FABP (9 µM, 37°C)~7 minutes[5]
LTA4 Free AcidIn the presence of liposomesIncreased by ~67%[6]
LTA4 Free AcidIn Tris buffer with BSASignificantly prolonged[7]
14,15-LTA4 Methyl EsterIn Hexane/Triethylamine at -80°C≥ 1 year-

Table 2: Kinetic Parameters for LTC4 Synthase

Substrate Km Vmax Reference
LTA43.6 µM1.3 µmol/mg/min[9]
Glutathione (B108866) (GSH)1.6 mM2.7 µmol/mg/min[9]

Experimental Protocols

Protocol 1: Hydrolysis of 14,15-LTA4 Methyl Ester to 14,15-LTA4 Free Acid

This protocol is adapted from procedures for LTA4 methyl ester hydrolysis.[2]

Materials:

  • 14,15-LTA4 methyl ester in organic solvent

  • Nitrogen gas source

  • Acetone

  • 0.1 M Sodium Hydroxide (NaOH), freshly prepared

  • 0.1 M Hydrochloric Acid (HCl), freshly prepared

  • Ice bath

Methodology:

  • In a glass vial, dispense the desired amount of 14,15-LTA4 methyl ester solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Resuspend the dried ester in a small volume of acetone.

  • Add an appropriate volume of 0.1 M NaOH to achieve alkaline hydrolysis. The optimal concentration of the ester during hydrolysis is around 0.25 mg/mL.[7]

  • Incubate for up to 60 minutes at room temperature.[7]

  • Place the vial in an ice bath.

  • Neutralize the solution by adding an equimolar amount of 0.1 M HCl. This step must be performed on ice to prevent the degradation of the newly formed free acid.[2]

  • The resulting 14,15-LTA4 free acid solution is now ready for immediate use in your experiment. Do not store the free acid solution. [2]

Protocol 2: LTC4 Synthase Activity Assay

This protocol is based on methods for assessing the conversion of LTA4 analogs by LTC4 synthase in cell preparations.[4][10]

Materials:

  • Freshly prepared 14,15-LTA4 free acid solution

  • Cell preparation containing active LTC4 synthase (e.g., human platelets, eosinophil-enriched preparations)

  • Phosphate-buffered saline (PBS) or other suitable assay buffer

  • Reduced glutathione (GSH)

  • Reaction termination solution (e.g., ice-cold methanol)

  • HPLC system for analysis

Methodology:

  • Prepare your cell suspension (e.g., washed human platelets at 10⁸ cells/ml) in PBS.[10]

  • Pre-incubate the cell suspension at 37°C for a few minutes.

  • Add GSH to the cell suspension to the desired final concentration (e.g., 1 mM).

  • Initiate the reaction by adding the freshly prepared 14,15-LTA4 free acid solution to the cell suspension to a final concentration of, for example, 1 µM.[10]

  • Incubate for a defined period (e.g., 1-10 minutes) at 37°C.[10]

  • Terminate the reaction by adding 2 volumes of ice-cold methanol.[10]

  • Centrifuge the sample to pellet the protein and cell debris.

  • Analyze the supernatant for the presence of 14,15-LTC4 using reverse-phase HPLC with UV detection.[10]

Visualizations

cluster_storage Storage & Handling cluster_assay Bioassay Storage 14,15-LTA4 Methyl Ester (in organic solvent at -80°C) Hydrolysis Alkaline Hydrolysis (NaOH in Acetone/Water) Storage->Hydrolysis Evaporate Solvent Neutralization Neutralization on Ice (HCl) Hydrolysis->Neutralization Active_LTA4 14,15-LTA4 Free Acid (Highly Unstable) Neutralization->Active_LTA4 Enzyme LTC4 Synthase Active_LTA4->Enzyme Inhibition LTA4 Hydrolase (Inhibited) Active_LTA4->Inhibition Inhibits Product 14,15-LTC4 (Active Product) Enzyme->Product GSH No_Product No LTB4-like product Inhibition->No_Product

Caption: Workflow from 14,15-LTA4 methyl ester to its use in a bioassay.

Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 via 5-HPETE LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Hydrolysis LTC4 Leukotriene C4 (LTC4) (Cysteinyl Leukotriene) LTA4->LTC4 Conjugation with GSH LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase FLAP 5-LO / FLAP

Caption: Simplified leukotriene biosynthesis pathway.

result result Start Low/No Bioactivity Observed Check_Hydrolysis Was the methyl ester hydrolyzed immediately before use? Start->Check_Hydrolysis Check_Assay Is the assay for LTC4 synthase activity? Check_Hydrolysis->Check_Assay Yes Result_Hydrolyze Action: Perform fresh hydrolysis. Use immediately. Check_Hydrolysis->Result_Hydrolyze No Check_Controls Did the positive control work? Check_Assay->Check_Controls Yes Result_Assay_Design Problem: Incorrect assay. 14,15-LTA4 inhibits LTA4H. Check_Assay->Result_Assay_Design No Result_Enzyme Problem: Inactive enzyme or suboptimal conditions. Check_Controls->Result_Enzyme No Result_Reagents Problem: Check reagent stability and handling procedures. Check_Controls->Result_Reagents Yes

Caption: Troubleshooting flowchart for low bioactivity of 14,15-LTA4.

References

Navigating the Labyrinth of 14,15-LTA4 Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ephemeral nature of 14,15-Leukotriene A4 (14,15-LTA4) presents a significant challenge in experimental research. This pivotal biosynthetic intermediate is notoriously unstable, and its rapid degradation can lead to inconsistent results and experimental failure. The choice of solvent is a critical determinant of 14,15-LTA4 stability, directly impacting the integrity and reproducibility of your work. This technical support center provides essential troubleshooting guidance and frequently asked questions to help you navigate the complexities of handling this labile lipid mediator.

Troubleshooting Guide: Common Issues and Solutions

Here we address specific issues users might encounter during their experiments involving 14,15-LTA4, with a focus on solvent-related problems.

Issue 1: Rapid Degradation of 14,15-LTA4 Standard or Sample

  • Question: My 14,15-LTA4 seems to be degrading almost instantaneously upon reconstitution or during my assay. How can I prevent this?

  • Answer: The epoxide ring of 14,15-LTA4 is highly susceptible to hydrolysis, especially in aqueous and protic solvents.

    • Immediate Action: Avoid dissolving 14,15-LTA4 directly in aqueous buffers like PBS (pH 7.2), as it is unstable under these conditions.

    • Recommended Solvents: For short-term handling, use aprotic and less polar organic solvents. While specific data for 14,15-LTA4 is limited, studies on the analogous compound Leukotriene A4 (LTA4) show that hydrolysis in acetone (B3395972) yields a higher amount of the intact compound compared to methanol (B129727).

    • Stabilizing Agents: If an aqueous environment is unavoidable, the addition of albumin has been shown to significantly increase the stability of 14,15-LTA4.[1] The albumin sequesters the lipid, protecting it from hydrolysis.

    • Temperature Control: Always handle 14,15-LTA4 at low temperatures (on ice) to minimize degradation.

Issue 2: Inconsistent Results in Cellular Assays

  • Question: I am seeing high variability in my cell-based experiments with 14,15-LTA4. Could the solvent be the culprit?

  • Answer: Yes, the solvent used to introduce 14,15-LTA4 to your cell culture can significantly impact the outcome.

    • Solvent Toxicity: Common organic solvents like DMSO, ethanol (B145695), and methanol can be toxic to cells, even at low concentrations. This can mask the true biological effect of 14,15-LTA4. Always perform a vehicle control (solvent only) to assess cellular toxicity.

    • Solvent-Analyte Interaction: Protic solvents (e.g., methanol, ethanol) can participate in the opening of the epoxide ring, leading to the formation of inactive byproducts. This reduces the effective concentration of 14,15-LTA4.

    • Best Practice: Prepare a concentrated stock solution of 14,15-LTA4 in a less polar, aprotic solvent like hexane (B92381) containing a small amount of a base such as triethylamine (B128534) to improve stability during storage. For cellular experiments, dilute the stock solution into your culture medium immediately before use to minimize the exposure of 14,15-LTA4 to the aqueous environment.

Issue 3: Poor Chromatographic Peak Shape or Multiple Peaks for 14,15-LTA4

  • Question: When I analyze my 14,15-LTA4 sample by HPLC, I see a broad peak or multiple unexpected peaks. What could be causing this?

  • Answer: This is often indicative of on-column degradation or the presence of degradation products in your sample prior to injection.

    • Mobile Phase pH: An acidic mobile phase can accelerate the hydrolysis of the epoxide. Ensure your mobile phase is buffered to a neutral or slightly basic pH if compatible with your column and detection method.

    • Solvent for Reconstitution: The solvent used to dissolve the sample before injection is critical. Reconstituting in a protic or aqueous solvent will lead to degradation before the sample is even analyzed. Use a compatible, aprotic solvent for reconstitution.

    • Sample Temperature: Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the sample while it is waiting for injection.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 14,15-LTA4?

A1: Due to its inherent instability, 14,15-LTA4 free acid is not suitable for long-term storage. It is typically supplied and stored as its more stable methyl ester derivative. The methyl ester should be stored in a solution of a non-polar, slightly basic solvent, such as hexane containing 1% triethylamine, at -80°C. Under these conditions, it can be stable for at least one year.

Q2: How do I prepare the active 14,15-LTA4 free acid from its methyl ester?

A2: The active free acid must be generated from the methyl ester immediately before use through alkaline hydrolysis. A common procedure involves evaporating the hexane solvent under a stream of nitrogen and then adding a pre-chilled (0°C) solution of acetone and sodium hydroxide. The resulting basic solution of the 14,15-LTA4 free acid is stable for approximately 60 minutes at room temperature or up to 12 hours at 0°C.

Q3: Which solvents should I absolutely avoid when working with 14,15-LTA4?

A3: Avoid acidic solutions and protic solvents as much as possible, especially for prolonged periods. Protic solvents like methanol and ethanol can act as nucleophiles and attack the epoxide ring, leading to degradation. Acidic conditions will rapidly catalyze the hydrolysis of the epoxide.

Q4: Is there a significant difference in stability between methanol and acetonitrile (B52724)?

A4: While specific kinetic data for 14,15-LTA4 is scarce, the general principles of epoxide chemistry suggest that aprotic solvents like acetonitrile are preferred over protic solvents like methanol. Protic solvents can participate in ring-opening reactions, thus accelerating degradation.

Quantitative Data on Leukotriene A4 Stability

Solvent/ConditionObservationImplication for 14,15-LTA4
Aqueous Buffer (PBS, pH 7.4) Instantaneous hydrolysis.Highly unstable. Avoid direct dissolution in aqueous buffers.
Aqueous Buffer with Albumin Significantly increased stability, with first-order decomposition kinetics.Albumin can be used as a stabilizing agent in aqueous media.
Acetone (for hydrolysis) Yields a higher amount of intact LTA4 compared to methanol.Acetone is a better choice than methanol for the hydrolysis of the methyl ester.
Methanol (for hydrolysis) Leads to the formation of methoxy (B1213986) isomers of LTB4.Methanol can react with the epoxide, leading to byproduct formation.
Hexane with 1% Triethylamine Stable for ≥ 1 year at -80°C (as methyl ester).Ideal for long-term storage of the methyl ester precursor.

Experimental Protocols

Protocol: Assessment of 14,15-LTA4 Stability by Reverse-Phase HPLC

This protocol provides a framework for evaluating the stability of 14,15-LTA4 in different solvents.

  • Preparation of 14,15-LTA4 Stock Solution:

    • If starting from the methyl ester, perform alkaline hydrolysis as described in the FAQs to generate the free acid.

    • Immediately after preparation, dissolve the 14,15-LTA4 free acid in the test solvent (e.g., acetonitrile, methanol, ethanol, or an aqueous buffer with or without albumin) to a known concentration.

  • Incubation:

    • Aliquot the 14,15-LTA4 solution into several vials.

    • Incubate the vials at a specific temperature (e.g., room temperature or 37°C).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the degradation by adding a cold, aprotic solvent (e.g., acetonitrile) and immediately freezing the sample at -80°C until analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (water with 0.1% acetic acid, adjusted to pH 5.5 with ammonium (B1175870) hydroxide) and solvent B (methanol or acetonitrile). A typical gradient could be:

      • 0-5 min: 30% B

      • 5-20 min: 30-100% B (linear gradient)

      • 20-25 min: 100% B

      • 25-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 270 nm (the characteristic absorbance maximum for the triene chromophore of LTA4).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of the intact 14,15-LTA4 at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizing the Impact of Solvent Choice

The following diagrams illustrate the critical role of solvent selection in maintaining the integrity of 14,15-LTA4 for successful experimental outcomes.

cluster_storage Long-Term Storage cluster_activation Activation cluster_experiment Experimental Use cluster_solvents Solvent Choice cluster_outcome Experimental Outcome storage 14,15-LTA4 Methyl Ester in Hexane/Triethylamine @ -80°C hydrolysis Alkaline Hydrolysis (Acetone/NaOH) storage->hydrolysis Generate Free Acid active 14,15-LTA4 Free Acid hydrolysis->active protic Protic Solvents (e.g., Methanol, Ethanol) active->protic aprotic Aprotic Solvents (e.g., Acetonitrile) active->aprotic aqueous Aqueous Buffer (e.g., PBS) active->aqueous aqueous_stabilized Aqueous Buffer + Albumin active->aqueous_stabilized degradation Degradation (Inactive Products) protic->degradation stability Stability (Active Compound) aprotic->stability aqueous->degradation aqueous_stabilized->stability failure Failed Experiment degradation->failure success Successful Experiment stability->success start Start: Prepare 14,15-LTA4 in Test Solvent incubation Incubate at Defined Temperature start->incubation sampling Take Aliquots at Multiple Time Points incubation->sampling quench Quench Reaction & Store at -80°C sampling->quench hplc Analyze by RP-HPLC quench->hplc data Quantify Peak Area of Intact 14,15-LTA4 hplc->data analysis Calculate Degradation Rate and Half-Life data->analysis end End: Determine Stability analysis->end

References

Validation & Comparative

A Comparative Analysis: 14,15-LTA4 Methyl Ester vs. 5,6-LTA4 Methyl Ester in Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid mediator isomers is critical for targeting inflammatory pathways with precision. This guide provides a detailed comparison of 14,15-Leukotriene A4 (LTA4) methyl ester and 5,6-LTA4 methyl ester, focusing on their distinct biosynthetic origins, metabolic fates, and the biological activities of their downstream products. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

Leukotriene A4 (LTA4) is a pivotal and unstable epoxide intermediate in the metabolism of arachidonic acid, giving rise to a cascade of potent inflammatory mediators. However, the biological consequences of LTA4 are profoundly dictated by its isomeric form. The two key isomers, 14,15-LTA4 and 5,6-LTA4, are generated by different enzymatic pathways and are precursors to distinct families of bioactive lipids with divergent roles in inflammation. While the methyl ester forms of these molecules offer greater stability for research purposes, their biological activity is typically manifested after hydrolysis to the free acid. This comparison focuses on the activities of the downstream metabolites as a reflection of the potential biological impact of each LTA4 methyl ester isomer.

Biosynthesis and Metabolic Fates: Two Divergent Pathways

5,6-LTA4 is a well-characterized product of the 5-lipoxygenase (5-LO) pathway, a central route in the generation of potent pro-inflammatory mediators.[1] In contrast, 14,15-LTA4 is synthesized via the 15-lipoxygenase (15-LO) pathway, leading to a separate class of lipid mediators whose functions are still being elucidated.[1]

The metabolic fates of these two isomers are catalyzed by different sets of enzymes, resulting in structurally and functionally distinct downstream molecules. 5,6-LTA4 is converted to Leukotriene B4 (LTB4) by LTA4 hydrolase (LTA4H) or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[1] LTB4 is a powerful chemoattractant for neutrophils, while cysteinyl leukotrienes are known for their roles in bronchoconstriction and increasing vascular permeability.[1]

Conversely, 14,15-LTA4 is metabolized to 14,15-dihydroxy-eicosatetraenoic acid (14,15-DHETE) and is also the precursor to a class of molecules called eoxins (e.g., eoxin C4, D4, and E4), which are analogous to the cysteinyl leukotrienes.[1] Preliminary studies indicate that eoxins possess pro-inflammatory properties, particularly in increasing vascular permeability.[1][2]

Comparative Biological Activities of Downstream Metabolites

The distinct downstream products of 5,6-LTA4 and 14,15-LTA4 exhibit different biological activities. The following table summarizes key quantitative data from published studies.

Parameter5,6-LTA4 Downstream Metabolites (LTB4, LTC4, LTD4)14,15-LTA4 Downstream Metabolites (Eoxins)Reference
Primary Pro-inflammatory Effect Potent neutrophil chemoattractant (LTB4), bronchoconstriction and increased vascular permeability (CysLTs)Increased vascular permeability[1]
Vascular Permeability LTC4 and LTD4 are potent inducers of vascular leakage.Eoxins are reported to be as potent as LTC4 and LTD4 in increasing endothelial cell monolayer permeability, and approximately 100 times more potent than histamine.[2]
Cellular Source Primarily neutrophils, mast cells, eosinophils.Eosinophils, mast cells, and nasal polyps from allergic subjects.[2]

Signaling Pathways

The signaling mechanisms initiated by the metabolites of these two LTA4 isomers are distinct. LTB4 binds to its high-affinity G protein-coupled receptors, BLT1 and BLT2, to mediate its potent chemoattractant effects on leukocytes. Cysteinyl leukotrienes signal through CysLT1 and CysLT2 receptors, also G-protein coupled, to elicit their effects on smooth muscle contraction and vascular permeability.

The signaling pathways for the 14,15-LTA4-derived metabolites are less well-defined. Eoxins have been shown to increase endothelial permeability, likely through mechanisms involving intracellular calcium mobilization and cytoskeletal rearrangement, similar to cysteinyl leukotrienes.[3] The specific receptors for eoxins are a subject of ongoing research.

cluster_5LO 5-Lipoxygenase Pathway cluster_15LO 15-Lipoxygenase Pathway Arachidonic_Acid_5 Arachidonic Acid 5_LO 5-Lipoxygenase Arachidonic_Acid_5->5_LO 5_6_LTA4 5,6-LTA4 5_LO->5_6_LTA4 LTA4H LTA4 Hydrolase 5_6_LTA4->LTA4H LTC4S LTC4 Synthase 5_6_LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->CysLTs BLT_receptors BLT1/BLT2 Receptors LTB4->BLT_receptors CysLT_receptors CysLT1/CysLT2 Receptors CysLTs->CysLT_receptors Neutrophil_Chemotaxis Neutrophil Chemotaxis BLT_receptors->Neutrophil_Chemotaxis Bronchoconstriction_Vascular_Permeability Bronchoconstriction & Vascular Permeability CysLT_receptors->Bronchoconstriction_Vascular_Permeability Arachidonic_Acid_15 Arachidonic Acid 15_LO 15-Lipoxygenase Arachidonic_Acid_15->15_LO 14_15_LTA4 14,15-LTA4 15_LO->14_15_LTA4 Enzymatic_Conversion_Eoxins Enzymatic Conversion 14_15_LTA4->Enzymatic_Conversion_Eoxins Eoxins Eoxins (EXC4, EXD4, EXE4) Enzymatic_Conversion_Eoxins->Eoxins Eoxin_Receptors Eoxin Receptors (Proposed) Eoxins->Eoxin_Receptors Vascular_Permeability_Eoxins Increased Vascular Permeability Eoxin_Receptors->Vascular_Permeability_Eoxins

Caption: Biosynthetic pathways of 5,6-LTA4 and 14,15-LTA4.

Experimental Protocols

Hydrolysis of LTA4 Methyl Ester to LTA4 Free Acid

As LTA4 is highly unstable in its free acid form, it is often supplied as a more stable methyl ester. For use in most biological assays, the methyl ester must be hydrolyzed to the free acid immediately before use.

Materials:

  • LTA4 methyl ester solution (in an organic solvent like hexane (B92381) or ethanol)

  • Acetone (B3395972)

  • Sodium Hydroxide (NaOH) solution (e.g., 1N)

  • Tris buffer (pH 7.4)

  • Bovine Serum Albumin (BSA)

Protocol:

  • Evaporate the organic solvent from the LTA4 methyl ester solution under a stream of nitrogen.

  • Resuspend the LTA4 methyl ester in acetone to a desired concentration (e.g., 0.25 mg/mL).[4]

  • Add a 4:1 ratio of the acetone solution to a dilute NaOH solution. The final concentration of NaOH should be sufficient to catalyze hydrolysis but not degrade the LTA4.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complete hydrolysis.[4] The optimal time may need to be determined empirically.

  • Immediately before use in a biological assay, dilute the LTA4 free acid solution in a suitable buffer, such as Tris buffer containing BSA. The BSA helps to stabilize the LTA4 free acid.[4]

In Vitro Assay for Vascular Permeability

This assay measures the ability of LTA4-derived metabolites to increase the permeability of a monolayer of endothelial cells, a key event in inflammation.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)

  • Endothelial cell growth medium

  • Test compounds (e.g., eoxins, cysteinyl leukotrienes)

  • Positive control (e.g., histamine)

  • Vehicle control

  • Fluorescently labeled dextran (B179266) (e.g., FITC-dextran)

  • Fluorometer

Protocol:

  • Culture HUVECs on the upper surface of the Transwell inserts until a confluent monolayer is formed.

  • Replace the medium in the upper and lower chambers with fresh, serum-free medium.

  • Add the test compound, positive control, or vehicle control to the upper chamber.

  • Add a known concentration of FITC-dextran to the upper chamber.

  • Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

  • At the end of the incubation, collect samples from the lower chamber.

  • Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.

Data Analysis:

  • An increase in the fluorescence in the lower chamber compared to the vehicle control indicates an increase in the permeability of the endothelial monolayer.

  • The results can be expressed as a percentage of the permeability induced by the positive control.

cluster_workflow Vascular Permeability Assay Workflow Culture_Cells Culture Endothelial Cells on Transwell Insert Add_Compounds Add Test Compounds & FITC-Dextran to Upper Chamber Culture_Cells->Add_Compounds Confluent Monolayer Incubate Incubate at 37°C Add_Compounds->Incubate Collect_Samples Collect Samples from Lower Chamber Incubate->Collect_Samples Measure_Fluorescence Measure Fluorescence Collect_Samples->Measure_Fluorescence Analyze_Data Analyze Data & Determine Permeability Measure_Fluorescence->Analyze_Data

Caption: Experimental workflow for the in vitro vascular permeability assay.

Conclusion

While both 14,15-LTA4 and 5,6-LTA4 are derived from arachidonic acid, they represent distinct branches of the inflammatory cascade. The 5-LO pathway leading to 5,6-LTA4 and its downstream products, LTB4 and cysteinyl leukotrienes, is a well-established driver of acute inflammation, characterized by neutrophil recruitment and bronchoconstriction. The 15-LO pathway, generating 14,15-LTA4 and subsequently eoxins, presents a less explored but significant axis in inflammatory disease. The potent activity of eoxins in modulating vascular permeability suggests they may be important therapeutic targets. Further research is necessary to fully elucidate the biological roles of the 14,15-LTA4 pathway, including the identification of its specific receptors and a more detailed characterization of its signaling mechanisms. This comparative guide provides a foundational understanding for researchers aiming to dissect the complex roles of these lipid mediators in health and disease.

References

A Comparative Analysis of the Biological Effects of Leukotriene A4 Isomers: LTB4 vs. Cysteinyl-Leukotrienes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the downstream metabolites of Leukotriene A4 (LTA4) is critical for targeting inflammatory and allergic diseases. This guide provides an objective comparison of the biological effects, receptor affinities, and signaling pathways of the two major classes of LTA4-derived mediators: Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (cys-LTs), namely LTC4, LTD4, and LTE4.

The unstable epoxide LTA4 stands at a crucial metabolic branch point. Its enzymatic conversion dictates the subsequent biological response. LTA4 can be hydrolyzed by LTA4 hydrolase (LTA4H) to form LTB4, or conjugated with reduced glutathione (B108866) by LTC4 synthase (LTC4S) to produce LTC4, the parent of the cys-LTs.[1][2] These two pathways generate lipid mediators with distinct and potent, but vastly different, biological activities that are central to numerous physiological and pathological processes.[3][4]

Quantitative Comparison of LTA4 Metabolites

The distinct biological roles of LTB4 and cys-LTs are rooted in their selective and potent interactions with their respective G-protein coupled receptors (GPCRs). LTB4 interacts with high- and low-affinity receptors BLT1 and BLT2, while cys-LTs act on CysLT1 and CysLT2 receptors.[1][5] The following table summarizes key quantitative parameters that differentiate these mediators.

ParameterLeukotriene B4 (LTB4)Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4)Key Findings & References
Primary Receptors BLT1 (high-affinity), BLT2 (low-affinity)[5]CysLT1, CysLT2[1]LTB4 and cys-LTs signal through distinct receptor families, dictating their separate biological roles.
Receptor Binding Affinity (Kd) BLT1: ~0.18 nM (sheep lung membranes)[6][7]CysLT1 (for LTD4): High affinity, with LTD4 > LTC4 > LTE4.[8]BLT1 exhibits very high affinity for LTB4. LTD4 is the most potent ligand for CysLT1.[8]
Primary Cellular Sources Neutrophils, Monocytes, Macrophages[3][4]Mast cells, Eosinophils, Basophils, Macrophages[1][3]The distinct cellular origins contribute to their roles in different types of inflammation.
Chemotactic Activity (Neutrophils) Potent: Optimal concentration ~10⁻⁷ M to 10⁻⁹ M[9][10]Weak/Negligible: LTD4 shows very weak activity at high concentrations.[11]LTB4 is a primary chemoattractant for neutrophils, a key feature of acute inflammation.[12]
Vascular Permeability Weak/Inactive [13]Potent: LTD4 is ~100x more active than LTC4.[13]Cys-LTs are powerful mediators of plasma leakage and edema, characteristic of allergic reactions.
Smooth Muscle Contraction Weak Potent: Induces bronchoconstriction.[3]Cys-LTs are major targets in asthma therapy due to their potent bronchoconstrictive effects.[4]
Key Pathological Roles Neutrophil-driven inflammation (e.g., Arthritis, COPD)[14]Allergic inflammation, Asthma, Allergic Rhinitis[1][3]Targeting LTB4 is promising for neutrophil-dominant diseases, while anti-cys-LTs are established in asthma treatment.
Signaling Pathways and Metabolic Fate

The activation of BLT and CysLT receptors initiates distinct downstream signaling cascades. LTB4 binding to BLT1, primarily coupled to Gi/o and Gq proteins, leads to potent chemotaxis, cellular activation, and production of inflammatory cytokines.[15][16] In contrast, cys-LTs, particularly LTD4 acting on CysLT1, trigger signaling pathways that result in sustained increases in intracellular calcium, leading to smooth muscle contraction and increased vascular permeability.[17]

The metabolic pathway from arachidonic acid to these potent mediators is a key area for therapeutic intervention.

LTA4_Metabolism_and_Signaling cluster_0 Cell Membrane cluster_1 5-Lipoxygenase Pathway cluster_2 Branching Pathways cluster_3 Receptor Signaling & Biological Effects AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO O2 LTA4 Leukotriene A4 (LTA4) (Unstable Intermediate) FiveLO->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 H2O LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 + Glutathione BLT1 BLT1 Receptor LTB4->BLT1 CysLT1 CysLT1 Receptor LTC4->CysLT1 → LTD4 → LTE4 Effect_LTB4 Neutrophil Chemotaxis Inflammation BLT1->Effect_LTB4 Effect_CysLT Bronchoconstriction Vascular Permeability CysLT1->Effect_CysLT

Metabolism of LTA4 and subsequent receptor signaling.

Detailed Experimental Protocols

The characterization of LTA4 isomers relies on specific and sensitive bioassays. Below are methodologies for two key experiments used to differentiate the biological activities of LTB4 and cys-LTs.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This assay quantitatively measures the directed migration of neutrophils toward a chemoattractant, a hallmark function of LTB4.[18][19]

Objective: To determine the chemotactic potency of LTB4 and its isomers.

Materials:

  • Isolated human neutrophils (e.g., via Ficoll-Paque density gradient centrifugation).

  • Chemoattractants: LTB4, LTD4 (for comparison), and a positive control (e.g., IL-8).

  • Boyden chamber apparatus or Transwell® inserts (5 µm pore size).

  • Assay Buffer (e.g., RPMI 1640 with 2% FBS).

  • Cell viability stain (e.g., Calcein-AM) or cell lysis buffer.

  • Fluorescence microplate reader or microscope.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll gradient separation followed by dextran (B179266) sedimentation.[19] Resuspend cells in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup: Add assay buffer containing various concentrations of the test chemoattractant (e.g., LTB4 from 10⁻¹⁰ M to 10⁻⁶ M) to the lower wells of the Boyden chamber.

  • Place the Transwell inserts with the 5 µm pore membrane over the lower wells.

  • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cell migration.[18]

  • Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be achieved by:

    • Fluorescence: Staining migrated cells with Calcein-AM and reading the fluorescence on a plate reader.[18]

    • Direct Counting: Staining the membrane and counting migrated cells under a microscope.

Chemotaxis_Workflow cluster_0 Preparation cluster_1 Assay Setup (Boyden Chamber) cluster_2 Migration & Analysis A Isolate Human Neutrophils E Add Neutrophil Suspension to Upper Chamber A->E B Prepare Chemoattractant (e.g., LTB4) Dilutions C Add Chemoattractant to Lower Chamber B->C D Place Transwell Insert (5µm pore) into Well C->D D->E F Incubate at 37°C (60-90 min) E->F G Remove Insert & Quantify Migrated Cells in Lower Chamber F->G H Data Analysis: Plot Cell Migration vs. Concentration G->H

Workflow for a neutrophil chemotaxis assay.
Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium ([Ca²⁺]i) following receptor activation, a common downstream event for both BLT and CysLT receptors.[20][21]

Objective: To determine the potency of LTB4 and cys-LTs in activating their respective receptors on target cells.

Materials:

  • Target cells expressing relevant receptors (e.g., human neutrophils for BLT1, or a cell line overexpressing CysLT1).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Agonists: LTB4, LTC4, LTD4.

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in assay buffer.

  • Dye Loading: Incubate the cells with the Fluo-4 AM dye for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

  • Washing: Wash the cells with assay buffer to remove excess extracellular dye.

  • Assay Plate: Dispense the dye-loaded cells into a microplate (e.g., 96- or 384-well).

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Injection: Use the instrument's integrated fluidics to inject a solution of the agonist (e.g., LTB4 or LTD4) into the wells while continuously recording the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium.[22] Calculate the peak response and determine the EC50 value (the concentration of agonist that gives half-maximal response) to quantify potency.

These experimental approaches provide the quantitative data necessary to delineate the distinct pharmacological profiles of LTA4's downstream metabolites, guiding the development of selective therapeutics for a range of inflammatory and allergic conditions.

References

A Comparative Analysis of 14,15-Leukotriene A4 and 14,15-dehydro-Leukotriene A4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid mediators is critical for advancing investigations into inflammatory pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of 14,15-Leukotriene A4 (14,15-LTA4) and its synthetic analog, 14,15-dehydro-Leukotriene A4, offering a side-by-side look at their stability, biological activities, and enzymatic processing, supported by experimental data and detailed protocols.

Physicochemical Properties and Stability

Property14,15-Leukotriene A414,15-dehydro-Leukotriene A4
Chemical Stability Highly unstable in aqueous solutions at neutral pH.[1][2]Presumed to be unstable in aqueous solutions.
Stabilization Stabilized by albumin.[1]No specific stabilization data available.
Storage Typically stored as a more stable methyl ester at low temperatures (-80°C) in an inert solvent.[4]Stored as a methyl ester.[3]

Biological Activity and Enzymatic Conversion

The primary distinction between 14,15-LTA4 and 14,15-dehydro-LTA4 lies in their interaction with key enzymes in the leukotriene biosynthetic pathway. Both molecules serve as substrates for LTC4 synthase, leading to the formation of their respective cysteinyl leukotriene analogs. However, their interaction with LTA4 hydrolase is markedly different.

14,15-Leukotriene A4 is a substrate for LTA4 hydrolase, leading to the formation of 14,15-dihydroxy-eicosatetraenoic acid (14,15-DHETE). It is also the precursor to a class of molecules known as eoxins (e.g., eoxin C4, D4, and E4), which are analogous to the cysteinyl leukotrienes and exhibit pro-inflammatory properties, notably increasing vascular permeability.[5][6] Eoxins have been found to be approximately 100 times more potent than histamine (B1213489) in inducing vascular permeability.[6]

14,15-dehydro-Leukotriene A4 , in stark contrast, is not a substrate for LTA4 hydrolase. Instead, it acts as an irreversible inhibitor of this enzyme, with a reported IC50 of 0.73 µM.[3][7] This inhibitory activity makes it a valuable tool for studying the specific roles of LTA4 hydrolase in inflammatory processes.

Biological Target/Activity14,15-Leukotriene A414,15-dehydro-Leukotriene A4
LTC4 Synthase SubstrateSubstrate
LTA4 Hydrolase SubstrateIrreversible Inhibitor (IC50 = 0.73 µM)[3][7]
Downstream Metabolites 14,15-DHETE, Eoxin C4, Eoxin D4, Eoxin E414,15-dehydro-LTC4
Key Biological Effect of Metabolites Increased vascular permeability (Eoxins)[6]Inhibition of LTA4 hydrolase activity

Signaling Pathways

The signaling pathways initiated by the metabolites of 14,15-LTA4 are still under active investigation. 14,15-DHETE has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[1] The signaling of eoxins is thought to involve the mobilization of intracellular calcium, similar to other cysteinyl leukotrienes, but their specific receptors have not yet been definitively identified.[5]

The primary signaling consequence of 14,15-dehydro-LTA4 is the inhibition of the LTA4 hydrolase pathway, thereby reducing the production of LTB4, a potent pro-inflammatory mediator.

Signaling_Pathway_Comparison cluster_1415_LTA4 14,15-Leukotriene A4 Pathway cluster_1415_dehydro_LTA4 14,15-dehydro-Leukotriene A4 Pathway 14,15-LTA4 14,15-LTA4 LTC4_Synthase_1 LTC4 Synthase 14,15-LTA4->LTC4_Synthase_1 Substrate LTA4_Hydrolase_1 LTA4 Hydrolase 14,15-LTA4->LTA4_Hydrolase_1 Substrate Eoxins Eoxin C4, D4, E4 LTC4_Synthase_1->Eoxins 14,15-DHETE 14,15-DHETE LTA4_Hydrolase_1->14,15-DHETE Vascular_Permeability Increased Vascular Permeability Eoxins->Vascular_Permeability Ca_Mobilization Intracellular Ca2+ Mobilization Eoxins->Ca_Mobilization PPARa PPARα Activation 14,15-DHETE->PPARa 14,15-dehydro-LTA4 14,15-dehydro-LTA4 LTC4_Synthase_2 LTC4 Synthase 14,15-dehydro-LTA4->LTC4_Synthase_2 Substrate LTA4_Hydrolase_2 LTA4 Hydrolase 14,15-dehydro-LTA4->LTA4_Hydrolase_2 Inhibitor 14,15-dehydro-LTC4 14,15-dehydro-LTC4 LTC4_Synthase_2->14,15-dehydro-LTC4 LTB4_Production_Blocked LTB4 Production Blocked LTA4_Hydrolase_2->LTB4_Production_Blocked

Figure 1. Comparative signaling pathways of 14,15-LTA4 and 14,15-dehydro-LTA4.

Experimental Protocols

Synthesis of 14,15-Leukotriene A4 and 14,15-dehydro-Leukotriene A4 (General Overview)

The chemical synthesis of these molecules is complex and typically involves multiple steps. A generalized approach for the synthesis of LTA4 methyl ester often starts from propargylic alcohol and 1-heptyne, with the carbon chain assembled through acetylenide anion condensations.[4] Selective hydrogenation is used to introduce the (Z)-double bonds, and the epoxy ester moiety is often formed via a stereoselective epoxidation.[4] The synthesis of 14,15-dehydro-LTA4 methyl ester follows a similar multi-step organic synthesis strategy, with specific modifications to introduce the alkyne functionality.[3] The free acids are typically obtained by alkaline hydrolysis of the corresponding methyl esters immediately prior to use.[3]

LTC4 Synthase Activity Assay

This assay measures the ability of a sample to convert LTA4 (or its analog) and glutathione (B108866) to LTC4.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing a known concentration of purified LTC4 synthase and glutathione (e.g., 5 mM).

  • Substrate Addition: Initiate the reaction by adding 14,15-LTA4 or 14,15-dehydro-LTA4 to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of methanol (B129727) and acetonitrile).

  • Analysis: Analyze the formation of the respective LTC4 analog using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

LTA4 Hydrolase Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of LTA4 hydrolase.

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate purified LTA4 hydrolase with varying concentrations of 14,15-dehydro-LTA4 (or other potential inhibitors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) for a defined period.

  • Substrate Addition: Initiate the enzymatic reaction by adding LTA4 as the substrate.

  • Incubation: Incubate the reaction at 37°C for a specific duration.

  • Reaction Termination: Stop the reaction by adding a solution that both terminates the reaction and facilitates extraction (e.g., a mixture of methanol and an internal standard).

  • Analysis: Quantify the amount of LTB4 produced using RP-HPLC or LC-MS/MS to determine the extent of inhibition and calculate the IC50 value.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assays Start_Materials Starting Materials (e.g., Propargylic Alcohol) Chain_Assembly Carbon Chain Assembly Start_Materials->Chain_Assembly Double_Bond_Formation Double/Triple Bond Formation Chain_Assembly->Double_Bond_Formation Epoxidation Stereoselective Epoxidation Double_Bond_Formation->Epoxidation Methyl_Ester LTA4/dehydro-LTA4 Methyl Ester Epoxidation->Methyl_Ester Hydrolysis Alkaline Hydrolysis Methyl_Ester->Hydrolysis Free_Acid 14,15-LTA4 or 14,15-dehydro-LTA4 Hydrolysis->Free_Acid Enzyme Purified Enzyme (LTC4S or LTA4H) Incubation Incubation Enzyme->Incubation Substrate_Inhibitor Substrate/Inhibitor (14,15-LTA4 or dehydro-LTA4) Substrate_Inhibitor->Incubation Termination Reaction Termination Incubation->Termination Analysis RP-HPLC or LC-MS/MS Analysis Termination->Analysis Results Activity/Inhibition Quantification Analysis->Results

Figure 2. Generalized experimental workflow for synthesis and biological assays.

References

The Gold Standard for Eicosanoid Analysis: A Comparison of Deuterated 14,15-LTA4 Methyl Ester and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid mediators, the choice of an appropriate internal standard is paramount. This is especially true for highly reactive and unstable molecules like 14,15-leukotriene A4 (14,15-LTA4), an important intermediate in the 15-lipoxygenase (15-LOX) pathway. This guide provides an objective comparison of deuterated 14,15-LTA4 methyl ester as an internal standard against other alternatives, supported by established principles of bioanalytical method validation.

The inherent instability of 14,15-LTA4 makes its accurate quantification challenging. The use of its more stable methyl ester form, coupled with a reliable internal standard, is crucial for obtaining high-quality data in complex biological matrices. Stable isotope-labeled internal standards, particularly deuterated analogs, are widely considered the gold standard in mass spectrometry-based quantification.[1][2]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[3] Deuterated standards, being chemically identical to the analyte, fulfill these requirements more effectively than any other type of internal standard.

Table 1: Quantitative Performance Comparison of Internal Standard Types for 14,15-LTA4 Methyl Ester Analysis

Performance MetricDeuterated 14,15-LTA4 Methyl Ester (Expected)Structural Analog (e.g., a stable HETE)
Accuracy (% Bias) < 15%Potentially > 15% due to differential matrix effects and extraction recovery
Precision (% CV) < 15%Often > 15%, especially in complex matrices
Linearity (r²) ≥ 0.99May be lower due to non-parallel response with the analyte
Extraction Recovery Mirrors the analyte almost perfectlyMay differ significantly from the analyte
Matrix Effect Effectively compensates for ion suppression/enhancementProne to differential matrix effects, leading to inaccurate results

Data is representative and compiled from principles described in referenced literature.[1][2]

The Decisive Advantage of Deuterated Standards

Structural analogs, while more readily available and less expensive, possess different physicochemical properties from the analyte.[1] This can lead to different chromatographic retention times, extraction efficiencies, and ionization responses in the mass spectrometer, ultimately compromising the accuracy and precision of the quantification.[6]

Deuterated standards, by co-eluting with the analyte, experience the same matrix effects and are lost to the same extent during sample processing, ensuring the ratio of analyte to internal standard remains constant and reflective of the true analyte concentration.[3]

Signaling Pathway and Experimental Workflow

To understand the context of 14,15-LTA4 analysis, it is important to visualize its biosynthetic pathway and the typical workflow for its quantification.

15-Lipoxygenase Pathway Biosynthesis of 14,15-Leukotriene A4 Arachidonic_Acid Arachidonic Acid _15_HPETE 15(S)-HPETE Arachidonic_Acid->_15_HPETE 15-Lipoxygenase _14_15_LTA4 14,15-LTA4 _15_HPETE->_14_15_LTA4 Dehydrase _14_15_DHETs 14,15-DiHETs _14_15_LTA4->_14_15_DHETs Epoxide Hydrolase Eoxins Eoxins (e.g., Eoxin C4) _14_15_LTA4->Eoxins LTC4 Synthase

Caption: Biosynthesis of 14,15-LTA4 and its metabolites.

A robust analytical workflow is essential for obtaining reliable quantitative data for 14,15-LTA4.

LC-MS/MS Workflow Experimental Workflow for 14,15-LTA4 Quantification Sample_Collection Sample Collection (e.g., Plasma, Cell Culture Supernatant) IS_Spiking Spiking with Deuterated 14,15-LTA4 Methyl Ester Sample_Collection->IS_Spiking Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) IS_Spiking->Extraction Derivatization Methylation (if starting with free acid) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A typical workflow for quantifying 14,15-LTA4.

Experimental Protocol: Quantification of 14,15-LTA4 Methyl Ester using Deuterated Internal Standard by LC-MS/MS

This protocol provides a general framework for the analysis. Specific parameters should be optimized for the instrument and matrix being used.

1. Materials and Reagents

  • 14,15-LTA4 methyl ester standard

  • Deuterated 14,15-LTA4 methyl ester internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., plasma, cell culture media)

2. Sample Preparation

  • Thaw Samples: Thaw biological samples on ice to minimize degradation of the analyte.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add a known amount of deuterated 14,15-LTA4 methyl ester internal standard solution (e.g., 10 µL of a 100 ng/mL solution). The concentration of the IS should be optimized based on the expected analyte concentration range.

  • Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold methanol or acetonitrile containing 0.1% formic acid. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step (or the cell culture media) onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • 14,15-LTA4 Methyl Ester: Optimize the precursor ion [M+H]⁺ and a specific product ion.

    • Deuterated 14,15-LTA4 Methyl Ester: Optimize the corresponding precursor and product ions.

4. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and quality control.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of 14,15-LTA4 methyl ester in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

References

A Researcher's Guide to Antibody Cross-Reactivity in Leukotriene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of leukotrienes is paramount for advancing our understanding of inflammatory processes and developing targeted therapeutics. This guide provides an objective comparison of commercially available antibodies against various leukotrienes, focusing on their cross-reactivity profiles. The presented data, sourced from publicly available information, is intended to aid in the selection of the most appropriate reagents for specific research needs.

Leukotrienes are potent inflammatory mediators derived from arachidonic acid. They are categorized into two main groups: Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs), which include Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4). The CysLTs are well-known for their roles in asthma and allergic rhinitis, primarily through their effects on smooth muscle contraction and vascular permeability. Given the structural similarities between these molecules, the specificity of antibodies used for their detection is a critical consideration to ensure accurate and reliable experimental outcomes.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is its ability to bind to molecules other than its primary target. In the context of leukotriene immunoassays, this can lead to inaccurate measurements due to the presence of structurally related eicosanoids. The following tables summarize the cross-reactivity data for several commercially available ELISA kits designed to detect LTB4, LTC4, and LTE4. The data is presented as the percentage of cross-reactivity, where 100% indicates that the antibody binds to the specified leukotriene as effectively as it binds to its primary target.

Table 1: Cross-Reactivity of a Commercial Leukotriene B4 (LTB4) ELISA Kit

CompoundManufacturerCatalog No.Cross-Reactivity (%)
Leukotriene B4 (LTB4)R&D SystemsKGE006B100
Related MoleculesR&D SystemsKGE006B< 0.5%

Note: The manufacturer states that less than 0.5% cross-reactivity was observed with available related molecules, though a detailed list was not provided in the available documentation.[1]

Table 2: Cross-Reactivity of a Commercial Leukotriene C4 (LTC4) ELISA Kit

CompoundManufacturerCatalog No.Cross-Reactivity (%)
Leukotriene C4 (LTC4)Cayman Chemical501070100[2]
Leukotriene C4 methyl esterCayman Chemical50107037[2]
Leukotriene B4 (LTB4)Cayman Chemical5010701.2[2]
Leukotriene E4 (LTE4)Cayman Chemical5010700.16[2]
14,15-Leukotriene C4Cayman Chemical5010700.03[2]
Arachidonic AcidCayman Chemical5010700.00029[2]
Leukotriene D4 (LTD4)Cayman Chemical501070< 0.01[2]
N-acetyl Leukotriene E4Cayman Chemical501070< 0.01[2]
L-GlutathioneCayman Chemical501070< 0.01[2]

Table 3: Cross-Reactivity of a Commercial Leukotriene E4 (LTE4) ELISA Kit

CompoundManufacturerCatalog No.Cross-Reactivity (%)
Leukotriene E4 (LTE4)Cayman Chemical520211100[3]
Leukotriene B4 (LTB4)Cayman Chemical520211< 0.1[3]
Leukotriene C4 (LTC4)Cayman Chemical520211< 0.01[3]
Leukotriene D4 (LTD4)Cayman Chemical520211< 0.01[3]
N-acetyl Leukotriene E4Cayman Chemical520211< 0.01[3]
11-trans Leukotriene E4Cayman Chemical520211< 0.01[3]
Arachidonic AcidCayman Chemical520211< 0.01[3]

Table 4: Cross-Reactivity of a Commercial Cysteinyl Leukotriene (CysLT) ELISA Kit

CompoundManufacturerCatalog No.Cross-Reactivity (%)
Leukotriene C4 (LTC4)Cayman Chemical501050100[4]
Leukotriene D4 (LTD4)Cayman Chemical501050100[4]
Leukotriene E4 (LTE4)Cayman Chemical50105079[4]
5,6-DiHETECayman Chemical5010503.7[4]
Leukotriene B4 (LTB4)Cayman Chemical5010501.3[4]
5(S)-HETECayman Chemical5010500.04[4]
Arachidonic AcidCayman Chemical501050< 0.01[4]

Note: While specific ELISA kits for Leukotriene D4 (LTD4) are available, detailed public cross-reactivity data is limited. The Cayman Chemical Cysteinyl Leukotriene ELISA kit (501050) is designed to detect LTC4, LTD4, and LTE4 and demonstrates high reactivity with both LTC4 and LTD4.[4]

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for such an assay.

Principle of the Assay: This is a competitive immunoassay where the antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the target antigen in the sample.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)

  • Antibody specific to the target leukotriene

  • Enzyme-conjugated leukotriene (e.g., acetylcholinesterase-linked tracer)

  • Standard solutions of the target leukotriene

  • Solutions of potential cross-reacting compounds

  • Wash Buffer

  • Assay Buffer

  • Substrate solution (e.g., Ellman's Reagent)

  • Stop Solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific kit manual.

  • Standard and Sample Addition: Add a defined volume of the standard or sample to the appropriate wells of the microplate.

  • Antibody and Tracer Addition: Add the specific leukotriene antibody and the enzyme-conjugated leukotriene tracer to each well.

  • Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 18 hours at 4°C or 2 hours at room temperature). During this incubation, the unlabeled leukotriene from the sample and the enzyme-labeled leukotriene tracer compete for binding to the primary antibody.

  • Washing: Wash the plate multiple times with Wash Buffer to remove any unbound reagents.

  • Substrate Addition and Incubation: Add the substrate solution to each well and incubate for the specified time (e.g., 60-90 minutes) to allow for color development.

  • Signal Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation of Cross-Reactivity: The concentration of the cross-reacting compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Leukotriene / IC50 of Cross-Reacting Compound) x 100

Visualizing the Context: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams have been generated using the Graphviz DOT language.

Leukotriene_Signaling_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-Lipoxygenase 5-Lipoxygenase Arachidonic_Acid->5-Lipoxygenase Leukotriene_A4 Leukotriene_A4 5-Lipoxygenase->Leukotriene_A4 LTA4_Hydrolase LTA4_Hydrolase Leukotriene_A4->LTA4_Hydrolase LTC4_Synthase LTC4_Synthase Leukotriene_A4->LTC4_Synthase Leukotriene_B4 Leukotriene_B4 LTA4_Hydrolase->Leukotriene_B4 Leukotriene_C4 Leukotriene_C4 LTC4_Synthase->Leukotriene_C4 gamma-Glutamyl_Transferase gamma-Glutamyl_Transferase Leukotriene_C4->gamma-Glutamyl_Transferase Leukotriene_D4 Leukotriene_D4 gamma-Glutamyl_Transferase->Leukotriene_D4 Dipeptidase Dipeptidase Leukotriene_D4->Dipeptidase Leukotriene_E4 Leukotriene_E4 Dipeptidase->Leukotriene_E4

Caption: Simplified Leukotriene Biosynthesis Pathway.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat_Plate Coat Plate with Capture Antibody Block_Plate Block Non-specific Binding Sites Coat_Plate->Block_Plate Add_Sample Add Sample or Standard (Unlabeled Antigen) Block_Plate->Add_Sample Add_Tracer Add Enzyme-labeled Antigen (Tracer) Add_Sample->Add_Tracer Add_Antibody Add Specific Primary Antibody Add_Tracer->Add_Antibody Incubate_1 Incubate Add_Antibody->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_2 Incubate for Color Development Add_Substrate->Incubate_2 Add_Stop_Solution Add Stop Solution Incubate_2->Add_Stop_Solution Read_Absorbance Read Absorbance Add_Stop_Solution->Read_Absorbance

Caption: Workflow for a Competitive ELISA.

References

A Tale of Two Pathways: 14,15-LTA4 and Lipoxin in the Inflammatory Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways that govern inflammation is paramount. Among the complex web of lipid mediators derived from arachidonic acid, two pathways, the 14,15-leukotriene A4 (14,15-LTA4) and the lipoxin pathways, stand out for their opposing roles in the inflammatory cascade. While lipoxins are well-established as pro-resolving and anti-inflammatory agents, the 14,15-LTA4 pathway gives rise to eoxins, a class of potent pro-inflammatory molecules. This guide provides a detailed comparison of these two pathways, supported by experimental data and methodologies to aid in the exploration of novel therapeutic strategies targeting inflammation.

At a Glance: 14,15-LTA4/Eoxin vs. Lipoxin Pathway

Feature14,15-LTA4 / Eoxin PathwayLipoxin Pathway
Primary Mediators Eoxin C4 (EXC4), Eoxin D4 (EXD4), Eoxin E4 (EXE4)Lipoxin A4 (LXA4), Lipoxin B4 (LXB4), Aspirin-Triggered Lipoxins (ATLs)
Key Biosynthetic Enzyme 15-Lipoxygenase (15-LO)5-Lipoxygenase (5-LO), 12-Lipoxygenase (12-LO), 15-Lipoxygenase (15-LO), Aspirin-acetylated COX-2
Overall Role in Inflammation Pro-inflammatoryAnti-inflammatory and Pro-resolving
Primary Receptor Putative specific receptors (under investigation)Formyl Peptide Receptor 2 (FPR2/ALX)
Key Cellular Effects Increases vascular permeability, potential role in allergic inflammationInhibits neutrophil chemotaxis and adhesion, stimulates monocyte recruitment, promotes efferocytosis

The Pro-Inflammatory Arm: The 14,15-LTA4/Eoxin Pathway

The 14,15-LTA4 pathway represents a more recently discovered branch of arachidonic acid metabolism with significant pro-inflammatory implications. The key enzyme, 15-lipoxygenase (15-LO), converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then further metabolized to the unstable epoxide 14,15-leukotriene A4 (14,15-LTA4). This intermediate is subsequently converted to a series of cysteinyl-leukotrienes known as eoxins (EXs), including EXC4, EXD4, and EXE4.[1][2]

Eoxins have been identified as potent mediators of inflammatory responses, particularly in the context of allergic diseases like asthma.[3][4] Their primary characterized effect is a dramatic increase in vascular permeability, a hallmark of inflammation that allows for the influx of plasma and immune cells into tissues.[1][2]

Eoxin Pathway AA Arachidonic Acid HPETE 15-HPETE AA->HPETE 15-LO LTA4_14_15 14,15-LTA4 HPETE->LTA4_14_15 Eoxins Eoxins (EXC4, EXD4, EXE4) LTA4_14_15->Eoxins LTC4 Synthase-like enzymes Inflammation Pro-inflammatory Effects (e.g., Increased Vascular Permeability) Eoxins->Inflammation

Biosynthesis of pro-inflammatory eoxins.

The Pro-Resolving Counterpart: The Lipoxin Pathway

In stark contrast to the eoxin pathway, the lipoxin pathway generates specialized pro-resolving mediators (SPMs) that actively orchestrate the termination of inflammation and promote tissue healing. The biosynthesis of lipoxins is a prime example of transcellular metabolism, often requiring the interaction of different cell types, such as leukocytes and platelets or epithelial cells.

There are several routes to lipoxin synthesis, all originating from arachidonic acid. One major pathway involves the sequential action of 15-LO and 5-LO to produce lipoxin A4 (LXA4) and lipoxin B4 (LXB4). Another key pathway, particularly relevant to the mechanism of action of aspirin, involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which shifts its catalytic activity to produce 15R-hydroxyeicosatetraenoic acid (15R-HETE). This intermediate is then converted by 5-LO in leukocytes to form 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs), which are more resistant to metabolic inactivation than native lipoxins.

Lipoxins and ATLs exert their potent anti-inflammatory and pro-resolving effects by binding to the G protein-coupled receptor FPR2/ALX.[5][6] This interaction triggers a cascade of intracellular signals that ultimately inhibit neutrophil recruitment, stimulate the clearance of apoptotic cells by macrophages (efferocytosis), and promote tissue repair.[7][8]

Lipoxin Pathway cluster_0 Transcellular Biosynthesis AA Arachidonic Acid Intermediate1 Leukocyte-derived intermediate (e.g., LTA4) AA->Intermediate1 5-LO Intermediate2 Platelet/Epithelial-derived intermediate (e.g., 15-HETE) AA->Intermediate2 15-LO or Aspirin-acetylated COX-2 Lipoxins Lipoxins (LXA4, LXB4) Aspirin-Triggered Lipoxins Intermediate1->Lipoxins 12-LO (in platelets) Intermediate2->Lipoxins 5-LO (in leukocytes) FPR2 FPR2/ALX Receptor Lipoxins->FPR2 Resolution Anti-inflammatory & Pro-resolving Effects FPR2->Resolution Signal Transduction

Biosynthesis and action of anti-inflammatory lipoxins.

Quantitative Comparison of Biological Activities

Direct quantitative comparisons between the 14,15-LTA4/eoxin and lipoxin pathways in identical experimental systems are limited in the current literature. However, data from independent studies highlight their opposing and potent activities.

MediatorBiological EffectEffective Concentration / IC50Cell/System Type
Eoxins (EXC4, EXD4, EXE4) Increased Endothelial Permeability~10 nMHuman endothelial cell monolayer
Lipoxin A4 (LXA4) Inhibition of Neutrophil Chemotaxis~1 nM (maximum inhibition ~50%)Human Polymorphonuclear Leukocytes (PMNs)
Aspirin-Triggered LXA4 (15-epi-LXA4) Inhibition of Neutrophil Chemotaxis~1 nM (maximum inhibition ~50%)Human Polymorphonuclear Leukocytes (PMNs)
LXA4 Stable Analogues Inhibition of PMN Infiltration in vivoIC50 range of 13–26 nmolMouse ear inflammation model

Data compiled from multiple sources.[1][2][4][9]

Experimental Protocols

Measurement of Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eoxins and lipoxins in biological samples.

LC_MS_Workflow Sample Biological Sample (e.g., plasma, cell culture supernatant) Extraction Solid Phase Extraction (SPE) Sample->Extraction LC Liquid Chromatography (LC) (Reversed-phase C18 column) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) LC->MS Analysis Data Analysis (Quantification against internal standards) MS->Analysis

Workflow for eicosanoid analysis by LC-MS/MS.

Protocol Outline:

  • Sample Preparation: Spike the biological sample with deuterated internal standards for each analyte of interest.

  • Solid Phase Extraction (SPE): Acidify the sample and apply it to a C18 SPE cartridge. Wash the cartridge to remove interfering substances and elute the lipids with an organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • LC Separation: Dry the eluate and reconstitute it in the mobile phase. Inject the sample onto a reversed-phase C18 column. Use a gradient of aqueous and organic mobile phases to separate the different eicosanoids based on their polarity.

  • MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. For each analyte, monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.

  • Data Analysis: Quantify the endogenous eicosanoids by comparing their peak areas to those of the corresponding deuterated internal standards.

For detailed protocols, refer to publications on eicosanoid analysis.[10][11][12]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of compounds to either attract (chemoattractant) or inhibit the migration (chemoinhibitant) of neutrophils.

Boyden_Chamber_Workflow Setup Prepare Boyden Chamber: - Lower well: Chemoattractant (e.g., LTB4) ± Inhibitor (e.g., LXA4) - Upper well: Isolated Neutrophils Incubation Incubate at 37°C Setup->Incubation Migration Neutrophils migrate through porous membrane Incubation->Migration Quantification Fix, stain, and count migrated cells or quantify using a fluorescent dye Migration->Quantification

Workflow for a neutrophil chemotaxis assay.

Protocol Outline:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Chamber Setup: Place a porous membrane (typically 3-5 µm pore size) between the upper and lower wells of the Boyden chamber.

  • Loading: Add the chemoattractant (e.g., leukotriene B4) to the lower chamber. To test for inhibitory effects, add the compound of interest (e.g., lipoxin A4) to both the upper and lower chambers along with the neutrophils in the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields. Alternatively, migrated cells can be quantified by lysing them and measuring the fluorescence of a pre-loaded dye.

For detailed protocols, refer to publications on neutrophil migration assays.[13][14][15][16]

Endothelial Cell Adhesion Assay

This assay measures the adhesion of leukocytes to a monolayer of endothelial cells, a critical step in the inflammatory response.

Protocol Outline:

  • Endothelial Cell Monolayer: Culture human endothelial cells (e.g., HUVECs) to confluence in a multi-well plate.

  • Activation (Optional): Treat the endothelial cell monolayer with a pro-inflammatory stimulus (e.g., TNF-α) to upregulate the expression of adhesion molecules.

  • Leukocyte Labeling: Label isolated leukocytes (e.g., neutrophils or monocytes) with a fluorescent dye.

  • Co-incubation: Add the labeled leukocytes to the endothelial cell monolayer in the presence or absence of the test compound.

  • Washing: After a defined incubation period, gently wash the wells to remove non-adherent leukocytes.

  • Quantification: Quantify the number of adherent leukocytes by measuring the fluorescence intensity in each well using a plate reader or by counting under a fluorescence microscope.

Conclusion and Future Directions

The 14,15-LTA4/eoxin and lipoxin pathways represent a fascinating dichotomy in the regulation of inflammation. While eoxins act as potent pro-inflammatory mediators, lipoxins are key players in the active resolution of inflammation. This opposing relationship offers a rich area for therapeutic intervention. The development of drugs that either inhibit the production or action of eoxins, or that mimic or enhance the production of lipoxins, holds great promise for the treatment of a wide range of inflammatory diseases.

Further research is needed to fully elucidate the receptors and signaling pathways of eoxins to identify more specific therapeutic targets. Moreover, direct comparative studies of the potency and efficacy of eoxins and lipoxins in various inflammatory models will be crucial for understanding their relative contributions to inflammatory processes and for guiding the development of novel anti-inflammatory and pro-resolving therapies.

References

A Researcher's Guide to In Vitro Comparison of 15-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable 15-lipoxygenase (15-LOX) inhibitor is a critical step in investigating its therapeutic potential. This guide provides an objective in vitro comparison of commercially available and novel 15-LOX inhibitors, supported by experimental data and detailed protocols to aid in your research.

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammatory responses. The 15-lipoxygenase isoforms, 15-LOX-1 and 15-LOX-2, have been implicated in a variety of inflammatory diseases, including asthma, atherosclerosis, and certain cancers, making them attractive targets for drug development.

This guide focuses on the in vitro characterization of 15-LOX inhibitors, providing a comparative analysis of their potency and selectivity.

Comparative Analysis of 15-LOX Inhibitors

The efficacy of a 15-LOX inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Furthermore, the selectivity of an inhibitor for 15-LOX over other related enzymes, such as 5-LOX, 12-LOX, and cyclooxygenases (COX-1 and COX-2), is crucial for minimizing off-target effects. The following table summarizes the in vitro inhibitory potency and selectivity of several well-characterized and novel 15-LOX inhibitors.

Inhibitor15-LOX-1 IC50 (µM)15-LOX-2 IC50 (µM)5-LOX IC50 (µM)12-LOX IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
PD-146176 0.021->100>100>100>100
ML351 0.2>50>50>50>50>50
Nordihydroguaiaretic Acid (NDGA) -11.08.01.6--
MLS000327069 >500.34>50>50>50>50
MLS000545091 ~7.60.38~7.6>20>20>20
COX-2/15-LOX-IN-1 -2.98--10.650.075

Experimental Protocols

Accurate and reproducible in vitro assays are fundamental to the comparative evaluation of enzyme inhibitors. Below are detailed protocols for key experiments used to characterize 15-LOX inhibitors.

Spectrophotometric Assay for 15-LOX Inhibition (IC50 Determination)

This assay is the most common method for determining the potency of 15-LOX inhibitors. It measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

Materials:

  • 15-Lipoxygenase (from soybean or recombinant human)

  • Linoleic acid or arachidonic acid (substrate)

  • Test inhibitor compound

  • Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.

    • Dissolve the 15-LOX enzyme in cold assay buffer to the desired concentration (e.g., 10,000 U/mL). Keep on ice.

    • Dissolve the test inhibitor in DMSO to create a stock solution, and then prepare serial dilutions.

  • Assay Setup:

    • In a quartz cuvette, add the assay buffer.

    • Add a small volume of the inhibitor solution (or DMSO for the control).

    • Add the 15-LOX enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Determination of the Mode of Inhibition

Understanding how an inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or mixed inhibition) provides valuable mechanistic insights. This can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Perform the spectrophotometric assay as described above.

  • Vary the concentration of the substrate (e.g., linoleic acid) while keeping the inhibitor concentration constant. Repeat this for several different fixed inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analysis of Lineweaver-Burk Plot:

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis).[1]

    • Uncompetitive Inhibition: The lines will be parallel.

Selectivity Assays

To assess the selectivity of a 15-LOX inhibitor, similar enzymatic assays are performed using other related enzymes, such as 5-LOX, 12-LOX, COX-1, and COX-2. The IC50 values obtained for these enzymes are then compared to the IC50 value for 15-LOX. A significantly higher IC50 value for the other enzymes indicates selectivity for 15-LOX.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the 15-lipoxygenase signaling pathway and a typical experimental workflow for inhibitor comparison.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HpETE 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) LOX15->HpETE GPx Glutathione Peroxidase (GPx) HpETE->GPx LOX5 5-Lipoxygenase (5-LOX) HpETE->LOX5 HETE 15-Hydroxyeicosatetraenoic acid (15-HETE) GPx->HETE Inflammation Pro-inflammatory Effects HETE->Inflammation Lipoxins Lipoxins (e.g., Lipoxin A4) LOX5->Lipoxins Resolution Resolution of Inflammation Lipoxins->Resolution G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Stock and Dilutions Incubate Incubate Enzyme with Inhibitor Inhibitor->Incubate Enzyme Prepare 15-LOX Enzyme Solution Enzyme->Incubate Substrate Prepare Substrate (e.g., Linoleic Acid) React Initiate Reaction with Substrate Substrate->React Incubate->React Measure Measure Absorbance at 234 nm React->Measure Calc_V Calculate Initial Reaction Velocities Measure->Calc_V Calc_Inhibition Calculate % Inhibition Calc_V->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

References

Navigating the Analytical Challenge: A Comparative Guide to 14,15-LTA4 Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 14,15-leukotriene A4 (14,15-LTA4), an unstable epoxide intermediate in the 15-lipoxygenase (15-LO) pathway, presents a significant analytical challenge due to its chemical reactivity.[1][2][3] Accurate measurement is crucial for understanding its role in physiological and pathophysiological processes, distinct from the well-studied 5-LO pathway that produces 4,5-LTA4.[1] This guide provides a comparative overview of mass spectrometry-based methodologies for the validation of 14,15-LTA4 quantification, offering insights into direct analysis versus indirect approaches involving derivatization or measurement of its stable metabolites.

The Analytical Hurdle: Instability of 14,15-LTA4

14,15-LTA4 is highly susceptible to non-enzymatic hydrolysis, making its direct quantification in biological matrices difficult.[3][4] This inherent instability necessitates analytical strategies that can either stabilize the molecule or measure its more stable downstream products as surrogates.

Comparative Analytical Strategies

Two primary approaches are employed for the quantification of LTA4 species by mass spectrometry:

  • Direct Analysis via LC-MS/MS at Alkaline pH: This method involves the use of reversed-phase HPLC stationary phases that are stable at elevated pH (pH 10-12).[2] The alkaline mobile phase helps to deprotonate the acidic analytes, improving their retention on the column and minimizing on-column degradation. This approach allows for the direct measurement of the intact 14,15-LTA4 molecule.

  • Indirect Analysis via Derivatization or Metabolite Quantification:

    • Derivatization: To overcome the instability of LTA4, a common strategy is to derivatize it into a more stable compound prior to LC-MS/MS analysis.[3][4] This not only enhances stability but can also improve ionization efficiency, leading to greater sensitivity.[5][6]

    • Quantification of Stable Metabolites: An alternative to measuring the labile 14,15-LTA4 is to quantify its stable downstream metabolites, such as the eoxins. This approach provides a reliable indication of the upstream 15-LO pathway activity. The quantification of stable metabolites like leukotriene E4 (LTE4) from the related 5-LO pathway is a well-established method.[7][8]

Performance Comparison of Analytical Methods

The validation of any quantitative mass spectrometry assay requires the assessment of several key parameters. Below is a summary of expected performance characteristics for the different analytical approaches, based on data from related leukotriene analyses.

Validation Parameter Direct Analysis (Alkaline LC-MS/MS) Indirect Analysis (Derivatization LC-MS/MS) Indirect Analysis (Metabolite LC-MS/MS)
**Linearity (R²) **>0.99>0.99[9][10]>0.99[7]
Lower Limit of Quantification (LLOQ) pg/mL to low ng/mL rangeSub-pg/mL to pg/mL range[8][11]pg/mL range[7][12]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[5]Within ±15% (±20% at LLOQ)[5][12]Within ±15% (±20% at LLOQ)[7]
Precision (%RSD) <15% (<20% at LLOQ)[11]<15% (<20% at LLOQ)[11]<15% (<20% at LLOQ)[7]
Recovery 85-115%94-111%[9][10]85-115%
Stability Limited, requires immediate analysis or stabilizationEnhanced post-derivatization[3][4]Generally stable[13]

Experimental Protocols

Protocol 1: Sample Preparation for Leukotriene Analysis

This protocol is a general procedure for the extraction of leukotrienes from biological samples.[1]

  • Sample Collection & Quenching: Terminate cellular incubations by adding two volumes of ice-cold methanol (B129727).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for extraction losses and matrix effects.

  • Acidification: Adjust the sample pH to approximately 3.0 with 1 M HCl.

  • Liquid-Liquid Extraction (LLE): Extract the lipids twice with two volumes of ethyl acetate.

  • Drying: Evaporate the combined organic phases to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for Stability

This protocol describes a general derivatization procedure to stabilize LTA4 for analysis.[4]

  • Reaction Initiation: At various time points during an experiment, take an aliquot of the sample containing LTA4.

  • Quenching and Derivatization: Stop the enzymatic and non-enzymatic hydrolysis by adding an equal volume of 1M HCl in absolute ethanol. This rapidly converts the unstable LTA4 into more stable ethoxy-derivatives.

  • Sample Preparation for LC-MS/MS: The derivatized sample can then be further processed using the sample preparation protocol outlined above (Protocol 1, steps 3-6).

Protocol 3: LC-MS/MS Conditions

The following are general starting conditions for the analysis of leukotrienes by LC-MS/MS.

  • Chromatography: Reversed-phase chromatography is typically used.[1][12]

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[1]

    • Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water with an additive like 0.1% acetic acid (for positive ion mode) or a basic modifier for alkaline LC.[1][14]

    • Flow Rate: Typically in the range of 0.3-1.0 mL/min.[1][14]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.[7][12]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is common for these acidic lipids.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high specificity and accurate quantification.[15]

Visualizing the Pathways and Workflows

cluster_pathway Biosynthesis of 4,5-LTA4 and 14,15-LTA4 Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Fifteen_LO 15-Lipoxygenase (15-LO) Arachidonic_Acid->Fifteen_LO Five_HPETE 5-HPETE Five_LO->Five_HPETE Fifteen_HPETE 15-HETE Fifteen_LO->Fifteen_HPETE LTA4_Synthase_5 LTA4 Synthase Five_HPETE->LTA4_Synthase_5 LTA4_Synthase_15 Peroxidase Activity Fifteen_HPETE->LTA4_Synthase_15 Four_Five_LTA4 4,5-LTA4 LTA4_Synthase_5->Four_Five_LTA4 Fourteen_Fifteen_LTA4 14,15-LTA4 LTA4_Synthase_15->Fourteen_Fifteen_LTA4

Biosynthetic pathways of 4,5-LTA4 and 14,15-LTA4.[1]

cluster_workflow General Workflow for 14,15-LTA4 Quantification Sample_Collection Biological Sample (e.g., cells, plasma) Extraction Lipid Extraction (LLE) Sample_Collection->Extraction Derivatization Derivatization (Optional, for stability) Extraction->Derivatization LC_Separation Reversed-Phase LC Separation Extraction->LC_Separation Direct Analysis Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Experimental workflow for 14,15-LTA4 quantification.

Conclusion

The quantification of 14,15-LTA4 by mass spectrometry is a challenging yet feasible task. The choice between direct analysis and indirect methods involving derivatization or metabolite measurement will depend on the specific research question, the available instrumentation, and the required sensitivity. For robust and reproducible results, a thorough method validation is essential, encompassing linearity, accuracy, precision, and stability assessments. The protocols and comparative data presented in this guide provide a framework for researchers to develop and validate reliable analytical methods for the quantification of this important lipid mediator.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 14,15-Leukotriene A4 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 14,15-Leukotriene A4 Methyl Ester. The following procedural guidance is designed to ensure the safe execution of research activities involving this compound.

Hazard Identification and Immediate Precautions

This compound is a highly flammable liquid and presents several health hazards. All personnel must review the Safety Data Sheet (SDS) before handling.

Summary of Key Hazards:

  • Physical Hazard: Highly flammable liquid and vapor.

  • Health Hazards:

    • Causes skin and serious eye irritation.[1]

    • Suspected of damaging fertility or the unborn child.[1][2]

    • May cause drowsiness or dizziness.[1]

    • May cause damage to organs through prolonged or repeated exposure.[1][2]

    • May be fatal if swallowed and enters airways.[1][2]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Double-gloving is recommended for added protection. Gloves must be changed immediately if contaminated.[3]
Body Protection A flame-resistant lab coat is required. Ensure legs are covered with long pants, and closed-toe shoes are worn.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator may be required.

Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to experimental use.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

  • The recommended storage temperature is typically -20°C or -80°C, as specified by the supplier, in a freezer approved for flammable materials.[4]

  • Keep the container tightly sealed when not in use.

3.2. Preparation for Experimental Use

  • Work Area Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations.[4]

    • Remove all potential ignition sources from the work area.

    • Have an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit readily available.

  • Compound Handling:

    • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

    • As this compound is air-sensitive, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon).

    • Use only non-sparking tools when opening and handling the container.

  • Solution Preparation:

    • If preparing a stock solution, use a pre-cooled, appropriate solvent as recommended by the supplier or experimental protocol.

    • Perform all dilutions within the chemical fume hood.

3.3. Experimental Use

  • When transferring the compound or its solutions, use appropriate techniques to minimize aerosol formation.

  • Keep all containers sealed when not actively in use.

Disposal Plan

4.1. Waste Segregation and Collection

  • This compound and any materials contaminated with it are considered hazardous waste.

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable liquids.

  • Solid waste (e.g., contaminated gloves, pipette tips) should be collected in a separate, clearly labeled hazardous waste bag or container.

4.2. Disposal Procedure

  • Do not dispose of this compound down the drain.[5]

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.[5]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite). For large spills, contact your institution's emergency response team.
Fire Use a CO2 or dry chemical fire extinguisher. Do not use water, as it may be ineffective on a flammable liquid fire.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a 1. Don PPE b 2. Prepare Fume Hood a->b c 3. Equilibrate Compound b->c d 4. Open Under Inert Atmosphere c->d Transfer to Fume Hood e 5. Prepare Stock Solution d->e f 6. Perform Experiment e->f g 7. Segregate Waste f->g Post-Experiment h 8. Store Waste Securely g->h i 9. Schedule Hazardous Waste Pickup h->i j End of Process

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.